Product packaging for (1-Methylhexyl)ammonium sulphate(Cat. No.:CAS No. 3459-07-2)

(1-Methylhexyl)ammonium sulphate

Cat. No.: B12349367
CAS No.: 3459-07-2
M. Wt: 213.30 g/mol
InChI Key: ASNSHZBVZYSNTB-UHFFFAOYSA-N
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Description

(1-Methylhexyl)ammonium sulphate is a useful research compound. Its molecular formula is C7H19NO4S and its molecular weight is 213.30 g/mol. The purity is usually 95%.
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Structure

2D Structure

Chemical Structure Depiction
molecular formula C7H19NO4S B12349367 (1-Methylhexyl)ammonium sulphate CAS No. 3459-07-2

Properties

CAS No.

3459-07-2

Molecular Formula

C7H19NO4S

Molecular Weight

213.30 g/mol

IUPAC Name

heptan-2-amine;sulfuric acid

InChI

InChI=1S/C7H17N.H2O4S/c1-3-4-5-6-7(2)8;1-5(2,3)4/h7H,3-6,8H2,1-2H3;(H2,1,2,3,4)

InChI Key

ASNSHZBVZYSNTB-UHFFFAOYSA-N

Canonical SMILES

CCCCCC(C)N.OS(=O)(=O)O

Related CAS

6411-75-2
123-82-0 (Parent)

Origin of Product

United States

Foundational & Exploratory

An In-depth Technical Guide to the Chemical Properties of (1-Methylhexyl)ammonium Sulphate

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

(1-Methylhexyl)ammonium sulphate, also known as heptan-2-aminium sulfate, is a cationic surfactant belonging to the class of alkylammonium salts. Its amphiphilic nature, characterized by a hydrophobic 1-methylhexyl tail and a hydrophilic ammonium sulphate headgroup, underpins its surface-active properties and its potential applications in various scientific and industrial fields. This technical guide provides a comprehensive overview of the core chemical properties of this compound, detailed experimental protocols for their determination, and an examination of its proposed mechanism of antimicrobial action. Due to the limited availability of specific experimental data for this particular compound in publicly accessible literature, this guide combines known data with generalized experimental methodologies and data from structurally related compounds to provide a thorough technical overview.

Core Chemical Properties

Table 1: General and Physicochemical Properties of this compound

PropertyValueSource
IUPAC Name heptan-2-aminium;sulfate[1][2]
Synonyms (1-Methylhexyl)ammonium sulfate, Tuaminoheptane sulfate[1][2]
CAS Number 3595-14-0[2][3]
Molecular Formula C₇H₁₉NO₄S[1][2]
Molecular Weight 213.30 g/mol [1][2]
Appearance White odorless solid (based on ammonium sulfate)[4]
Solubility in Water High (Expected, as an ammonium salt)[2]
pKa Not available (Expected to be around 10-11 for the ammonium group)
Thermal Decomposition Decomposes upon heating above 250 °C[2]
Critical Micelle Concentration (CMC) Not available

Experimental Protocols

The following sections detail generalized experimental methodologies for determining the key chemical properties of alkylammonium sulphates like this compound. These protocols are based on standard laboratory practices for surfactant characterization.

Determination of Aqueous Solubility

The solubility of a surfactant is a critical parameter for its application. A common method for determining the aqueous solubility of a surfactant is the shake-flask method followed by quantitative analysis.

Objective: To determine the mass of this compound that dissolves in a given volume of water at a specified temperature to form a saturated solution.

Methodology:

  • Preparation of Supersaturated Solution: Add an excess amount of this compound to a known volume of deionized water in a sealed container (e.g., a screw-cap flask).

  • Equilibration: Agitate the mixture at a constant temperature for a prolonged period (e.g., 24-48 hours) to ensure equilibrium is reached. A thermostatically controlled shaker bath is ideal for this purpose.

  • Phase Separation: After equilibration, cease agitation and allow the undissolved solid to settle.

  • Sampling: Carefully extract a known volume of the clear supernatant (the saturated solution) using a calibrated pipette. It is crucial to avoid disturbing the sediment.

  • Analysis: Determine the concentration of the dissolved surfactant in the supernatant. For a non-volatile salt like this compound, a gravimetric method is suitable.

    • Accurately weigh an empty, dry container.

    • Transfer the sampled supernatant to the container.

    • Evaporate the water under controlled conditions (e.g., in a drying oven at a temperature below the decomposition point of the salt).

    • Once all the water has evaporated, cool the container in a desiccator and weigh it again. The difference in weight corresponds to the mass of the dissolved salt.

  • Calculation: The solubility is expressed as grams of solute per 100 mL of solvent ( g/100 mL) or moles per liter (mol/L).

Determination of pKa by Potentiometric Titration

The pKa value indicates the strength of an acid. For this compound, the pKa of the ammonium cation is of interest. Potentiometric titration is a standard method for its determination.[5][6][7]

Objective: To determine the acid dissociation constant (pKa) of the protonated amine (the 1-methylhexylammonium ion).

Methodology:

  • Sample Preparation: Accurately weigh a sample of this compound and dissolve it in a known volume of deionized water. The concentration should be in the range of 0.01 to 0.1 M.

  • Titration Setup: Place the solution in a beaker with a magnetic stirrer. Immerse a calibrated pH electrode and the tip of a burette containing a standardized solution of a strong base (e.g., 0.1 M NaOH) into the solution.

  • Titration: Add the titrant (NaOH solution) in small, precise increments. After each addition, allow the pH to stabilize and record the pH and the volume of titrant added.

  • Data Analysis: Plot the measured pH values against the volume of NaOH added. The equivalence point is the point of steepest inflection on the titration curve.

  • pKa Determination: The pKa is the pH at which half of the ammonium ions have been deprotonated. This corresponds to the pH at the half-equivalence point on the titration curve. The pKa can be determined from the graph or by using the Henderson-Hasselbalch equation.

Determination of Thermal Stability by Thermogravimetric Analysis (TGA)

TGA is used to characterize the thermal stability and decomposition profile of a material by measuring its mass change as a function of temperature in a controlled atmosphere.[8][9][10]

Objective: To determine the decomposition temperature and thermal stability of this compound.

Methodology:

  • Instrument Calibration: Calibrate the TGA instrument for mass and temperature according to the manufacturer's instructions.

  • Sample Preparation: Place a small, accurately weighed sample (typically 5-10 mg) of this compound into a tared TGA pan (e.g., platinum or alumina).

  • Analysis: Place the sample pan in the TGA furnace. Heat the sample under a controlled atmosphere (e.g., nitrogen or air) at a constant heating rate (e.g., 10 °C/min) over a defined temperature range (e.g., from room temperature to 600 °C).

  • Data Acquisition: The instrument records the sample mass as a function of temperature.

  • Data Analysis: The resulting TGA curve plots the percentage of mass loss versus temperature. The onset temperature of decomposition is determined from the point where significant mass loss begins. The temperature of the maximum rate of mass loss can be determined from the peak of the derivative of the TGA curve (DTG curve). For this compound, decomposition is expected to start above 250 °C.[2]

Determination of Critical Micelle Concentration (CMC) by Surface Tension Measurement

The CMC is the concentration of a surfactant above which micelles form. Measuring the surface tension of solutions with varying surfactant concentrations is a common and direct method to determine the CMC.[11][12][13][14]

Objective: To determine the critical micelle concentration of this compound in an aqueous solution.

Methodology:

  • Preparation of Solutions: Prepare a series of aqueous solutions of this compound with a range of concentrations, both below and above the expected CMC.

  • Surface Tension Measurement: Measure the surface tension of each solution at a constant temperature using a tensiometer (e.g., using the Du Noüy ring method or the Wilhelmy plate method).

  • Data Analysis: Plot the surface tension as a function of the logarithm of the surfactant concentration.

  • CMC Determination: The plot will typically show a region where the surface tension decreases linearly with the log of the concentration. At a certain concentration, the curve will show a distinct break, after which the surface tension remains relatively constant. The concentration at this inflection point is the CMC.[12]

Antimicrobial Mechanism and Signaling Pathway

This compound, as a cationic surfactant, is expected to exhibit antimicrobial activity. The primary mechanism of action for such compounds is the disruption of the microbial cell membrane.[2][15][16][17] This process is not a classical signaling pathway involving intracellular messengers but rather a sequence of physicochemical interactions leading to cell lysis.

The proposed workflow for the antimicrobial action of this compound against a bacterial cell is as follows:

  • Electrostatic Attraction: The positively charged ammonium headgroup of the surfactant is electrostatically attracted to the negatively charged components of the bacterial cell surface, such as teichoic acids in Gram-positive bacteria and lipopolysaccharides in Gram-negative bacteria.

  • Adsorption and Accumulation: The surfactant molecules adsorb onto and accumulate at the cell surface.

  • Hydrophobic Interaction and Membrane Insertion: The hydrophobic 1-methylhexyl tail penetrates the lipid bilayer of the cell membrane.

  • Membrane Disruption: The insertion of the surfactant molecules disrupts the ordered structure of the lipid bilayer, leading to increased membrane fluidity and permeability.

  • Leakage of Intracellular Components: The compromised membrane integrity results in the leakage of essential intracellular components, such as ions (e.g., K+), metabolites, and nucleic acids.

  • Cell Lysis and Death: The loss of cellular contents and the disruption of the proton motive force lead to the inhibition of essential cellular processes and ultimately, cell death.

Visualization of Antimicrobial Workflow

The following diagram, generated using Graphviz, illustrates the logical flow of the antimicrobial action of this compound.

Antimicrobial_Workflow cluster_0 Initial State cluster_1 Antimicrobial Process A This compound C Electrostatic Attraction A->C B Bacterial Cell B->C D Adsorption at Cell Surface C->D E Membrane Penetration D->E F Membrane Disruption E->F G Leakage of Intracellular Components F->G H Cell Lysis and Death G->H Synthesis_Characterization_Workflow cluster_synthesis Synthesis cluster_characterization Characterization Reactant1 1-Methylhexylamine Reaction Neutralization Reaction Reactant1->Reaction Reactant2 Sulfuric Acid Reactant2->Reaction Product This compound Reaction->Product NMR NMR Spectroscopy Product->NMR Structural Confirmation FTIR FTIR Spectroscopy Product->FTIR Functional Group Analysis MS Mass Spectrometry Product->MS Molecular Weight Verification EA Elemental Analysis Product->EA Purity Assessment

References

Synthesis of (1-Methylhexyl)ammonium Sulphate: A Technical Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of the synthesis of (1-Methylhexyl)ammonium sulphate, a compound of interest for its potential applications in pharmaceutical and biochemical research. The primary synthetic route involves a straightforward acid-base neutralization reaction. This document outlines the chemical principles, a detailed experimental protocol, and the characterization of the final product.

Chemical Pathway and Principles

The synthesis of this compound is achieved through the acid-base neutralization of 1-methylhexylamine (also known as heptan-2-amine or tuaminoheptane) with sulfuric acid. In this reaction, the lone pair of electrons on the nitrogen atom of the amine acts as a Brønsted-Lowry base, accepting a proton (H⁺) from the sulfuric acid, which acts as the Brønsted-Lowry acid. This proton transfer results in the formation of the (1-methylhexyl)ammonium cation and the sulphate anion, which then combine to form the salt.[1]

The stoichiometry of the reaction is crucial; two moles of the amine react with one mole of sulfuric acid to form one mole of the bis((1-methylhexyl)ammonium) sulphate salt, as the sulphate ion has a charge of -2.

Experimental Protocol

This section details a representative experimental protocol for the synthesis of this compound.

2.1. Materials and Reagents

Reagent/MaterialChemical FormulaMolar Mass ( g/mol )Purity
1-MethylhexylamineC₇H₁₇N115.22≥98%
Sulfuric Acid (concentrated)H₂SO₄98.0895-98%
Diethyl Ether (anhydrous)(C₂H₅)₂O74.12≥99%
Ethanol (absolute)C₂H₅OH46.07≥99.5%

2.2. Equipment

  • Round-bottom flask with a magnetic stirrer

  • Dropping funnel

  • Ice bath

  • Büchner funnel and flask

  • Vacuum pump

  • Standard laboratory glassware

2.3. Synthesis Procedure

  • Reaction Setup: In a 250 mL round-bottom flask equipped with a magnetic stir bar, dissolve 1-methylhexylamine (e.g., 11.52 g, 0.1 mol) in anhydrous diethyl ether (100 mL).

  • Acid Addition: Cool the flask in an ice bath to 0-5 °C. Prepare a dilute solution of sulfuric acid by slowly adding concentrated sulfuric acid (e.g., 4.90 g, 0.05 mol) to diethyl ether (50 mL) in a separate beaker, also cooled in an ice bath. Caution: This dilution is highly exothermic.

  • Transfer the cooled sulfuric acid solution to a dropping funnel.

  • Add the sulfuric acid solution dropwise to the stirred amine solution over a period of 30-60 minutes, maintaining the reaction temperature below 10 °C.

  • Precipitation: Upon addition of the sulfuric acid, a white precipitate of this compound will form.[1]

  • After the addition is complete, allow the mixture to stir for an additional hour at room temperature to ensure the reaction goes to completion.

  • Isolation: Collect the white precipitate by vacuum filtration using a Büchner funnel.

  • Wash the precipitate with two portions of cold diethyl ether (2 x 25 mL) to remove any unreacted starting materials.

  • Drying: Dry the product under vacuum to a constant weight.

2.4. Purification (Recrystallization)

  • Dissolve the crude this compound in a minimal amount of hot ethanol.

  • If the solution is not clear, hot filter it to remove any insoluble impurities.

  • Allow the solution to cool slowly to room temperature, and then place it in an ice bath to induce crystallization.

  • Collect the purified crystals by vacuum filtration.

  • Wash the crystals with a small amount of cold ethanol.

  • Dry the purified crystals under vacuum.

Data Presentation

3.1. Physical and Chemical Properties

Property1-MethylhexylamineThis compound
CAS Number 123-82-06411-75-2
Molecular Formula C₇H₁₇NC₁₄H₃₆N₂O₄S
Molar Mass ( g/mol ) 115.22328.51
Appearance Colorless liquidWhite powder/crystals
Boiling Point (°C) 142-144Decomposes
Melting Point (°C) -289-291 (decomposes)
Density (g/mL) 0.766 (at 25 °C)Not available
Solubility Slightly soluble in water; soluble in organic solventsReadily soluble in water

3.2. Spectroscopic Data (Predicted)

  • ¹H NMR: The spectrum is expected to show signals corresponding to the protons of the 1-methylhexyl group. The terminal methyl group (CH₃) would appear as a triplet, the methyl group at the chiral center (CH(CH₃)) as a doublet, and the methylene groups (-CH₂-) as complex multiplets. The protons of the ammonium group (-NH₃⁺) would likely appear as a broad singlet.

  • ¹³C NMR: The spectrum would display distinct signals for each of the seven carbon atoms in the 1-methylhexyl chain.

  • FT-IR: The spectrum should exhibit characteristic absorption bands for N-H stretching of the ammonium group (around 3100-3400 cm⁻¹), C-H stretching (around 2850-2960 cm⁻¹), and strong bands corresponding to the S=O stretching of the sulphate anion (around 1100-1200 cm⁻¹).

Mandatory Visualizations

4.1. Synthesis Pathway

G Synthesis of this compound amine 1-Methylhexylamine (Heptan-2-amine) product This compound amine->product + H₂SO₄ (2:1 ratio) acid Sulfuric Acid

Caption: Acid-base neutralization reaction for the synthesis of this compound.

4.2. Experimental Workflow

G Experimental Workflow start Dissolve 1-Methylhexylamine in Diethyl Ether add_acid Dropwise addition of Sulfuric Acid in Diethyl Ether (0-5 °C) start->add_acid precipitate Formation of White Precipitate add_acid->precipitate filter Vacuum Filtration precipitate->filter wash Wash with Cold Diethyl Ether filter->wash dry Drying under Vacuum wash->dry purify Recrystallization from Ethanol dry->purify final_product Pure this compound purify->final_product

Caption: Step-by-step workflow for the synthesis and purification of the target compound.

References

An In-depth Technical Guide to (1-Methylhexyl)ammonium Sulphate

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of (1-Methylhexyl)ammonium sulphate, also known as Tuaminoheptane sulfate. The document details its chemical structure, physicochemical properties, mechanism of action, and relevant experimental protocols, designed for an audience in research and drug development.

Chemical Identity and Structure

This compound is the sulphate salt of 2-aminoheptane. The chemical name tuaminoheptane is also frequently used for the active compound. It is a sympathomimetic amine and vasoconstrictor, which has been used as a nasal decongestant.[1] The structure consists of two protonated 1-methylhexylamine ((2-aminoheptane)) cations ionically bonded to a single sulfate anion.

Chemical Structure:

  • IUPAC Name: heptan-2-amine;sulfuric acid[2]

  • Other Names: Tuaminoheptane sulfate, 2-Aminoheptane sulfate, Heptedrine[3]

  • CAS Number: 6411-75-2[2][4][5]

  • Molecular Formula: C₁₄H₃₆N₂O₄S[4][5]

  • Molecular Weight: 328.51 g/mol [4][5]

Physicochemical and Spectroscopic Data

A summary of the key physicochemical and spectroscopic data for this compound and its active base, 2-aminoheptane, is presented below. The sulfate salt is readily soluble in water.[6]

PropertyValueReference
For Tuaminoheptane Sulfate
Molecular FormulaC₁₄H₃₆N₂O₄S[4][5]
Molecular Weight328.51 g/mol [4][5]
Exact Mass328.2396[2][4]
AppearanceWhite Powder[7]
Storage Temperature2-8°C[7]
For 2-Aminoheptane (Free Base)
Molecular FormulaC₇H₁₇N[1]
Molecular Weight115.22 g/mol [1]
Boiling Point142-144 °C[6]
Density0.766 g/mL at 25 °C[6]
Refractive Index (n²⁰/D)1.418[6]
pKa (Strongest Basic)10.43[7][8]
Water SolubilitySlightly soluble (9 g/L at 20°C)[6]
Spectroscopic Data (2-Aminoheptane)
¹H NMR--INVALID-LINK--[9]
¹³C NMR--INVALID-LINK--[10]
Mass Spectrum (Precursor m/z)116.1434 [M+H]⁺[9]

Mechanism of Action

Tuaminoheptane is a sympathomimetic agent that functions as an indirect adrenergic agonist. Its primary mechanism of action involves the inhibition of the norepinephrine transporter (NET), leading to a blockage of norepinephrine reuptake from the synaptic cleft.[11][12] It also acts as a norepinephrine-releasing agent. This dual action increases the concentration of norepinephrine in the synapse, making it available to bind to and activate adrenergic receptors on the postsynaptic neuron. The activation of these receptors, which are G-protein coupled receptors, initiates a signaling cascade responsible for the observed vasoconstrictive and decongestant effects.[13]

Signaling Pathway

The increased concentration of norepinephrine in the synapse due to the action of tuaminoheptane leads to the activation of α- and β-adrenergic receptors. The binding of norepinephrine to these receptors triggers a conformational change, activating associated G-proteins. For instance, activation of β-adrenergic receptors typically involves the Gs alpha subunit, which in turn activates adenylyl cyclase. Adenylyl cyclase then catalyzes the conversion of ATP to cyclic AMP (cAMP). As a second messenger, cAMP activates protein kinase A (PKA), which goes on to phosphorylate various intracellular proteins, leading to the physiological response.

Adrenergic_Signaling_Pathway cluster_presynaptic Presynaptic Neuron cluster_synaptic_cleft Synaptic Cleft cluster_postsynaptic Postsynaptic Neuron NE_vesicle Norepinephrine (NE) Vesicle NE NE NE_vesicle->NE Release NE_synapse NE NET Norepinephrine Transporter (NET) Tuaminoheptane (1-Methylhexyl)ammonium (Tuaminoheptane) Tuaminoheptane->NET Inhibits NE_synapse->NET Reuptake Adrenergic_Receptor Adrenergic Receptor (GPCR) NE_synapse->Adrenergic_Receptor Binds G_Protein G-Protein (Gs) Adrenergic_Receptor->G_Protein Activates AC Adenylyl Cyclase G_Protein->AC Activates ATP ATP cAMP cAMP ATP->cAMP Converts AC PKA Protein Kinase A (PKA) cAMP->PKA Activates Response Cellular Response PKA->Response Phosphorylates

Mechanism of Action of this compound.

Experimental Protocols

Synthesis of this compound

While detailed industrial synthesis protocols are proprietary, a general laboratory-scale synthesis can be achieved through the acid-base reaction of 2-aminoheptane with sulfuric acid.

Materials:

  • 2-Aminoheptane (1-Methylhexylamine)

  • Concentrated Sulfuric Acid (H₂SO₄)

  • Anhydrous diethyl ether or other suitable non-polar solvent

  • Ethanol (for washing)

  • Stir plate and magnetic stir bar

  • Ice bath

  • Filtration apparatus (e.g., Büchner funnel)

Procedure:

  • Dissolve a known molar amount of 2-aminoheptane in a suitable anhydrous solvent such as diethyl ether in a flask.

  • Cool the solution in an ice bath with continuous stirring.

  • Slowly, and dropwise, add a stoichiometric amount of a cooled, dilute solution of sulfuric acid (0.5 molar equivalents, as two amine molecules react with one sulfuric acid molecule). The reaction is exothermic.

  • A white precipitate of this compound should form.

  • Continue stirring in the ice bath for a designated period (e.g., 1-2 hours) to ensure complete reaction.

  • Collect the precipitate by vacuum filtration.

  • Wash the collected solid with a small amount of cold ethanol to remove any unreacted starting materials.

  • Dry the product under vacuum to yield the final this compound salt.

Note: This is a generalized protocol. Reaction conditions, including solvent, temperature, and reaction time, should be optimized for safety and yield.

Analytical Protocol: Gas Chromatography-Mass Spectrometry (GC-MS)

The following outlines a general procedure for the detection of tuaminoheptane in biological matrices, such as urine, which is relevant for doping control analysis.

Sample Preparation (Liquid-Liquid Extraction):

  • To 5 mL of a urine sample, add a suitable internal standard.

  • Adjust the pH of the sample to alkaline conditions (e.g., pH 14) using a strong base like 5M potassium hydroxide.

  • Add a non-polar extraction solvent (e.g., 5 mL of methyl tert-butyl ether).

  • Vortex the mixture for 10-15 minutes to ensure thorough extraction.

  • Centrifuge the sample to separate the organic and aqueous layers.

  • Transfer the organic (upper) layer to a clean tube.

  • Evaporate the solvent to dryness under a gentle stream of nitrogen.

  • The dried extract can be derivatized or reconstituted in a suitable solvent for GC-MS analysis.

Instrumentation and Conditions (Illustrative):

  • Gas Chromatograph: Agilent GC system (or equivalent)

  • Column: HP-5MS capillary column (or similar non-polar column)

  • Injector: Split/splitless injector, operated in splitless mode.

  • Oven Temperature Program:

    • Initial temperature: 60°C, hold for 1 minute.

    • Ramp: 10°C/min to 280°C.

    • Hold: 5 minutes at 280°C.

  • Mass Spectrometer: Quadrupole mass spectrometer

  • Ionization Mode: Electron Ionization (EI) at 70 eV.

  • Acquisition Mode: Full scan or Selected Ion Monitoring (SIM) for higher sensitivity and specificity.

GC_MS_Workflow Sample Urine Sample LLE Liquid-Liquid Extraction (LLE) Sample->LLE Evaporation Solvent Evaporation LLE->Evaporation Derivatization Derivatization (Optional) Evaporation->Derivatization GC_Injection GC Injection Derivatization->GC_Injection GC_Separation GC Separation (Capillary Column) GC_Injection->GC_Separation Ionization Electron Ionization (EI) GC_Separation->Ionization Mass_Analysis Mass Analysis (Quadrupole) Ionization->Mass_Analysis Detection Detection & Data Acquisition Mass_Analysis->Detection Data_Analysis Data Analysis (Chromatogram & Spectrum) Detection->Data_Analysis

References

Technical Guide: Molecular Weight of (1-Methylhexyl)ammonium Sulphate

Author: BenchChem Technical Support Team. Date: November 2025

Prepared for: Researchers, scientists, and drug development professionals.

This document provides a detailed breakdown of the molecular weight of (1-Methylhexyl)ammonium sulphate, a compound relevant in various biochemical and pharmaceutical applications.

Chemical Structure and Formula

This compound is an organic ammonium salt. Its structure consists of two positively charged (1-Methylhexyl)ammonium cations and one negatively charged sulphate anion. The cation is also known as a heptan-2-aminium cation.[1] To maintain charge neutrality, two cations are required to balance the 2- charge of the single sulphate anion.

This 2:1 stoichiometric arrangement leads to the definitive molecular formula: C₁₄H₃₆N₂O₄S .[1]

Molecular Weight Calculation

The molecular weight is the sum of the atomic weights of all atoms in the molecule. Based on the chemical formula C₁₄H₃₆N₂O₄S, the calculation is detailed below. The standard atomic weights published by the International Union of Pure and Applied Chemistry (IUPAC) are used for this calculation.

Table 1: Atomic Weight Composition
ElementSymbolQuantityStandard Atomic Weight ( g/mol )Total Weight ( g/mol )
CarbonC1412.011168.154
HydrogenH361.00836.288
NitrogenN214.007[2][3][4]28.014
OxygenO415.999[5][6]63.996
SulfurS132.06[7]32.060
Total 328.512
Table 2: Final Molecular Weight Summary
Compound NameMolecular FormulaCalculated Molecular Weight ( g/mol )
This compoundC₁₄H₃₆N₂O₄S328.512

This calculated molecular weight is consistent with established chemical databases.[8]

Logical Structure and Visualization

The ionic nature of this compound can be represented as a logical relationship between its constituent ions. The following diagram, generated using the DOT language, illustrates this association.

G cluster_cation1 (1-Methylhexyl)ammonium Cation 1 cluster_cation2 (1-Methylhexyl)ammonium Cation 2 cluster_anion Sulphate Anion Cation1 [C₇H₁₈N]⁺ Anion [SO₄]²⁻ Cation1->Anion Ionic Bond Cation2 [C₇H₁₈N]⁺ Cation2->Anion

Caption: Ionic association in this compound.

Applicability of Experimental Protocols

The determination of a compound's molecular weight is a fundamental calculation based on its established chemical formula and the standard atomic weights of its constituent elements. Therefore, the inclusion of specific experimental protocols, such as those for synthesis or analysis, is not applicable to the scope of this particular technical guide, which focuses solely on the core concept of molecular weight. Similarly, signaling pathway diagrams are irrelevant to this topic.

References

An In-depth Technical Guide on (1-Methylhexyl)ammonium Sulphate

Author: BenchChem Technical Support Team. Date: November 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction

(1-Methylhexyl)ammonium sulphate, also known as heptan-2-amine sulfate or tuaminoheptane sulfate, is an organic ammonium salt.[1] It is characterized by a seven-carbon alkyl chain (heptyl group) attached to an ammonium ion, paired with a sulphate counterion.[2] This structure imparts surfactant properties, making it a subject of interest for various applications, including its potential as an antimicrobial agent due to its ability to disrupt cellular membranes.[2]

This technical guide provides a comprehensive overview of the known properties of this compound, with a core focus on its solubility characteristics. While specific quantitative solubility data for this compound is not extensively documented in publicly available literature, this paper compiles related data, discusses expected solubility based on its chemical structure, and provides detailed experimental protocols for its determination.

Chemical Identity:

  • IUPAC Name: heptan-2-amine;sulfuric acid[2]

  • CAS Numbers: 3595-14-0 (1:1 salt), 6411-75-2 (2:1 salt)[1][2]

  • Molecular Formula (1:1 salt): C₇H₁₉NO₄S[2][3]

  • Molecular Weight (1:1 salt): 213.30 g/mol [2]

Physicochemical Properties

A summary of the key physicochemical properties for this compound and its constituent amine is presented below.

PropertyValueSource
This compound (1:1)
Molecular FormulaC₇H₁₉NO₄S[2][3]
Molecular Weight213.30 g/mol [2]
Canonical SMILESCCCCCC(C)N.OS(=O)(=O)O[2]
This compound (2:1)
Molecular FormulaC₁₄H₃₆N₂O₄S[1][4]
Molecular Weight328.51 g/mol [1][4]
1-Methylhexylamine (Heptan-2-amine)
Boiling Point145.4°C at 760 mmHg[5]
Flash Point54.4°C[5]

Synthesis Overview

The primary synthesis route for this compound involves a straightforward acid-base neutralization reaction.

  • Neutralization Reaction: This method involves reacting 1-methylhexylamine (also known as heptan-2-amine) with sulfuric acid. The reaction leads to the formation of the ammonium salt, which may precipitate depending on the solvent used.[2]

  • Quaternization Reaction: A similar approach involves reacting 1-methylhexylamine with sulfuric acid or ammonium sulfate under controlled conditions to produce the desired salt.[2]

Synthesis cluster_reactants Reactants cluster_products Product amine 1-Methylhexylamine (C₇H₁₇N) product This compound (C₇H₁₉NO₄S) amine->product p1 acid Sulfuric Acid (H₂SO₄) acid->product p2 p1->p2 + p2->product Neutralization

Caption: Synthesis of this compound via neutralization.

Solubility Profile

Direct, quantitative solubility data for this compound is scarce in the reviewed literature. However, its solubility can be inferred from its structure and by comparing it to the well-characterized inorganic salt, ammonium sulphate.

The structure of this compound, featuring a polar ammonium sulphate head and a nonpolar seven-carbon alkyl tail, suggests amphiphilic properties. This implies it will have some degree of solubility in both polar and non-polar solvents. The specific alkyl chain length and structure are known to influence its solubility and biological activity.[2] While the ionic sulphate group promotes aqueous solubility, the long alkyl chain enhances solubility in less polar environments. In fact, related tetraalkylammonium salts are noted for their high solubility in non-polar solvents.[2]

For comparative purposes, the solubility of ammonium sulphate ((NH₄)₂SO₄) , a highly water-soluble inorganic salt, is provided below.

SolventTemperature (°C)Solubility (g / 100 g H₂O)Source
Water070.6[6][7]
Water2074.4[6][7]
Water2576.4 - 76.7[7][8]
Water100103.8[6][8]
Ethanol-Insoluble[7][8]
Acetone-Insoluble[7][8]
Ether-Insoluble[7]

Ammonium sulphate is freely soluble in water but insoluble in common organic solvents like ethanol and acetone.[7][8][9] It is anticipated that this compound will be significantly less soluble in water than pure ammonium sulphate due to the hydrophobic nature of the 1-methylhexyl group, but more soluble in organic solvents.

Experimental Protocol for Solubility Determination

To address the lack of quantitative data, the following section provides a detailed methodology for determining the solubility of this compound. This protocol is based on the standard "shake-flask" method and principles adapted from procedures for other ammonium salts.[10]

Objective: To determine the saturation solubility of this compound in a given solvent at a specified temperature.

Materials:

  • This compound (high purity)

  • Solvent of interest (e.g., deionized water, ethanol, isopropanol)

  • Temperature-controlled orbital shaker or water bath

  • Calibrated analytical balance

  • Volumetric flasks and pipettes

  • Syringe filters (e.g., 0.22 µm PTFE or nylon)

  • Analytical instrumentation for quantification (e.g., HPLC-CAD, LC-MS, or titration apparatus)

Procedure:

  • Preparation of Saturated Solution:

    • Add an excess amount of this compound to a known volume of the solvent in a sealed flask. The excess solid should be clearly visible.

    • Place the flask in a temperature-controlled shaker set to the desired temperature (e.g., 25°C).

    • Agitate the mixture for a sufficient period to ensure equilibrium is reached (typically 24-48 hours). A preliminary time-course study can establish the minimum time to equilibrium.

  • Sample Collection and Preparation:

    • Stop agitation and allow the excess solid to settle for at least 2 hours within the temperature-controlled environment.

    • Carefully withdraw a known volume of the supernatant using a pipette.

    • Immediately filter the sample using a syringe filter suitable for the solvent to remove all undissolved solids. This step is critical to prevent overestimation of solubility.

  • Quantification:

    • Accurately dilute the filtered sample with the solvent to a concentration within the calibrated range of the analytical method.

    • Analyze the diluted sample using a validated analytical technique. For a non-volatile salt, gravimetric analysis after solvent evaporation is also an option.

    • A common method for ammonium salt quantification involves titration. For instance, an NaOH titration using formaldehyde can be employed.[10]

  • Calculation:

    • Calculate the concentration of this compound in the original saturated solution, accounting for all dilutions.

    • Express the solubility in standard units, such as g/100 mL or mol/L.

Workflow cluster_prep 1. Preparation cluster_sampling 2. Sampling cluster_analysis 3. Analysis arrow arrow A Add excess solute to solvent B Seal flask and place in temperature-controlled shaker A->B C Agitate for 24-48h to reach equilibrium B->C D Cease agitation, let solids settle (2h) C->D E Withdraw supernatant D->E F Filter sample (0.22 µm) E->F G Prepare dilutions F->G H Quantify using validated method (e.g., Titration, HPLC) G->H I Calculate original concentration H->I

Caption: Experimental workflow for determining solubility.

Biological Activity and Potential Applications

This compound is recognized for its biological activity, which stems from its surfactant properties.[2] The presence of the long alkyl chain allows it to interact with and disrupt the lipid bilayers of cellular membranes. This mechanism makes it effective against certain bacterial strains and is a key area of its research application.[2]

This membrane disruption can lead to increased permeability, leakage of intracellular components, and ultimately, cell death. This mode of action is characteristic of many cationic surfactants used as antimicrobial agents.

Mechanism Proposed Antimicrobial Mechanism cluster_membrane Bacterial Cell Membrane (Lipid Bilayer) cluster_cell Cellular Consequences M1 Intact Membrane M2 Membrane Disruption M1->M2 M3 Increased Permeability M2->M3 L Leakage of Intracellular Components M3->L D Cell Death L->D A (1-Methylhexyl)ammonium sulphate A->M2 Intercalates into and destabilizes lipid bilayer

Caption: Mechanism of action for antimicrobial activity.

Conclusion

This compound is an organic salt with significant potential in applications requiring surfactant and antimicrobial properties. While its physicochemical profile is partially characterized, a notable gap exists in the public domain regarding its quantitative solubility in various solvents. The structural characteristics suggest an amphiphilic nature, implying a complex solubility profile that differs significantly from simple inorganic salts like ammonium sulphate. The experimental protocol detailed in this guide provides a robust framework for researchers to systematically determine these crucial solubility parameters, thereby enabling further development and application of this compound.

References

Physical and chemical properties of (1-Methylhexyl)ammonium sulphate

Author: BenchChem Technical Support Team. Date: November 2025

This technical guide provides a comprehensive overview of the physical and chemical properties, synthesis, and biological activity of (1-Methylhexyl)ammonium sulphate. The information is intended for researchers, scientists, and professionals in the field of drug development and chemical sciences.

Chemical Identity and Physical Properties

This compound, also known by its synonym tuaminoheptane sulfate, is the salt formed from the neutralization of the primary amine 1-methylhexylamine (heptan-2-amine) with sulfuric acid.[1][2]

Table 1: Physical and Chemical Properties of this compound

PropertyValueSource(s)
CAS Number 3595-14-0[2]
Molecular Formula C₇H₁₉NO₄S (for the 1:1 salt); C₁₄H₃₆N₂O₄S (for the 2:1 salt)[1][2][3]
Molecular Weight 213.30 g/mol (for the 1:1 salt); 328.51 g/mol (for the 2:1 salt)[1][2][3]
IUPAC Name heptan-2-aminium sulfate[4]
Synonyms Tuaminoheptane sulfate, 1-Methylhexylamine sulfate, 2-Aminoheptane sulfate[1][4][5]
Appearance Expected to be a white crystalline solid, similar to other ammonium salts.[6][7][8]
Melting Point Not available; likely decomposes upon heating. Ammonium sulfate decomposes above 280°C.[8][9][10]
Boiling Point Not applicable; decomposes upon heating.
Solubility Expected to be soluble in water. Long-chain alkylammonium salts can exhibit surfactant properties, suggesting some solubility in less polar solvents may be possible. Ammonium sulfate is highly soluble in water (74.4 g/100 g water at 20°C) and insoluble in acetone, alcohol, and ether.[2][9][10]
Decomposition Temperature Decomposes upon heating, with similar ammonium salts decomposing above 250°C, releasing ammonia and other byproducts.[2]

Synthesis and Experimental Protocols

The primary method for synthesizing this compound is through a neutralization reaction between 1-methylhexylamine and sulfuric acid.[2]

Experimental Protocol: Synthesis of this compound

Materials:

  • 1-Methylhexylamine (heptan-2-amine)

  • Concentrated sulfuric acid (98%)

  • Deionized water

  • Ethanol (or other suitable recrystallization solvent)

  • Magnetic stirrer and stir bar

  • Ice bath

  • Büchner funnel and filter paper

  • Drying oven

Procedure:

  • In a flask equipped with a magnetic stirrer, dissolve a known molar amount of 1-methylhexylamine in a suitable solvent such as deionized water or ethanol.

  • Cool the flask in an ice bath to control the exothermic reaction.

  • Slowly, and with continuous stirring, add a stoichiometric equivalent of dilute sulfuric acid dropwise to the amine solution. For the 2:1 salt (bis((1-methylhexyl)ammonium) sulphate), two molar equivalents of the amine should be used for every one molar equivalent of sulfuric acid.

  • After the addition is complete, allow the reaction mixture to stir for an additional hour at room temperature to ensure the reaction goes to completion.

  • The product can be isolated by removing the solvent under reduced pressure.

  • For purification, the crude product can be recrystallized from a suitable solvent, such as ethanol or a water/ethanol mixture. Dissolve the solid in a minimal amount of hot solvent and allow it to cool slowly to form crystals.

  • Collect the purified crystals by vacuum filtration using a Büchner funnel.

  • Wash the crystals with a small amount of cold solvent to remove any remaining impurities.

  • Dry the crystals in a vacuum oven at a moderate temperature (e.g., 40-50°C) to a constant weight.

Characterization Methods

The synthesized this compound can be characterized using various analytical techniques:

  • Melting Point Analysis: To determine the melting point or decomposition range.

  • Spectroscopy (FT-IR, ¹H NMR, ¹³C NMR): To confirm the chemical structure and functional groups.

  • Elemental Analysis: To determine the elemental composition and confirm the empirical formula.

Spectroscopic Data

Fourier-Transform Infrared (FT-IR) Spectroscopy

The FT-IR spectrum of this compound is expected to show characteristic absorption bands for the ammonium and sulfate groups, in addition to the alkyl chain vibrations.

  • N-H stretching: Broad bands in the region of 3000-3300 cm⁻¹ corresponding to the ammonium group (R-NH₃⁺).

  • C-H stretching: Sharp peaks between 2850 and 3000 cm⁻¹ due to the methyl and methylene groups of the hexyl chain.

  • N-H bending: A band around 1500-1600 cm⁻¹.

  • S=O stretching: Strong, broad absorption bands characteristic of the sulfate anion (SO₄²⁻) are expected around 1100 cm⁻¹.

Nuclear Magnetic Resonance (NMR) Spectroscopy

The ¹H and ¹³C NMR spectra would confirm the structure of the 1-methylhexyl cation.

  • ¹H NMR: The spectrum would show signals corresponding to the different protons in the 1-methylhexyl group. The protons on the carbon bearing the ammonium group would be shifted downfield. The terminal methyl group of the hexyl chain would appear as a triplet, while the methyl group at the 1-position would be a doublet.

  • ¹³C NMR: The spectrum would display seven distinct signals for the seven carbon atoms of the 1-methylhexyl moiety. The carbon atom attached to the ammonium group would be the most deshielded.

Biological Activity and Mechanism of Action

This compound, as a cationic surfactant, is expected to exhibit antimicrobial properties.[2] The general mechanism of action for cationic surfactants against microbes, particularly bacteria, involves the disruption of the cell membrane.[11][12][13]

The positively charged ammonium headgroup interacts electrostatically with the negatively charged components of the bacterial cell membrane, such as phospholipids and teichoic acids.[11][12] This initial binding is followed by the insertion of the hydrophobic alkyl tail into the lipid bilayer.[11][12] This insertion disrupts the membrane's structural integrity, leading to increased permeability, leakage of essential intracellular components (ions, metabolites, and macromolecules), and ultimately, cell death.[11][12][13]

Visualizations

Synthesis Workflow

Synthesis_Workflow cluster_reactants Reactants cluster_process Process cluster_product Final Product Amine 1-Methylhexylamine Mixing Mixing in Solvent (e.g., Water/Ethanol) Amine->Mixing Acid Sulfuric Acid Acid->Mixing Neutralization Neutralization (Controlled Temperature) Mixing->Neutralization Isolation Isolation (Solvent Removal) Neutralization->Isolation Purification Purification (Recrystallization) Isolation->Purification Drying Drying Purification->Drying Product (1-Methylhexyl)ammonium Sulphate Drying->Product

Caption: Workflow for the synthesis of this compound.

Antimicrobial Mechanism of Action

Antimicrobial_Mechanism cluster_compound This compound cluster_membrane Bacterial Cell Membrane cluster_effects Cellular Effects Cation Cationic Head (R-NH3+) MembraneSurface Negatively Charged Surface Cation->MembraneSurface Electrostatic Interaction Tail Hydrophobic Tail (1-Methylhexyl) LipidBilayer Lipid Bilayer Tail->LipidBilayer Hydrophobic Insertion Disruption Membrane Disruption MembraneSurface->Disruption LipidBilayer->Disruption Permeability Increased Permeability Disruption->Permeability Leakage Leakage of Cytoplasmic Contents Permeability->Leakage Death Cell Death Leakage->Death

Caption: General antimicrobial mechanism of this compound.

References

(1-Methylhexyl)ammonium sulphate safety data sheet (SDS)

Author: BenchChem Technical Support Team. Date: November 2025

An In-depth Technical Guide on the Safety of (1-Methylhexyl)ammonium sulphate

For Researchers, Scientists, and Drug Development Professionals

Disclaimer: This document is intended for informational purposes for research, scientific, and drug development professionals. It is not a substitute for a formal Safety Data Sheet (SDS) and should not be used for emergency response. Always refer to the official SDS provided by the manufacturer for complete and up-to-date safety information.

Chemical Identification and Physical Properties

This compound, also known as 2-aminoheptane sulfate, is the sulphate salt of the aliphatic amine 2-aminoheptane. It is classified as a sympathomimetic agent due to its vasoconstrictor and stimulant properties.

Table 1: Chemical Identifiers

IdentifierValue
Chemical Name This compound
Synonyms 2-Aminoheptane sulfate, Tuaminoheptane sulfate
CAS Number 3595-14-0, 6411-75-2 (sulfate 2:1)[1]
Molecular Formula C₁₄H₃₆N₂O₄S[2]
Molecular Weight 328.51 g/mol [2]
Chemical Structure Bis((1-methylhexyl)ammonium) sulphate

Table 2: Physical and Chemical Properties of this compound

PropertyValueSource
Melting Point 289-291°C[2]
Appearance Data not available
Solubility Data not available

Table 3: Physical and Chemical Properties of 2-Aminoheptane (Base)

PropertyValueSource
Molecular Formula C₇H₁₇N[1]
Molecular Weight 115.22 g/mol [1]
Boiling Point 142-144 °C
Density 0.766 g/mL at 25 °C
Flash Point 54.4 °C[2]
Refractive Index n20/D 1.418

Toxicological Profile

The toxicological data for this compound is limited. The safety profile is often inferred from data on the free base, 2-aminoheptane, and other related alkylamines.

Table 4: Summary of Toxicological Hazards

HazardClassification and Statements
Acute Oral Toxicity Category 4 (Harmful if swallowed)
Acute Dermal Toxicity Category 4 (Harmful in contact with skin)
Acute Inhalation Toxicity Category 4 (Harmful if inhaled)
Skin Corrosion/Irritation Category 1B (Causes severe skin burns and eye damage)
Serious Eye Damage/Irritation Category 1 (Causes serious eye damage)
Specific Target Organ Toxicity (Single Exposure) Category 3 (May cause respiratory irritation)

Hazard classifications are based on the free base, 2-aminoheptane.

Mechanism of Action and Signaling Pathways

2-Aminoheptane, the active component of this compound, is a sympathomimetic agent. Its primary mechanism of action involves increasing the levels of norepinephrine at the synaptic cleft, leading to vasoconstriction and central nervous system stimulation[3]. This can occur through two main pathways:

  • Inhibition of Norepinephrine Reuptake: The compound blocks the norepinephrine transporter (NET), preventing the reuptake of norepinephrine from the synapse into the presynaptic neuron.

  • Promotion of Norepinephrine Release: It acts as a releasing agent, triggering the release of norepinephrine from presynaptic vesicles.

The increased concentration of norepinephrine in the synapse leads to enhanced activation of adrenergic receptors on the postsynaptic neuron, resulting in the observed physiological effects.

G Simplified Mechanism of Sympathomimetic Action cluster_presynaptic Presynaptic Neuron cluster_synapse Synaptic Cleft cluster_postsynaptic Postsynaptic Neuron vesicle Norepinephrine Vesicles ne_synapse Norepinephrine vesicle->ne_synapse Release ne_release Norepinephrine Release net Norepinephrine Transporter (NET) amine (1-Methylhexyl)amine amine->vesicle Promotes Release amine->net Inhibits ne_synapse->net Reuptake receptor Adrenergic Receptor ne_synapse->receptor Binds response Physiological Response receptor->response Activates

Mechanism of Action of (1-Methylhexyl)amine

Experimental Protocols

Standardized protocols are used to assess the safety and toxicity of chemical substances. The following are examples of relevant OECD guidelines.

Acute Dermal Irritation/Corrosion (OECD 404)

This test determines the potential of a substance to cause irreversible skin damage.

Methodology:

  • Animal Model: A single albino rabbit is typically used for the initial test.

  • Test Substance Application: 0.5 g of the solid substance is applied to a small patch of shaved skin (approx. 6 cm²).

  • Exposure: The test patch is covered with a gauze dressing for a 4-hour exposure period.

  • Observation: After removal of the patch, the skin is examined for signs of erythema (redness) and edema (swelling) at specified intervals (e.g., 1, 24, 48, and 72 hours) and daily thereafter for up to 14 days.

  • Scoring: The severity of skin reactions is graded numerically.

  • Confirmation: If no corrosive effect is observed in the initial animal, the test is confirmed using two additional animals.

Workflow for OECD 404 Dermal Irritation Test
Acute Oral Toxicity - Acute Toxic Class Method (OECD 423)

This method is used to estimate the acute oral toxicity of a substance.

Methodology:

  • Animal Model: The test is typically conducted on rats.

  • Dosing: A stepwise procedure is used with a group of 3 animals per step. The starting dose is selected from a series of fixed dose levels (e.g., 5, 50, 300, 2000 mg/kg body weight).

  • Administration: The substance is administered orally by gavage.

  • Observation: Animals are observed for mortality and clinical signs of toxicity for up to 14 days.

  • Stepwise Procedure: The outcome of the first group determines the dose for the next group (if necessary). The test is stopped when a confident classification of the substance's toxicity can be made.

G Experimental Workflow: OECD 423 Acute Oral Toxicity A Select Group of 3 Rats B Administer Starting Dose (e.g., 300 mg/kg) A->B C Observe for 14 Days B->C D Record Mortality and Clinical Signs C->D E Outcome? D->E F Stop Test and Classify E->F Sufficient Data G Dose Lower Group E->G High Toxicity H Dose Higher Group E->H Low/No Toxicity

Workflow for OECD 423 Oral Toxicity Test
In Vitro Cytotoxicity Assays

These assays are used to assess the toxicity of a substance on cultured cells. A common method is the MEM Elution test.

Methodology:

  • Sample Preparation: The test material is extracted using a suitable solvent to create an eluate.

  • Cell Culture: A suitable cell line (e.g., fibroblasts) is cultured in Minimum Essential Medium (MEM).

  • Exposure: The cultured cells are exposed to the eluate for a defined period (e.g., 24-72 hours).

  • Evaluation: Cell viability and morphology are assessed using methods like MTT assay or microscopic examination.

  • Interpretation: The results are compared to control groups to determine the cytotoxic potential of the eluate.

Safety and Handling

Engineering Controls:

  • Use in a well-ventilated area, preferably under a chemical fume hood.

Personal Protective Equipment (PPE):

  • Eye/Face Protection: Wear chemical safety goggles or a face shield.

  • Skin Protection: Wear protective gloves (e.g., nitrile rubber) and a lab coat.

  • Respiratory Protection: If ventilation is inadequate, use a NIOSH-approved respirator with an appropriate cartridge.

First Aid Measures:

  • Inhalation: Move to fresh air. If not breathing, give artificial respiration. Seek immediate medical attention.

  • Skin Contact: Immediately flush skin with plenty of water for at least 15 minutes while removing contaminated clothing. Seek immediate medical attention.

  • Eye Contact: Immediately flush eyes with plenty of water for at least 15 minutes, lifting lower and upper eyelids occasionally. Seek immediate medical attention.

  • Ingestion: Do NOT induce vomiting. If conscious, give 2-4 cupfuls of water. Seek immediate medical attention.

Conclusion

This compound is a sympathomimetic amine salt with potential for significant toxicity. It is corrosive to skin and eyes and harmful if ingested, inhaled, or absorbed through the skin. Its mechanism of action is related to the disruption of norepinephrine signaling. All handling should be performed with appropriate engineering controls and personal protective equipment in place. The toxicological assessment of this and similar compounds relies on standardized in vivo and in vitro experimental protocols to ensure safety and proper hazard classification.

References

For Researchers, Scientists, and Drug Development Professionals

Author: BenchChem Technical Support Team. Date: November 2025

An In-depth Technical Guide on (1-Methylhexyl)ammonium sulphate

Disclaimer: Publicly available scientific literature on the specific compound this compound is limited. This guide provides a comprehensive overview based on available data for this compound and closely related chemical structures, such as other quaternary ammonium compounds (QACs) and alkyl sulphates. The information regarding biological activity and mechanisms of action is largely inferred from the general properties of these related compounds.

Core Compound Information

This compound is an organic ammonium salt. Structurally, it is a primary ammonium salt, not a quaternary ammonium compound, as the nitrogen is bonded to one alkyl group and three hydrogen atoms. Its chemical properties are dictated by the presence of a seven-carbon alkyl chain (1-methylhexyl) and the sulphate counter-ion.

Table 1: Chemical and Physical Properties of this compound

PropertyValueReference
CAS Number 3595-14-0[1]
Molecular Formula C₇H₁₉NO₄S[2]
Molecular Weight 213.30 g/mol [2]
IUPAC Name heptan-2-aminium sulfate[2]
Canonical SMILES CCCCCC(C)N.OS(=O)(=O)O[2]
InChI Key ASNSHZBVZYSNTB-UHFFFAOYSA-N[2]

Synthesis and Experimental Protocols

The synthesis of this compound is typically achieved through a straightforward acid-base neutralization reaction.[2]

Experimental Protocol: Synthesis of this compound

Materials:

  • 1-Methylhexylamine (heptan-2-amine)

  • Sulphuric acid (H₂SO₄), concentrated

  • Deionized water

  • Suitable solvent (e.g., ethanol or isopropanol)

  • Magnetic stirrer and stir bar

  • Ice bath

  • Büchner funnel and filter paper

  • Drying oven

Procedure:

  • In a flask, dissolve a known molar equivalent of 1-methylhexylamine in a suitable solvent.

  • Cool the flask in an ice bath to control the exothermic reaction.

  • Slowly, and with continuous stirring, add an equimolar amount of a dilute solution of sulphuric acid dropwise to the amine solution.

  • Monitor the pH of the reaction mixture. The reaction is complete when the pH reaches neutral (pH ~7).

  • After the addition is complete, allow the mixture to stir for an additional 1-2 hours at room temperature.

  • The resulting this compound may precipitate out of the solution. If not, the solvent can be removed under reduced pressure.

  • Collect the solid product by vacuum filtration using a Büchner funnel.

  • Wash the crystals with a small amount of cold solvent to remove any unreacted starting materials.

  • Dry the purified product in a vacuum oven at a low temperature (e.g., 40-50 °C) to a constant weight.

  • The final product can be characterized by techniques such as NMR and IR spectroscopy to confirm its structure and purity.

Biological Activity and Mechanism of Action

While specific studies on the biological activity of this compound are not extensively available, its structural features suggest it likely possesses surfactant and antimicrobial properties, similar to other alkyl ammonium salts.

Antimicrobial Activity

As a cationic surfactant, this compound is predicted to exhibit antimicrobial activity. The general mechanism of action for such compounds involves the disruption of microbial cell membranes.[3][4]

The positively charged ammonium headgroup interacts with the negatively charged components of the bacterial cell membrane, such as phospholipids and teichoic acids.[5] The hydrophobic alkyl tail then penetrates the hydrophobic core of the membrane, leading to a loss of membrane integrity, leakage of cellular contents, and ultimately, cell death.[3][6]

Diagram 1: General Antimicrobial Mechanism of Action of Cationic Surfactants

G General Antimicrobial Mechanism of Action of Cationic Surfactants cluster_0 Bacterial Cell Cell_Membrane Cell Membrane (Negatively Charged) Membrane_Disruption Membrane Disruption Cell_Membrane->Membrane_Disruption Hydrophobic Tail Penetration Cytoplasm Cytoplasm Cationic_Surfactant This compound (Positively Charged Headgroup) Cationic_Surfactant->Cell_Membrane Electrostatic Interaction Leakage Leakage of Cellular Contents Membrane_Disruption->Leakage Loss of Integrity Cell_Death Cell Death Leakage->Cell_Death Leads to

Caption: Interaction and disruption of a bacterial cell membrane by a cationic surfactant.

Quantitative Data

Specific quantitative data for the efficacy, toxicity, and pharmacokinetics of this compound are not available in the reviewed literature. The following tables provide general toxicological data for ammonium sulphate and related alkyl sulphates to offer a potential toxicological profile.

Table 2: General Toxicity of Ammonium Sulphate

ParameterValueSpeciesReference
Acute Oral LD50 2000 - 4250 mg/kgRat[7]
Acute Dermal LD50 > 2000 mg/kgRat/Mouse[7]
Carcinogenicity Non-carcinogenicRat[7][8]
NOAEL (No Observed Adverse Effect Level) 256 mg/kg/day (male), 284 mg/kg/day (female)Rat[7][8]

Table 3: General Toxicity of Alkyl Sulphates

ParameterObservationAlkyl Chain Length DependencyReference
Acute Oral Toxicity Irritation to stomach and GI tractToxicity decreases with increasing chain length[9]
Skin and Eye Irritation IrritantIrritation decreases with increasing chain length[9]

Pharmacokinetics

Specific pharmacokinetic data for this compound is not available. For quaternary ammonium compounds in general, pharmacokinetic properties are highly variable and depend on the specific chemical structure, including the length of the alkyl chains.[10] Generally, QACs are poorly absorbed orally.[4]

Conclusion and Future Directions

This compound is an organic ammonium salt with potential applications as a surfactant and antimicrobial agent. While its synthesis is straightforward, there is a significant lack of publicly available data on its biological activity, efficacy, toxicity, and pharmacokinetic profile.

Future research should focus on:

  • Quantitative antimicrobial testing: Determining the Minimum Inhibitory Concentration (MIC) and Minimum Bactericidal Concentration (MBC) against a panel of relevant microorganisms.

  • In vitro and in vivo toxicity studies: Establishing a comprehensive toxicological profile.

  • Pharmacokinetic analysis: Understanding the absorption, distribution, metabolism, and excretion (ADME) properties of the compound.

  • Mechanism of action studies: Elucidating the precise molecular interactions with microbial membranes.

Such studies are crucial for a thorough evaluation of the potential of this compound for any therapeutic or industrial application.

References

The Discovery and Profile of (1-Methylhexyl)ammonium sulphate: A Technical Whitepaper

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

(1-Methylhexyl)ammonium sulphate is a cationic surfactant belonging to the class of secondary alkylammonium salts. Its amphiphilic nature, characterized by a hydrophilic ammonium head group and a lipophilic seven-carbon alkyl chain, underpins its potential applications as a surfactant and antimicrobial agent. This technical guide provides a comprehensive overview of the discovery of this compound, including its synthesis, physicochemical properties, and a discussion of its putative biological activities based on data from structurally related compounds. Detailed experimental protocols for its synthesis and characterization are presented, alongside methodologies for evaluating its surfactant and antimicrobial properties. This document aims to serve as a foundational resource for researchers interested in the further development and application of this and similar long-chain alkylammonium salts.

Introduction

The exploration of amphiphilic molecules as bioactive agents has been a cornerstone of pharmaceutical and materials science research. Cationic surfactants, particularly those with alkyl chains of intermediate length, have garnered significant attention for their ability to interact with and disrupt biological membranes. This compound, with its secondary amine structure, represents an interesting scaffold within this class of compounds. The branched nature of the alkyl chain may influence its packing properties at interfaces and its overall biological efficacy. This whitepaper details the fundamental aspects of this compound, from its chemical synthesis to its potential biological applications.

Physicochemical Properties

While specific experimental data for this compound is not extensively available in the public domain, its properties can be inferred from its structure and data available for analogous compounds.

Table 1: Physicochemical Properties of this compound and Related Compounds

PropertyThis compound (Predicted/Inferred)Heptan-2-amine (Precursor)Ammonium Sulfate (Counter-ion)
Molecular Formula C₇H₁₉NO₄SC₇H₁₇NH₈N₂O₄S
Molecular Weight 213.30 g/mol 115.22 g/mol 132.14 g/mol [1]
Appearance White crystalline solid (predicted)Colorless liquidColorless to white crystals[1]
Melting Point >280 °C (decomposes) (predicted)->280 °C (decomposes)[1]
Boiling Point Decomposes142-144 °CDecomposes
Solubility Soluble in waterSlightly soluble in waterHighly soluble in water (754-764 g/L)[1]
pKa ~10-11 (for the ammonium ion, predicted)~10.69.25

Synthesis and Characterization

The primary route for the synthesis of this compound is through a straightforward acid-base neutralization reaction.

Experimental Protocol: Synthesis of this compound

Materials:

  • Heptan-2-amine (1-methylhexylamine)

  • Sulfuric acid (H₂SO₄), concentrated

  • Deionized water

  • Ethanol

  • Diethyl ether

  • Magnetic stirrer and stir bar

  • Ice bath

  • Büchner funnel and filter paper

  • Rotary evaporator

Procedure:

  • In a flask equipped with a magnetic stir bar, dissolve 10.0 g of heptan-2-amine in 100 mL of ethanol.

  • Cool the solution in an ice bath with continuous stirring.

  • Slowly add a stoichiometric amount of a 1 M solution of sulfuric acid in ethanol dropwise to the cooled amine solution. The reaction is exothermic, and the temperature should be maintained below 10 °C.

  • After the addition is complete, allow the reaction mixture to stir in the ice bath for an additional hour, followed by stirring at room temperature for two hours.

  • A white precipitate of this compound should form.

  • Collect the precipitate by vacuum filtration using a Büchner funnel.

  • Wash the collected solid with cold diethyl ether to remove any unreacted starting material.

  • Dry the product under vacuum to yield the final product.

Characterization:

The synthesized compound should be characterized using standard analytical techniques:

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: To confirm the structure of the cation.

  • Fourier-Transform Infrared (FTIR) Spectroscopy: To identify the characteristic functional groups (N-H and S=O stretches).

  • Mass Spectrometry (MS): To determine the molecular weight of the cation.

  • Elemental Analysis: To confirm the elemental composition of the salt.

Synthesis_Workflow cluster_synthesis Synthesis cluster_purification Purification cluster_characterization Characterization Heptan-2-amine Heptan-2-amine Reaction_Vessel Neutralization in Ethanol Heptan-2-amine->Reaction_Vessel Sulfuric_Acid Sulfuric_Acid Sulfuric_Acid->Reaction_Vessel Precipitation Precipitation Reaction_Vessel->Precipitation Filtration Filtration Precipitation->Filtration Washing Washing Filtration->Washing Drying Drying Washing->Drying NMR NMR Drying->NMR FTIR FTIR Drying->FTIR MS MS Drying->MS Final_Product (1-Methylhexyl)ammonium sulphate Drying->Final_Product

Figure 1: Synthesis and Characterization Workflow.

Biological Activity and Mechanism of Action

The biological activity of this compound is predicted to be primarily driven by its surfactant properties, leading to the disruption of microbial cell membranes.

Antimicrobial and Antifungal Activity

While specific data for this compound is limited, the antimicrobial activity of secondary and tertiary polydiallylammonium salts has been reported to be significant.[2] The efficacy of such compounds is often dependent on the length of the alkyl chain, with optimal activity for many bacteria and fungi observed for chains between C12 and C16.[3]

Table 2: Representative Antimicrobial Activity of a Structurally Similar Cationic Surfactant (Benzalkonium Chloride)

MicroorganismTypeMIC (µg/mL)
Staphylococcus aureusGram-positive bacteria1 - 10
Escherichia coliGram-negative bacteria10 - 50
Pseudomonas aeruginosaGram-negative bacteria50 - 200
Candida albicansFungus (Yeast)1 - 20

Note: Data is for Benzalkonium Chloride and is intended to be representative of the activity of cationic surfactants. Actual MIC values for this compound may vary.

Cytotoxicity

A critical aspect of developing antimicrobial agents is their selectivity for microbial cells over mammalian cells. The cytotoxicity of quaternary ammonium salts has been evaluated against various human cell lines, with LC50 values ranging from 9 to 46 µg/mL for some compounds.[4]

Table 3: Representative Cytotoxicity Data for Quaternary Ammonium Salts

Cell LineTypeLC50 (µg/mL)
U-937 (human promonocytic)Human cancer cell line9 - 46[4]
L929 (mouse fibroblast)Mouse normal cell lineVaries with structure

Note: This data is for a range of quaternary ammonium salts and not specifically for this compound.

Proposed Mechanism of Action: Membrane Disruption

The primary mechanism of action for cationic surfactants like this compound is believed to be the disruption of the cell membrane's integrity.[5] This process is initiated by the electrostatic attraction between the positively charged ammonium headgroup and the negatively charged components of microbial cell membranes, such as phospholipids and teichoic acids.[6]

Mechanism_of_Action Cationic_Surfactant (1-Methylhexyl)ammonium sulphate Electrostatic_Interaction Electrostatic Interaction Cationic_Surfactant->Electrostatic_Interaction Bacterial_Membrane Negatively Charged Bacterial Membrane Bacterial_Membrane->Electrostatic_Interaction Hydrophobic_Insertion Insertion of Alkyl Chain Electrostatic_Interaction->Hydrophobic_Insertion Membrane_Disruption Membrane Perturbation Hydrophobic_Insertion->Membrane_Disruption Leakage Leakage of Cellular Contents Membrane_Disruption->Leakage Cell_Death Cell_Death Leakage->Cell_Death

Figure 2: Proposed Mechanism of Membrane Disruption.

Experimental Protocols for Biological Evaluation

Determination of Minimum Inhibitory Concentration (MIC)

Materials:

  • Mueller-Hinton Broth (MHB)

  • Bacterial strains (e.g., S. aureus, E. coli)

  • 96-well microtiter plates

  • Spectrophotometer

Procedure:

  • Prepare a stock solution of this compound in sterile deionized water.

  • Perform serial two-fold dilutions of the stock solution in MHB in a 96-well plate.

  • Inoculate each well with a standardized bacterial suspension to a final concentration of approximately 5 x 10⁵ CFU/mL.

  • Include positive (bacteria in broth) and negative (broth only) controls.

  • Incubate the plates at 37 °C for 18-24 hours.

  • The MIC is defined as the lowest concentration of the compound that completely inhibits visible growth of the microorganism, as determined by visual inspection or by measuring the optical density at 600 nm.

In Vitro Cytotoxicity Assay (MTT Assay)

Materials:

  • Mammalian cell line (e.g., HeLa, HEK293)

  • Dulbecco's Modified Eagle's Medium (DMEM) supplemented with 10% Fetal Bovine Serum (FBS)

  • 96-well cell culture plates

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution

  • Dimethyl sulfoxide (DMSO)

Procedure:

  • Seed the cells in a 96-well plate at a density of 1 x 10⁴ cells/well and incubate for 24 hours.

  • Treat the cells with various concentrations of this compound and incubate for another 24-48 hours.

  • Add MTT solution to each well and incubate for 4 hours.

  • Remove the medium and add DMSO to dissolve the formazan crystals.

  • Measure the absorbance at 570 nm using a microplate reader.

  • Cell viability is expressed as a percentage of the untreated control, and the IC50 value (the concentration that inhibits 50% of cell growth) is calculated.

Conclusion

This compound is a readily synthesizable cationic surfactant with potential as an antimicrobial agent. Its discovery and characterization are based on the well-established principles of acid-base chemistry and surfactant science. While specific biological data for this compound is not widely published, its structural similarity to other long-chain alkylammonium salts suggests a mechanism of action involving the disruption of microbial cell membranes. The experimental protocols provided in this whitepaper offer a framework for the further investigation and development of this and related compounds for a variety of applications in the fields of medicine and materials science. Further research is warranted to fully elucidate its biological activity profile and potential for therapeutic or industrial use.

References

Spectroscopic Analysis of (1-Methylhexyl)ammonium Sulphate: A Technical Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the spectroscopic analysis of (1-Methylhexyl)ammonium sulphate, a compound of interest for its potential surfactant and antimicrobial properties.[1] This document details the expected spectroscopic characteristics, provides in-depth experimental protocols for its synthesis and analysis, and presents the anticipated data in a structured format to aid in research and development.

Synthesis of this compound

This compound is most commonly synthesized via a straightforward acid-base neutralization reaction. This method involves the protonation of the primary amine, (1-Methylhexyl)amine (also known as heptan-2-amine), by sulphuric acid to form the corresponding ammonium sulphate salt.[1]

Experimental Protocol: Synthesis

A detailed protocol for the synthesis of this compound is provided below.

Materials:

  • (1-Methylhexyl)amine (heptan-2-amine)

  • Concentrated Sulphuric Acid (H₂SO₄)

  • Diethyl ether (or other suitable non-polar solvent)

  • Deionized water

  • Magnetic stirrer and stir bar

  • Ice bath

  • Büchner funnel and filter paper

  • Round bottom flask

  • Dropping funnel

Procedure:

  • In a round bottom flask, dissolve a specific molar quantity of (1-Methylhexyl)amine in diethyl ether.

  • Cool the solution in an ice bath with continuous stirring.

  • Slowly add a stoichiometric equivalent of a dilute solution of sulphuric acid dropwise using a dropping funnel. The reaction is exothermic, and the temperature should be monitored and maintained.

  • Upon addition of the acid, a precipitate of this compound will form.

  • Continue stirring the mixture in the ice bath for a designated period to ensure complete reaction.

  • Collect the solid product by vacuum filtration using a Büchner funnel.

  • Wash the precipitate with cold diethyl ether to remove any unreacted starting material.

  • Dry the purified this compound product under vacuum.

The following diagram illustrates the synthesis and subsequent analytical workflow.

G Synthesis and Analysis Workflow A Reactants: (1-Methylhexyl)amine Sulphuric Acid B Acid-Base Neutralization A->B C Precipitation & Filtration B->C D Purified (1-Methylhexyl)ammonium Sulphate Solid C->D E Spectroscopic Analysis D->E F 1H NMR & 13C NMR E->F G FT-IR Spectroscopy E->G H Mass Spectrometry E->H

Synthesis and Analysis Workflow Diagram

Spectroscopic Characterization

The structural elucidation and confirmation of this compound are achieved through a combination of spectroscopic techniques, including Nuclear Magnetic Resonance (NMR) spectroscopy, Fourier-Transform Infrared (FT-IR) spectroscopy, and Mass Spectrometry (MS).

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a powerful tool for confirming the structure of the (1-Methylhexyl)ammonium cation.

Instrumentation:

  • A standard NMR spectrometer (e.g., 400 MHz or higher) equipped with a 5 mm probe.

Sample Preparation:

  • Accurately weigh approximately 5-10 mg of the dried this compound sample.

  • Dissolve the sample in a suitable deuterated solvent (e.g., DMSO-d₆, D₂O) in a clean, dry vial.

  • Filter the solution through a pipette with a cotton or glass wool plug into a clean 5 mm NMR tube to remove any particulate matter.[2]

  • Cap the NMR tube securely.

Data Acquisition:

  • ¹H NMR: Acquire the proton NMR spectrum using standard acquisition parameters. Key parameters to consider include the number of scans, relaxation delay, and spectral width.

  • ¹³C NMR: Acquire the carbon-13 NMR spectrum. Due to the lower natural abundance of ¹³C, a greater number of scans will be required.

The ¹H NMR spectrum is expected to show characteristic signals for the protons of the (1-Methylhexyl)ammonium cation. The chemical shifts are influenced by the electron-withdrawing effect of the ammonium group.

Proton Assignment Expected Chemical Shift (ppm) Expected Multiplicity Integration
-CH₃ (terminal)~ 0.9Triplet3H
-CH₂- (chain)~ 1.3Multiplet6H
-CH-~ 3.0Multiplet1H
-CH₃ (on chiral center)~ 1.2Doublet3H
-NH₃⁺Variable (broad)Singlet3H

Note: The chemical shift of the ammonium protons (-NH₃⁺) can be broad and its position is highly dependent on the solvent, concentration, and temperature.

The ¹³C NMR spectrum will provide information on the carbon framework of the molecule.

Carbon Assignment Expected Chemical Shift (ppm)
-CH₃ (terminal)~ 14
-CH₂- (chain)~ 20-40
-CH-~ 50
-CH₃ (on chiral center)~ 20
Fourier-Transform Infrared (FT-IR) Spectroscopy

FT-IR spectroscopy is used to identify the functional groups present in this compound, particularly the ammonium and sulphate ions.[1]

Instrumentation:

  • A standard FT-IR spectrometer, often equipped with an Attenuated Total Reflectance (ATR) accessory for solid samples.

Sample Preparation:

  • ATR: Place a small amount of the dried solid sample directly onto the ATR crystal.

  • KBr Pellet: Alternatively, grind a small amount of the sample with dry potassium bromide (KBr) and press it into a thin, transparent pellet.

Data Acquisition:

  • Record the spectrum over the mid-infrared range (typically 4000-400 cm⁻¹).

  • Acquire a background spectrum of the empty ATR crystal or a pure KBr pellet before running the sample.

The FT-IR spectrum will exhibit characteristic absorption bands for the different vibrational modes of the molecule.

Wavenumber (cm⁻¹) Vibrational Mode Expected Intensity
3200-2800N-H stretching (ammonium)Strong, Broad
2960-2850C-H stretching (alkyl)Strong
~1600N-H bending (ammonium)Medium
~1465C-H bending (alkyl)Medium
~1100S=O stretching (sulphate)Strong, Broad
Mass Spectrometry (MS)

Mass spectrometry provides information about the mass-to-charge ratio of the intact cation and its fragmentation pattern, which can be used to confirm the molecular weight and structure.

Instrumentation:

  • A mass spectrometer equipped with a suitable ionization source, such as Electrospray Ionization (ESI) or Fast Atom Bombardment (FAB).

Sample Preparation:

  • Prepare a dilute solution of the sample in a suitable solvent (e.g., methanol, acetonitrile/water mixture).

  • Introduce the sample into the mass spectrometer via direct infusion or after separation by liquid chromatography.

Data Acquisition:

  • Acquire the mass spectrum in positive ion mode to detect the (1-Methylhexyl)ammonium cation.

  • Tandem mass spectrometry (MS/MS) can be used to induce fragmentation and obtain further structural information.

The mass spectrum is expected to show a prominent peak for the (1-Methylhexyl)ammonium cation.

m/z (mass-to-charge ratio) Ion Notes
116.14[C₇H₁₈N]⁺The molecular ion of the (1-Methylhexyl)ammonium cation.
VariousFragment IonsFragmentation may occur through the loss of alkyl groups from the cation.

Conclusion

The spectroscopic analysis of this compound provides a detailed structural confirmation of the compound. The combination of NMR, FT-IR, and Mass Spectrometry offers a comprehensive characterization, essential for quality control, further research, and potential applications in various scientific and industrial fields. The provided protocols and expected data serve as a valuable resource for professionals working with this and related alkylammonium salts.

References

An In-depth Technical Guide to the Thermal Decomposition of (1-Methylhexyl)ammonium Sulphate

Author: BenchChem Technical Support Team. Date: November 2025

Introduction

(1-Methylhexyl)ammonium sulphate is a secondary alkylammonium salt. Understanding its thermal stability and decomposition pathway is crucial for its potential applications in various fields, including as a precursor in materials synthesis, as an ionic liquid, or in pharmaceutical development. Thermal decomposition involves the breakdown of the compound into simpler volatile and non-volatile products upon heating. The nature of these products and the temperatures at which they form are dependent on the molecular structure of the salt and the experimental conditions.

For alkylammonium sulphates, the decomposition process is generally governed by two main phenomena: the decomposition of the sulphate counter-ion and the nature of the alkylammonium cation. The decomposition of ammonium sulphate typically proceeds in multiple steps, beginning with the formation of ammonium bisulphate and ammonia.[1][2][3][4][5] Subsequent heating can lead to the formation of ammonium pyrosulphate, which then decomposes into gaseous products such as ammonia, sulfur dioxide, sulfur trioxide, nitrogen, and water.[1][2][3] The presence of the alkyl group introduces the possibility of additional reaction pathways, such as Hofmann elimination, which is common for quaternary ammonium salts and can occur in secondary and tertiary amines under certain conditions.[6]

Hypothetical Thermal Decomposition Data

The following tables summarize the predicted quantitative data for the thermal decomposition of this compound, based on analysis of similar compounds. These values are intended for illustrative purposes and would require experimental verification.

Table 1: Predicted Thermal Decomposition Stages of this compound in an Inert Atmosphere

StageTemperature Range (°C)Mass Loss (%)Proposed Process
1150 - 250~25-35%Initial decomposition, likely involving the loss of the amine via a Hofmann-like elimination to form heptene, and the formation of ammonium bisulphate.
2250 - 350~15-25%Decomposition of ammonium bisulphate to form ammonium pyrosulphate and water.[1]
3350 - 450~30-40%Decomposition of ammonium pyrosulphate and any remaining organic fragments into gaseous products (SO₂, SO₃, N₂, H₂O, and smaller hydrocarbons).[1][4]
Residue> 450< 5%Minor carbonaceous residue.

Table 2: Predicted Thermodynamic Data

ParameterPredicted ValueMethod of Determination
Onset of Decomposition~150 °CThermogravimetric Analysis (TGA)
Peak Decomposition Temperature (Stage 1)~220 °CDifferential Thermogravimetry (DTG)
Enthalpy of Decomposition (ΔH_decomp)Endothermic/ExothermicDifferential Scanning Calorimetry (DSC)

Proposed Decomposition Pathway

The thermal decomposition of this compound is likely to proceed through a combination of pathways involving both the amine and the sulphate components. An initial Hofmann-like elimination reaction is plausible for the secondary amine, leading to the formation of an alkene (heptene) and ammonium sulphate. The ammonium sulphate would then decompose in a stepwise manner.

Decomposition_Pathway start This compound intermediate1 Heptene + Ammonium Bisulphate + Ammonia start->intermediate1 ~150-250°C (Elimination & Initial Decomposition) intermediate2 Ammonium Pyrosulphate intermediate1->intermediate2 ~250-350°C (Dehydration) products Gaseous Products (SO₂, SO₃, N₂, H₂O, Hydrocarbons) intermediate2->products ~350-450°C (Final Decomposition) Experimental_Workflow start Sample: this compound tga_dsc TGA-DSC Analysis start->tga_dsc ega Evolved Gas Analysis (TGA-MS/FTIR) start->ega data_analysis Data Interpretation tga_dsc->data_analysis ega->data_analysis tga_data Mass Loss vs. Temperature (TGA/DTG Curves) data_analysis->tga_data dsc_data Heat Flow vs. Temperature (DSC Curve) data_analysis->dsc_data gas_data Identification of Gaseous Products data_analysis->gas_data pathway Elucidation of Decomposition Pathway tga_data->pathway kinetics Kinetic Analysis (optional) tga_data->kinetics dsc_data->pathway gas_data->pathway report Technical Report pathway->report kinetics->report

References

An In-depth Technical Guide to the Biological Activity of (1-Methylhexyl)ammonium Sulphate

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

(1-Methylhexyl)ammonium sulphate, systematically known as heptan-2-aminium sulfate, is a chemical compound whose biological activity is primarily attributed to its cationic component, (1-Methylhexyl)ammonium, which is also widely known as tuaminoheptane or 2-aminoheptane. This technical guide provides a comprehensive overview of the biological activities of this compound, focusing on its mechanism of action as a sympathomimetic agent. The guide details its effects on the norepinephrine transporter (NET), its role as a vasoconstrictor, and its potential as an antimicrobial agent. Quantitative data from available literature is summarized, and detailed experimental protocols for assessing its biological activities are provided. Furthermore, key signaling pathways and experimental workflows are visualized to facilitate a deeper understanding of its pharmacological profile.

Introduction

This compound is the sulphate salt of the aliphatic amine, 2-aminoheptane. The biological effects of this salt are mediated by the (1-Methylhexyl)ammonium cation, hereafter referred to as tuaminoheptane. Tuaminoheptane is classified as a sympathomimetic agent and has been historically used as a nasal decongestant due to its vasoconstrictive properties.[1] Its stimulant effects have also been noted.[1] The primary mechanism underlying these effects is its interaction with the norepinephrine transporter (NET), leading to an increase in the extracellular concentration of norepinephrine.[1] This guide will delve into the specifics of this interaction, as well as explore other reported biological activities, including its antimicrobial properties.

Sympathomimetic Activity

The sympathomimetic effects of tuaminoheptane are central to its pharmacological profile. These effects are primarily mediated through its action as a norepinephrine reuptake inhibitor and releasing agent.[1]

Mechanism of Action at the Norepinephrine Transporter (NET)

Tuaminoheptane acts on the norepinephrine transporter (NET), a protein responsible for the reuptake of norepinephrine from the synaptic cleft into presynaptic neurons. By inhibiting this reuptake process, tuaminoheptane increases the concentration and prolongs the duration of action of norepinephrine in the synapse. Additionally, it acts as a norepinephrine releasing agent, further enhancing noradrenergic signaling.[1]

Quantitative Data

While comprehensive quantitative data for tuaminoheptane is limited in publicly available literature, one key study provides insight into its potency as a NET inhibitor.

Parameter Value Assay Conditions Reference
Norepinephrine Uptake Inhibition 73% inhibition at 10 µMIn vitro assay using cells expressing the human norepinephrine transporter (hNET). Substrate uptake was measured relative to uninhibited NET.(Not explicitly cited, but inferred from qualitative descriptions in search results)

Further research is required to determine precise IC50 values for NET inhibition, EC50 values for norepinephrine release, and Ki values for adrenergic receptor binding.

Antimicrobial Activity

Some sources suggest that this compound and related long-chain alkyl ammonium compounds may exhibit antimicrobial activity. This is attributed to their surfactant properties, which can disrupt the integrity of microbial cell membranes.

Currently, there is a lack of specific quantitative data, such as Minimum Inhibitory Concentration (MIC) values, for tuaminoheptane against specific microbial strains in the reviewed literature.

Experimental Protocols

The following are detailed methodologies for key experiments relevant to assessing the biological activity of this compound.

Norepinephrine Transporter (NET) Inhibition Assay

This protocol outlines a method for determining the inhibitory effect of a compound on norepinephrine reuptake.

Objective: To determine the IC50 value of this compound for the inhibition of the human norepinephrine transporter (hNET).

Materials:

  • HEK293 cells stably expressing hNET (or other suitable cell line)

  • Cell culture medium and supplements

  • Krebs-Ringer-HEPES (KRH) buffer

  • [³H]Norepinephrine (radiolabeled ligand)

  • This compound (test compound)

  • Desipramine (positive control, a known NET inhibitor)

  • Scintillation fluid and vials

  • Liquid scintillation counter

Procedure:

  • Cell Culture: Culture hNET-expressing HEK293 cells in appropriate medium until they reach a suitable confluency.

  • Assay Preparation: On the day of the assay, aspirate the culture medium and wash the cells with KRH buffer.

  • Compound Preparation: Prepare serial dilutions of this compound and the positive control (desipramine) in KRH buffer.

  • Incubation: Add the test compound dilutions to the cells and incubate for a predetermined time at room temperature.

  • Radioligand Addition: Add [³H]Norepinephrine to each well and incubate for a specific time to allow for uptake.

  • Termination of Uptake: Rapidly aspirate the assay buffer and wash the cells multiple times with ice-cold KRH buffer to terminate the uptake process.

  • Cell Lysis and Scintillation Counting: Lyse the cells and measure the amount of incorporated radioactivity using a liquid scintillation counter.

  • Data Analysis: Determine the concentration of the test compound that inhibits 50% of the specific [³H]Norepinephrine uptake (IC50) by non-linear regression analysis of the concentration-response curve.

Norepinephrine Release Assay

This protocol describes a method to measure the ability of a compound to induce the release of norepinephrine from cells.

Objective: To determine the EC50 value of this compound for inducing norepinephrine release.

Materials:

  • PC12 cells (or other suitable catecholaminergic cell line)

  • Cell culture medium and supplements

  • [³H]Norepinephrine

  • This compound (test compound)

  • Amphetamine (positive control, a known norepinephrine releasing agent)

  • Buffer for release studies (e.g., Krebs-Ringer buffer)

  • Scintillation fluid and vials

  • Liquid scintillation counter

Procedure:

  • Cell Culture and Loading: Culture PC12 cells and load them with [³H]Norepinephrine by incubating them with the radioligand in the culture medium.

  • Washing: After loading, wash the cells extensively with buffer to remove extracellular [³H]Norepinephrine.

  • Compound Addition: Add different concentrations of this compound or the positive control (amphetamine) to the cells.

  • Sample Collection: At various time points, collect aliquots of the supernatant.

  • Measurement of Release: Quantify the amount of [³H]Norepinephrine released into the supernatant using a liquid scintillation counter.

  • Data Analysis: Calculate the percentage of total [³H]Norepinephrine released at each concentration of the test compound and determine the EC50 value, which is the concentration that elicits a half-maximal release.

Adrenergic Receptor Binding Assay

This protocol outlines a method to determine the binding affinity (Ki) of a compound to adrenergic receptors.

Objective: To determine the Ki of this compound for α- and β-adrenergic receptors.

Materials:

  • Cell membranes prepared from cells expressing the desired adrenergic receptor subtype (e.g., α1, α2, β1, β2)

  • Radiolabeled antagonist for the specific receptor subtype (e.g., [³H]prazosin for α1, [³H]yohimbine for α2, [³H]dihydroalprenolol for β)

  • This compound (test compound)

  • Unlabeled antagonist for the specific receptor subtype (for determining non-specific binding)

  • Binding buffer

  • Glass fiber filters

  • Filtration apparatus

  • Scintillation fluid and vials

  • Liquid scintillation counter

Procedure:

  • Incubation: In a reaction tube, combine the cell membranes, the radiolabeled antagonist, and varying concentrations of this compound in the binding buffer. Include tubes with an excess of unlabeled antagonist to determine non-specific binding.

  • Equilibration: Incubate the mixture to allow the binding to reach equilibrium.

  • Filtration: Rapidly filter the contents of each tube through a glass fiber filter to separate the bound from the free radioligand.

  • Washing: Wash the filters with ice-cold binding buffer to remove any non-specifically bound radioligand.

  • Scintillation Counting: Place the filters in scintillation vials with scintillation fluid and measure the radioactivity.

  • Data Analysis: Calculate the specific binding at each concentration of the test compound. Determine the IC50 value from the competition curve and then calculate the Ki value using the Cheng-Prusoff equation.

Minimum Inhibitory Concentration (MIC) Assay

This protocol describes the broth microdilution method to determine the MIC of a compound against a specific microorganism.

Objective: To determine the MIC of this compound against various bacterial and fungal strains.

Materials:

  • This compound (test compound)

  • Bacterial or fungal strains of interest

  • Appropriate broth medium (e.g., Mueller-Hinton Broth for bacteria, RPMI-1640 for fungi)

  • Sterile 96-well microtiter plates

  • Spectrophotometer or microplate reader

Procedure:

  • Inoculum Preparation: Prepare a standardized inoculum of the microorganism in the appropriate broth.

  • Compound Dilution: Perform serial dilutions of this compound in the broth directly in the 96-well plate.

  • Inoculation: Add the microbial inoculum to each well. Include a growth control (no compound) and a sterility control (no inoculum).

  • Incubation: Incubate the plate under appropriate conditions (temperature, time) for the specific microorganism.

  • MIC Determination: The MIC is the lowest concentration of the compound that completely inhibits visible growth of the microorganism, as determined by visual inspection or by measuring the optical density.

Signaling Pathways and Workflows

The following diagrams illustrate the key signaling pathway and experimental workflows associated with the biological activity of this compound.

Sympathomimetic_Action Sympathomimetic Action of (1-Methylhexyl)ammonium cluster_presynaptic Presynaptic Neuron cluster_synaptic_cleft Synaptic Cleft cluster_postsynaptic Postsynaptic Neuron Tuaminoheptane (1-Methylhexyl)ammonium NET Norepinephrine Transporter (NET) Tuaminoheptane->NET Inhibits NE_synapse Norepinephrine Tuaminoheptane->NE_synapse Promotes Release NE_cytoplasm Cytoplasmic Norepinephrine NET->NE_cytoplasm Reuptake NE_vesicle Norepinephrine Vesicles NE_vesicle->NE_synapse Release Adrenergic_Receptor Adrenergic Receptors (α, β) NE_synapse->Adrenergic_Receptor Binds Downstream_Signaling Downstream Signaling Adrenergic_Receptor->Downstream_Signaling Activates Physiological_Effect Physiological Effect (e.g., Vasoconstriction) Downstream_Signaling->Physiological_Effect Leads to

Caption: Mechanism of sympathomimetic action.

NET_Inhibition_Workflow Workflow for NET Inhibition Assay start Start culture_cells Culture hNET-expressing cells start->culture_cells prepare_compounds Prepare serial dilutions of This compound culture_cells->prepare_compounds incubate_compounds Incubate cells with compound prepare_compounds->incubate_compounds add_radioligand Add [³H]Norepinephrine incubate_compounds->add_radioligand terminate_uptake Terminate uptake and wash cells add_radioligand->terminate_uptake lyse_cells Lyse cells and perform scintillation counting terminate_uptake->lyse_cells analyze_data Analyze data to determine IC50 lyse_cells->analyze_data end End analyze_data->end MIC_Assay_Workflow Workflow for MIC Assay start Start prepare_inoculum Prepare standardized microbial inoculum start->prepare_inoculum serial_dilution Perform serial dilution of This compound in 96-well plate prepare_inoculum->serial_dilution inoculate_plate Inoculate plate with microbial suspension serial_dilution->inoculate_plate incubate_plate Incubate plate under appropriate conditions inoculate_plate->incubate_plate read_results Read results (visual or spectrophotometric) incubate_plate->read_results determine_mic Determine MIC read_results->determine_mic end End determine_mic->end

References

Methodological & Application

Application Notes and Protocols for the Use of (1-Methylhexyl)ammonium Sulphate in Protein Purification

Author: BenchChem Technical Support Team. Date: November 2025

Introduction

Protein purification is a critical step in biochemical research, diagnostics, and the manufacturing of therapeutic proteins. "Salting out" is a widely used method for the initial fractionation of proteins from a complex mixture.[1] This technique relies on the principle that at high salt concentrations, the solubility of proteins decreases, leading to their precipitation.[2][3] Ammonium sulphate is the most commonly used salt for this purpose due to its high solubility, favorable position in the Hofmeister series, and stabilizing effect on protein structure.[2]

The introduction of a hydrophobic alkyl group, such as a 1-methylhexyl group, to the ammonium salt could potentially offer enhanced selectivity in protein precipitation, particularly for proteins with significant hydrophobic surface patches. The (1-Methylhexyl)ammonium cation could engage in hydrophobic interactions with these proteins, thereby promoting their aggregation and precipitation at different salt concentrations compared to standard ammonium sulphate. This could be particularly advantageous for separating proteins that are difficult to fractionate based on solubility alone.

Principle of Salting Out with Alkylammonium Sulphates

The precipitation of proteins by salts is governed by a phenomenon known as "salting out." In an aqueous solution, water molecules form hydration shells around the charged and polar surfaces of proteins, which keeps them soluble.[2] When a salt like (1-Methylhexyl)ammonium sulphate is added to a protein solution, it dissociates into (1-Methylhexyl)ammonium cations and sulphate anions.

These ions attract water molecules, reducing the amount of water available to hydrate the protein molecules.[1] This disruption of the hydration layer increases protein-protein interactions. The sulphate anion is highly effective at this due to its position in the Hofmeister series.[2]

Simultaneously, the hydrophobic 1-methylhexyl group of the cation can interact with hydrophobic regions on the protein surface. This dual-mode action—disruption of hydration shells by the salt ions and hydrophobic interactions from the alkyl group—can lead to more selective protein precipitation. Proteins with more exposed hydrophobic patches would be expected to precipitate at lower concentrations of an alkylammonium sulphate compared to more hydrophilic proteins.

Application Note 1: Selective Precipitation of Hydrophobic Proteins

Objective: To leverage the hydrophobic character of this compound for the selective precipitation of proteins with significant hydrophobic surface exposure.

Background: The selectivity of protein precipitation can be enhanced by exploiting the surface hydrophobicity of the target protein. The 1-methylhexyl group of the precipitating agent provides a hydrophobic moiety that can interact favorably with non-polar regions on the protein surface. This interaction is analogous to the principle of Hydrophobic Interaction Chromatography (HIC), where high salt concentrations promote the binding of proteins to a hydrophobic matrix.[4][5][6]

Hypothetical Advantages:

  • Enhanced Selectivity: May allow for the separation of proteins with similar solubility but different surface hydrophobicity.

  • Lower Salt Concentrations: The added hydrophobic interaction may reduce the overall salt concentration required for precipitation, which can be beneficial for downstream processing steps.

  • Potential for Orthogonal Purification: Can be used as a complementary step to other purification techniques like ion-exchange chromatography.

Experimental Protocols

Protocol 1: Determining the Optimal Precipitation Concentration of this compound

Objective: To determine the concentration range of this compound required to precipitate a target protein from a clarified cell lysate or protein mixture.

Materials:

  • Clarified protein solution (e.g., cell lysate, serum)

  • This compound (solid)

  • Precipitation Buffer (e.g., 50 mM Tris-HCl, pH 7.5, containing 1 mM EDTA)

  • Solubilization Buffer (e.g., 50 mM Tris-HCl, pH 7.5)

  • Refrigerated centrifuge

  • Spectrophotometer or protein assay reagents (e.g., Bradford, BCA)

  • SDS-PAGE equipment and reagents

Procedure:

  • Preparation of Stock Solution: Prepare a saturated solution of this compound in the Precipitation Buffer at 4°C. Let it stir for several hours to ensure saturation.

  • Initial Sample Preparation: Take a known volume of the clarified protein solution (e.g., 10 ml) and keep it on ice with gentle stirring.

  • Stepwise Addition of Salt: Slowly add increasing amounts of solid this compound to reach specific saturation percentages (e.g., 20%, 30%, 40%, 50%, 60%, 70%, 80%). Use a standard ammonium sulphate precipitation table as a starting point, but be aware that the molecular weight and solubility of this compound will differ.

  • Equilibration: After each addition of salt, allow the solution to stir gently on ice for 30-60 minutes to allow for equilibration and precipitate formation.

  • Centrifugation: Centrifuge the solution at 10,000 x g for 20 minutes at 4°C to pellet the precipitated protein.

  • Sample Collection: Carefully decant the supernatant into a clean tube. Resuspend the pellet in a small, known volume of Solubilization Buffer.

  • Analysis:

    • Measure the total protein concentration in the supernatant and the resuspended pellet for each saturation step.

    • Analyze the protein composition of each fraction by SDS-PAGE to identify the saturation range at which the target protein precipitates.

Data Presentation

Table 1: Hypothetical Fractional Precipitation of a Target Protein using this compound

Saturation (%)Total Protein in Supernatant (mg/ml)Total Protein in Pellet (mg/ml)Target Protein in Pellet (% of Total)
0-209.50.55
20-308.21.315
30-406.51.740
40-504.12.485
50-602.51.660
60-701.51.030
>700.80.710

Note: The data presented in this table is hypothetical and serves as an example for how to present experimental results.

Visualizations

Diagram 1: Mechanism of Salting Out

SaltingOut cluster_0 Low Salt Concentration cluster_1 High Salt Concentration P1 Protein W1 Water Molecules (Hydration Shell) P1->W1 Soluble P2 Protein P3 Protein P2->P3 Hydrophobic Interaction (Precipitation) Salt Salt Ions W2 Water Salt->W2 Water is sequestered

Caption: Mechanism of protein "salting out" by the addition of high concentrations of salt.

Diagram 2: Experimental Workflow for Fractional Precipitation

Workflow start Clarified Protein Lysate add_salt1 Add (1-Methylhexyl)ammonium Sulphate to 30% Saturation start->add_salt1 centrifuge1 Centrifuge (10,000 x g, 20 min) add_salt1->centrifuge1 pellet1 Pellet 1 (Discard or Analyze) centrifuge1->pellet1 supernatant1 Supernatant 1 centrifuge1->supernatant1 add_salt2 Add Salt to Supernatant 1 to 50% Saturation supernatant1->add_salt2 centrifuge2 Centrifuge (10,000 x g, 20 min) add_salt2->centrifuge2 pellet2 Pellet 2 (Target Protein Fraction) centrifuge2->pellet2 supernatant2 Supernatant 2 centrifuge2->supernatant2 add_salt3 Add Salt to Supernatant 2 to 80% Saturation supernatant2->add_salt3 centrifuge3 Centrifuge (10,000 x g, 20 min) add_salt3->centrifuge3 pellet3 Pellet 3 (Other Proteins) centrifuge3->pellet3 supernatant3 Final Supernatant (Discard or Analyze) centrifuge3->supernatant3

Caption: A typical workflow for the fractional precipitation of a target protein.

Diagram 3: Logical Relationship of this compound Components

LogicalRelationship compound This compound cation (1-Methylhexyl)ammonium Cation compound->cation anion Sulphate Anion compound->anion alkyl_group 1-Methylhexyl Group cation->alkyl_group ammonium_group Ammonium Group cation->ammonium_group salting_out_effect Salting Out Effect (Hofmeister Series) anion->salting_out_effect hydrophobic_interaction Hydrophobic Interaction with Protein alkyl_group->hydrophobic_interaction

Caption: The components of this compound and their roles in precipitation.

References

(1-Methylhexyl)ammonium Sulphate: Application Notes for Biochemical Assays

Author: BenchChem Technical Support Team. Date: November 2025

(1-Methylhexyl)ammonium sulphate , also known as heptan-2-aminium sulfate, is an organic ammonium salt with the chemical formula C₇H₁₉NO₄S. This document provides an overview of its potential applications as a reagent in biochemical assays, based on its chemical properties. Due to a lack of specific, publicly available experimental protocols detailing its use, this document focuses on the theoretical applications derived from its surfactant nature and comparison to the well-established uses of similar compounds.

Introduction

This compound is characterized by a seven-carbon alkyl chain (1-methylhexyl group) attached to an ammonium ion, paired with a sulphate counter-ion. This structure imparts amphiphilic properties to the molecule, with a hydrophobic alkyl tail and a hydrophilic ammonium head. These surfactant properties are the primary basis for its utility in biochemical research.

Potential Applications in Biochemical Assays

Based on its chemical structure and surfactant properties, this compound can be considered for the following applications in a research laboratory setting. It is important to note that these are theoretical applications and would require empirical validation and optimization by researchers.

Protein Solubilization and Extraction

The surfactant nature of this compound suggests its potential use in the solubilization of proteins, particularly those embedded in cellular membranes. The hydrophobic tail can interact with the nonpolar regions of membrane proteins and lipids, while the hydrophilic head can interact with the aqueous environment, thereby facilitating the extraction of these proteins from the lipid bilayer.

Protein Precipitation (Salting Out)

Similar to the widely used ammonium sulphate, this compound could potentially be used for the fractional precipitation of proteins from a complex mixture. The principle of "salting out" relies on the competition for water molecules between the salt ions and the protein molecules. At high salt concentrations, there is less water available to hydrate the proteins, leading to their aggregation and precipitation. The organic cation of this compound might offer different selectivity in protein precipitation compared to the inorganic ammonium ion.

Enzyme Assays Involving Lipophilic Substrates

In enzyme assays where the substrate is poorly soluble in aqueous buffers, this compound could act as a detergent to increase substrate availability to the enzyme. By forming micelles, it can create a microenvironment that solubilizes lipophilic substrates, allowing for the accurate determination of enzyme kinetics.

Experimental Protocols (General Guidelines)

Due to the absence of specific published protocols for this compound, the following are general guidelines for its potential use, adapted from standard biochemical methods. Researchers must perform careful optimization and validation for their specific applications.

Protein Precipitation

This protocol is a generalized procedure for protein precipitation and would require significant optimization for the specific protein of interest.

Table 1: Generalized Protein Precipitation Protocol

StepProcedureNotes
1Prepare Protein Solution Start with a clarified protein lysate in a suitable buffer (e.g., 50 mM Tris-HCl, pH 7.5). Keep the solution on ice.
2Prepare this compound Solution Prepare a saturated or high-concentration stock solution of this compound in the same buffer. The exact concentration will need to be determined empirically.
3Titration and Precipitation Slowly add the this compound solution to the protein lysate while gently stirring on ice. Add in small increments to reach different final saturation percentages (e.g., 20%, 40%, 60%, 80%).
4Incubation Incubate the mixture on ice for a defined period (e.g., 30-60 minutes) to allow for protein precipitation.
5Centrifugation Pellet the precipitated protein by centrifugation (e.g., 10,000 x g for 15-30 minutes at 4°C).
6Analysis Carefully decant the supernatant. The pellet contains the precipitated proteins. The supernatant can be subjected to higher concentrations of the precipitating agent to isolate other protein fractions. Analyze both fractions by SDS-PAGE to determine the optimal precipitation conditions for the target protein.

Visualizations

Logical Workflow for Protein Precipitation

The following diagram illustrates the general workflow for using a precipitating agent like this compound for protein fractionation.

G start Clarified Protein Lysate add_reagent Add (1-Methylhexyl)ammonium Sulphate Solution start->add_reagent incubate Incubate on Ice add_reagent->incubate centrifuge Centrifuge incubate->centrifuge supernatant Supernatant centrifuge->supernatant pellet Pellet (Precipitated Protein) centrifuge->pellet analyze Analyze Fractions (e.g., SDS-PAGE) supernatant->analyze pellet->analyze

Caption: General workflow for protein precipitation.

Conceptual Diagram of Membrane Protein Solubilization

This diagram illustrates the conceptual mechanism by which a surfactant like this compound might solubilize a membrane protein.

Caption: Conceptual model of membrane protein solubilization.

Conclusion

This compound presents as a potentially useful reagent in various biochemical applications due to its surfactant properties. However, the lack of specific, peer-reviewed protocols necessitates that researchers treat its application as a novel method requiring thorough investigation and optimization. The general guidelines provided here serve as a starting point for such exploratory work. Researchers are encouraged to meticulously document their findings to contribute to the collective understanding of this compound's utility in the biochemical sciences.

Application Notes and Protocols for (1-Methylhexyl)ammonium sulphate in Cell Culture

Author: BenchChem Technical Support Team. Date: November 2025

For Research Use Only. Not for use in diagnostic procedures.

Introduction

(1-Methylhexyl)ammonium sulphate is an organic compound classified as a quaternary ammonium salt. Its molecular structure, featuring a positively charged nitrogen atom and a lipophilic alkyl chain, imparts surfactant properties.[1] In biological systems, such compounds are known to interact with and disrupt cell membranes, which is the primary mechanism behind their broad-spectrum antimicrobial activity.[2] The amphiphilic nature of these molecules allows them to insert into the lipid bilayer of cell membranes, leading to increased permeability, loss of structural integrity, and eventual cell lysis.[1][3] While the primary mode of action is membrane disruption, downstream cellular effects can include the activation of stress-related signaling pathways.

These application notes provide a general framework for researchers to begin investigating the effects of this compound on mammalian cell cultures. Due to the limited availability of specific data for this compound, the provided protocols and concentration ranges are based on the known activities of structurally related long-chain alkylammonium salts and should be considered as a starting point for experimental optimization.

Data Presentation

As there is limited published quantitative data for this compound in mammalian cell culture, the following table provides a hypothetical, yet realistic, starting point for experimental design. Researchers must perform dose-response experiments to determine the optimal concentrations for their specific cell line and experimental conditions.

ParameterExample Cell LineSuggested Starting Concentration RangeNotes
IC50 (Cell Viability) A549 (Human Lung Carcinoma)1 µM - 100 µMA broad range is recommended for initial screening to determine the cytotoxic potential.
Apoptosis Induction Jurkat (Human T-cell Lymphoma)0.5 µM - 50 µMConcentrations for apoptosis assays are typically at or below the IC50 value.
Membrane Integrity HeLa (Human Cervical Cancer)1 µM - 100 µMAssessed by lactate dehydrogenase (LDH) release or propidium iodide uptake.
Signaling Pathway Activation HEK293 (Human Embryonic Kidney)0.1 µM - 25 µMSub-lethal concentrations should be used to study signaling events that precede cell death.

Experimental Protocols

Preparation of Stock Solution
  • Reconstitution: Prepare a 10 mM stock solution of this compound in sterile dimethyl sulfoxide (DMSO).

  • Storage: Aliquot the stock solution into smaller volumes to avoid repeated freeze-thaw cycles and store at -20°C.

  • Working Solutions: On the day of the experiment, thaw an aliquot and prepare fresh dilutions in the appropriate cell culture medium. Ensure the final DMSO concentration in the culture does not exceed 0.5% (v/v) to avoid solvent-induced cytotoxicity.

Cell Viability Assay (MTT Assay)

This protocol is for determining the concentration of this compound that inhibits cell proliferation.

  • Cell Seeding: Seed cells in a 96-well plate at a density of 5,000-10,000 cells per well in 100 µL of complete growth medium. Incubate for 24 hours at 37°C in a humidified 5% CO2 incubator.

  • Compound Treatment: Prepare serial dilutions of this compound in complete growth medium. Remove the old medium from the wells and add 100 µL of the diluted compound. Include a vehicle control (medium with the same concentration of DMSO as the highest concentration of the compound) and a no-treatment control.

  • Incubation: Incubate the plate for 24, 48, or 72 hours at 37°C in a humidified 5% CO2 incubator.

  • MTT Addition: Add 10 µL of 5 mg/mL MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution to each well and incubate for 4 hours at 37°C.

  • Formazan Solubilization: Remove the medium and add 100 µL of DMSO to each well to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability relative to the untreated control and plot a dose-response curve to determine the IC50 value.

Apoptosis Assay (Annexin V-FITC/Propidium Iodide Staining)

This protocol is for differentiating between apoptotic, necrotic, and live cells.

  • Cell Seeding and Treatment: Seed cells in a 6-well plate and treat with varying concentrations of this compound for a predetermined time (e.g., 24 hours).

  • Cell Harvesting: Collect both adherent and floating cells. For adherent cells, gently trypsinize and combine with the supernatant.

  • Washing: Wash the cells twice with ice-cold Phosphate Buffered Saline (PBS).

  • Staining: Resuspend the cells in 1X Annexin V binding buffer. Add Annexin V-FITC and Propidium Iodide (PI) according to the manufacturer's instructions and incubate in the dark.

  • Flow Cytometry: Analyze the stained cells by flow cytometry. Live cells will be negative for both Annexin V and PI, early apoptotic cells will be Annexin V positive and PI negative, and late apoptotic/necrotic cells will be positive for both.

Western Blotting for Stress-Activated Protein Kinase (SAPK/JNK) Pathway

This protocol is to assess the activation of a key stress-response signaling pathway.

  • Cell Lysis: After treatment with this compound, wash the cells with ice-cold PBS and lyse them in RIPA buffer containing protease and phosphatase inhibitors.

  • Protein Quantification: Determine the protein concentration of the lysates using a BCA assay.

  • SDS-PAGE and Transfer: Separate equal amounts of protein on an SDS-polyacrylamide gel and transfer to a PVDF membrane.

  • Blocking and Antibody Incubation: Block the membrane with 5% non-fat milk or bovine serum albumin (BSA) in Tris-buffered saline with Tween 20 (TBST). Incubate with primary antibodies against phospho-JNK, total JNK, and a loading control (e.g., GAPDH) overnight at 4°C.

  • Secondary Antibody and Detection: Wash the membrane and incubate with HRP-conjugated secondary antibodies. Detect the protein bands using an enhanced chemiluminescence (ECL) substrate and an imaging system.

Visualizations

experimental_workflow cluster_prep Preparation cluster_assays Cell-Based Assays cluster_analysis Data Analysis stock Prepare 10 mM Stock in DMSO working Prepare Working Dilutions in Media stock->working viability Cell Viability Assay (MTT) working->viability apoptosis Apoptosis Assay (Annexin V/PI) working->apoptosis western Western Blotting working->western ic50 Determine IC50 viability->ic50 apoptosis_quant Quantify Apoptosis apoptosis->apoptosis_quant pathway_act Analyze Pathway Activation western->pathway_act

Caption: Experimental workflow for assessing the cellular effects of this compound.

signaling_pathway compound This compound membrane Cell Membrane Disruption compound->membrane stress Cellular Stress membrane->stress jnk_pathway JNK Pathway Activation stress->jnk_pathway apoptosis Apoptosis jnk_pathway->apoptosis

Caption: Putative signaling pathway activated by this compound.

References

Application Notes and Protocols for (1-Methylhexyl)ammonium Sulphate as a Surfactant in Experimental Research

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides detailed application notes and experimental protocols for the utilization of (1-Methylhexyl)ammonium sulphate as a cationic surfactant in various research and development settings. Due to limited publicly available data for this specific compound, the following protocols and data tables are based on established methodologies for structurally similar cationic surfactants. Researchers are advised to optimize these protocols for their specific experimental conditions.

Physicochemical Properties and Synthesis

This compound is a cationic surfactant belonging to the class of quaternary ammonium salts. Its amphiphilic nature, consisting of a hydrophobic 1-methylhexyl tail and a hydrophilic ammonium sulphate head group, allows it to form micelles in aqueous solutions and interact with cell membranes.

Table 1: Physicochemical Properties of this compound
PropertyValueSource/Method
Molecular Formula C₇H₁₉NO₄S-
Molecular Weight 213.30 g/mol -
Appearance White to off-white solidGeneral observation for similar compounds
Solubility Soluble in waterGeneral property of ammonium salts[1]
Critical Micelle Concentration (CMC) Not available in literature. Estimated to be in the range of 10-50 mM in aqueous solution at 25°C.Based on structurally similar short-chain alkyl ammonium salts.[2]
Decomposition Temperature > 250 °C[3]

Protocol 1: Synthesis of this compound via Neutralization

This protocol describes a common and straightforward method for synthesizing this compound.[3]

Materials:

  • 1-Methylhexylamine (heptan-2-amine)

  • Sulphuric acid (H₂SO₄), 1 M solution

  • Deionized water

  • Ethanol

  • Magnetic stirrer and stir bar

  • Ice bath

  • Burette

  • pH meter or pH indicator strips

  • Rotary evaporator

  • Crystallization dish

Procedure:

  • In a flask, dissolve a known molar amount of 1-methylhexylamine in deionized water or ethanol. Place the flask in an ice bath on a magnetic stirrer.

  • Slowly add a stoichiometric equivalent of 1 M sulphuric acid dropwise from a burette while continuously stirring. The molar ratio of amine to acid should be 2:1.[3]

  • Monitor the pH of the solution. The reaction is complete when the pH reaches approximately 7.0.

  • Once the reaction is complete, remove the solvent using a rotary evaporator.

  • The resulting crude product can be purified by recrystallization from a suitable solvent such as ethanol/water mixture.

  • Collect the purified crystals by filtration and dry under vacuum.

Diagram 1: Synthesis Workflow

G Workflow for Synthesis of this compound cluster_synthesis Synthesis start Dissolve 1-Methylhexylamine add_acid Add Sulphuric Acid Dropwise start->add_acid In ice bath monitor_ph Monitor pH to ~7.0 add_acid->monitor_ph evaporate Solvent Evaporation monitor_ph->evaporate recrystallize Recrystallization evaporate->recrystallize dry Dry Product recrystallize->dry

Caption: Workflow for the synthesis of this compound.

Application in Antimicrobial Research

Quaternary ammonium compounds are known for their antimicrobial properties, which stem from their ability to disrupt microbial cell membranes.[3]

Table 2: Illustrative Antimicrobial Activity Data (MIC values)

Note: The following values are hypothetical and based on the typical activity of short-chain quaternary ammonium compounds against common microbes. Actual MIC values for this compound must be determined experimentally.

MicroorganismMinimum Inhibitory Concentration (MIC) (µg/mL)
Staphylococcus aureus (Gram-positive)16 - 64
Escherichia coli (Gram-negative)32 - 128
Candida albicans (Yeast)8 - 32

Protocol 2: Determination of Minimum Inhibitory Concentration (MIC) by Broth Microdilution

This protocol outlines the standard method for determining the MIC of an antimicrobial agent.

Materials:

  • This compound stock solution

  • Bacterial or fungal culture in logarithmic growth phase

  • Appropriate sterile broth medium (e.g., Mueller-Hinton Broth for bacteria, RPMI-1640 for fungi)

  • Sterile 96-well microtiter plates

  • Pipettes and sterile tips

  • Incubator

Procedure:

  • Prepare a series of twofold dilutions of the this compound stock solution in the appropriate broth medium directly in the wells of a 96-well plate. The concentration range should be sufficient to determine the MIC.

  • Inoculate each well with a standardized suspension of the test microorganism to achieve a final concentration of approximately 5 x 10⁵ CFU/mL for bacteria or 0.5-2.5 x 10³ CFU/mL for fungi.

  • Include a positive control (microorganism in broth without the surfactant) and a negative control (broth only) on each plate.

  • Incubate the plates at the optimal temperature for the microorganism (e.g., 37°C for 18-24 hours for bacteria).

  • The MIC is defined as the lowest concentration of the surfactant that completely inhibits visible growth of the microorganism.

Diagram 2: Antimicrobial Mechanism of Action

G Proposed Antimicrobial Mechanism cluster_mechanism Cellular Interaction surfactant (1-Methylhexyl)ammonium sulphate membrane Bacterial Cell Membrane (Negatively Charged) surfactant->membrane Electrostatic Interaction disruption Membrane Disruption membrane->disruption leakage Leakage of Intracellular Components disruption->leakage death Cell Death leakage->death

Caption: Proposed mechanism of antimicrobial action.

Application in Drug Delivery

Cationic surfactants can be used to form micelles or nanoemulsions to encapsulate hydrophobic drugs, thereby increasing their solubility and bioavailability.

Protocol 3: Drug Encapsulation in Micelles

This protocol provides a general method for encapsulating a hydrophobic drug within micelles formed by this compound.

Materials:

  • This compound

  • Hydrophobic drug

  • Phosphate-buffered saline (PBS) or other suitable aqueous buffer

  • Organic solvent (e.g., ethanol, acetone)

  • Magnetic stirrer and stir bar

  • Dialysis tubing (with appropriate molecular weight cut-off)

Procedure:

  • Dissolve the hydrophobic drug in a minimal amount of a suitable organic solvent.

  • Prepare an aqueous solution of this compound at a concentration well above its estimated CMC (e.g., 5-10 times the CMC).

  • Slowly add the drug solution to the surfactant solution while stirring vigorously.

  • Continue stirring for several hours to allow for micelle formation and drug encapsulation.

  • Remove the organic solvent and unencapsulated drug by dialysis against the aqueous buffer.

  • The resulting solution contains the drug-loaded micelles.

Diagram 3: Drug Encapsulation Process

G Drug Encapsulation in Micelles cluster_encapsulation Encapsulation Workflow drug Hydrophobic Drug in Organic Solvent mix Mix and Stir drug->mix surfactant Surfactant Solution (>CMC) surfactant->mix dialysis Dialysis mix->dialysis Remove solvent & unencapsulated drug micelles Drug-Loaded Micelles dialysis->micelles

Caption: Workflow for drug encapsulation in micelles.

Application in Protein Purification

Ammonium sulphate is widely used for the precipitation and fractionation of proteins.[4] The principle of "salting out" can be applied using this compound, although its surfactant properties might also influence protein solubility.

Protocol 4: Protein Precipitation

This protocol describes a general procedure for protein precipitation using ammonium sulphate.

Materials:

  • Protein solution (e.g., cell lysate)

  • This compound (solid)

  • Appropriate buffer (e.g., Tris-HCl, phosphate buffer)

  • Magnetic stirrer and stir bar

  • Ice bath

  • Centrifuge and centrifuge tubes

Procedure:

  • Place the protein solution in a beaker on a magnetic stirrer in an ice bath.

  • Slowly add finely ground solid this compound to the desired saturation level while stirring gently. The amount to be added can be calculated from standard tables.

  • Continue stirring for 30 minutes to allow for equilibration and precipitation.

  • Pellet the precipitated protein by centrifugation (e.g., 10,000 x g for 15-20 minutes at 4°C).

  • Carefully decant the supernatant. The pellet contains the precipitated protein and can be redissolved in a minimal amount of buffer for further purification steps like dialysis or chromatography.

Diagram 4: Protein Precipitation Logic

G Protein Precipitation by Salting Out cluster_precipitation Precipitation Steps protein_sol Protein Solution add_salt Add (1-Methylhexyl)ammonium sulphate protein_sol->add_salt precipitate Protein Precipitation add_salt->precipitate Increased ionic strength centrifuge Centrifugation precipitate->centrifuge pellet Protein Pellet centrifuge->pellet supernatant Supernatant centrifuge->supernatant

Caption: Logical steps in protein precipitation.

Disclaimer: The quantitative data presented in the tables are illustrative and based on general knowledge of similar compounds. Researchers must perform their own experiments to determine the precise parameters for this compound in their specific applications. The provided protocols are intended as a starting point and may require optimization.

References

Application Notes and Protocols for the Analytical Detection of (1-Methylhexyl)ammonium sulphate

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

(1-Methylhexyl)ammonium sulphate is an organic compound with surfactant properties, holding potential for applications in various fields, including as an antimicrobial agent.[1] Its mechanism of action is primarily attributed to the disruption of cellular membranes.[1] Accurate and sensitive analytical methods are crucial for its detection and quantification in diverse matrices, from raw materials to biological samples. This document provides detailed application notes and protocols for the analysis of this compound using modern analytical techniques.

Chemical Properties

PropertyValueReference
Chemical Name This compound[2]
CAS Number 3595-14-0[2]
Molecular Formula C₁₄H₃₆N₂O₄S (as a 2:1 salt)[1][2]
Molecular Weight 328.51 g/mol [1][2]
Structure Two (1-methylhexyl)ammonium cations with one sulphate anion[1]

Mechanism of Action: Cell Membrane Disruption

The primary biological activity of this compound stems from its nature as a cationic surfactant. The lipophilic alkyl chain interacts with the lipid bilayer of cell membranes, while the charged ammonium headgroup interacts with the hydrophilic components. This disrupts the membrane integrity, leading to leakage of intracellular contents and ultimately cell death.

Membrane Disruption Mechanism of Action: Cell Membrane Disruption cluster_membrane Cell Membrane (Lipid Bilayer) Lipid1 Lipid Head Lipid2 Lipid Tail Lipid3 Lipid Head Lipid4 Lipid Tail Analyte This compound Interaction Insertion into Membrane Analyte->Interaction Disruption Membrane Disruption (Pore Formation) Interaction->Disruption Leakage Leakage of Intracellular Contents Disruption->Leakage Death Cell Death Leakage->Death

Caption: General mechanism of cell membrane disruption by this compound.

Analytical Methods

The detection and quantification of this compound can be achieved through several advanced analytical techniques. The choice of method will depend on the sample matrix, required sensitivity, and available instrumentation.

Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS)

LC-MS/MS is a highly sensitive and selective technique ideal for quantifying low levels of this compound in complex matrices.

Experimental Protocol: LC-MS/MS Analysis

a) Sample Preparation:

  • For Bulk Material/Pharmaceutical Formulations: Accurately weigh a known amount of the sample and dissolve it in a suitable solvent such as methanol or a mixture of water and methanol. Dilute the sample to a final concentration within the calibration range.

  • For Biological Samples (e.g., Plasma, Urine): A protein precipitation or solid-phase extraction (SPE) step is recommended.

    • Protein Precipitation: To 100 µL of plasma, add 300 µL of cold acetonitrile. Vortex for 1 minute and centrifuge at 10,000 x g for 10 minutes. Evaporate the supernatant to dryness under a gentle stream of nitrogen and reconstitute in the mobile phase.

    • Solid-Phase Extraction (SPE): Use a weak cation exchange (WCX) SPE cartridge. Condition the cartridge with methanol followed by water. Load the pre-treated sample (e.g., diluted urine). Wash with a low-organic solvent to remove interferences. Elute the analyte with a methanolic solution containing a small percentage of a weak acid (e.g., formic acid). Evaporate the eluate and reconstitute.

b) Chromatographic Conditions (Starting Point):

ParameterRecommended Condition
Column C18 reverse-phase column (e.g., 2.1 x 50 mm, 1.8 µm)
Mobile Phase A 0.1% Formic acid in Water
Mobile Phase B 0.1% Formic acid in Acetonitrile
Gradient Start with 5% B, ramp to 95% B over 5 minutes, hold for 2 minutes, and re-equilibrate.
Flow Rate 0.3 mL/min
Column Temperature 40 °C
Injection Volume 5 µL

c) Mass Spectrometry Conditions (Predicted):

Since this compound is not a quaternary amine, it will be detected as the protonated molecule of the free amine, (1-Methylhexyl)amine.

ParameterRecommended Setting
Ionization Mode Positive Electrospray Ionization (ESI+)
Precursor Ion [M+H]⁺ m/z 116.1
Product Ions (for MRM) Fragmentation of the alkyl chain is expected. Predicted product ions: m/z 57, 70, 99. These will require experimental confirmation.
Collision Energy Optimize for the specific instrument and transitions.

Quantitative Data for a Structurally Similar Compound (DMAA):

The following data for 1,3-dimethylamylamine (DMAA) can be used as an initial guide for method validation.

ParameterReported ValueReference
Linearity Range 0.1 - 10 ng/mL
Limit of Detection (LOD) 1-2 pg on-column
Limit of Quantification (LOQ) 1-2 ng/g in plant material
Recovery 85.1% - 104.9%
Gas Chromatography-Mass Spectrometry (GC-MS)

GC-MS is a viable alternative, particularly for volatile and thermally stable compounds. Derivatization is often required for primary amines to improve chromatographic performance and reduce peak tailing.

Experimental Protocol: GC-MS Analysis

a) Sample Preparation and Derivatization:

  • Extract the analyte from the sample matrix using a suitable organic solvent (e.g., ethyl acetate) after basifying the sample to ensure the amine is in its free form.

  • Derivatization: To the dried extract, add a derivatizing agent such as N-methyl-N-(trimethylsilyl)trifluoroacetamide (MSTFA) or trifluoroacetic anhydride (TFAA). Heat the reaction mixture (e.g., at 60 °C for 30 minutes) to form the corresponding silylated or acylated derivative.

b) Chromatographic Conditions (Starting Point):

ParameterRecommended Condition
Column DB-5ms or similar non-polar column (e.g., 30 m x 0.25 mm, 0.25 µm)
Carrier Gas Helium at a constant flow of 1 mL/min
Inlet Temperature 250 °C
Oven Program Start at 80 °C, ramp to 280 °C at 10 °C/min, hold for 5 minutes.
Injection Mode Splitless

c) Mass Spectrometry Conditions:

ParameterRecommended Setting
Ionization Mode Electron Ionization (EI) at 70 eV
Mass Range m/z 40-400
Ion Source Temperature 230 °C
Transfer Line Temperature 280 °C
Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR is a powerful tool for structural elucidation and can be used for quantitative analysis (qNMR) with an appropriate internal standard.

Experimental Protocol: ¹H-NMR Analysis

a) Sample Preparation:

  • Dissolve a precisely weighed amount of the sample in a deuterated solvent (e.g., D₂O, MeOD, or DMSO-d₆).

  • For quantitative analysis, add a known amount of a certified internal standard (e.g., maleic acid, dimethyl sulfone).

b) NMR Acquisition Parameters (Starting Point):

ParameterRecommended Setting
Spectrometer 400 MHz or higher
Pulse Program Standard 1D proton experiment (e.g., zg30)
Number of Scans 16 or more for good signal-to-noise
Relaxation Delay (d1) 5 times the longest T₁ of the analyte and internal standard

Expected ¹H-NMR Chemical Shifts:

ProtonsExpected Chemical Shift (ppm)Multiplicity
Terminal CH₃~0.9Triplet
(CH₂)₄ chain~1.3-1.6Multiplet
CH-CH₃~1.2Doublet
N-HVariable, broadSinglet
CH-N~3.0Multiplet

Experimental Workflow

The following diagram illustrates a general workflow for the analysis of this compound.

Analytical_Workflow General Analytical Workflow Sample Sample Receipt and Login Preparation Sample Preparation (Extraction/Derivatization) Sample->Preparation Analysis Instrumental Analysis (LC-MS/MS, GC-MS, NMR) Preparation->Analysis QC Quality Control (Blanks, Spikes, Duplicates) Preparation->QC DataProcessing Data Processing (Integration, Calibration) Analysis->DataProcessing Analysis->QC Quantification Quantification and Reporting DataProcessing->Quantification

References

Application Notes and Protocols for the Use of Ammonium Sulphate in Enzyme Activity Assays: A Focus on (1-Methylhexyl)ammonium Sulphate

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Ammonium sulphate precipitation is a cornerstone technique in biochemistry for the purification and concentration of proteins, particularly enzymes, from crude extracts. The principle of "salting out" is employed to selectively precipitate proteins based on their solubility at high salt concentrations. While generic ammonium sulphate is widely used, the introduction of substituted ammonium salts like (1-Methylhexyl)ammonium sulphate presents unique considerations due to the properties of the organic cation. This document provides detailed protocols for the established use of ammonium sulphate in preparing enzyme samples for activity assays and discusses the potential implications of using this compound.

This compound is an organic ammonium salt with surfactant properties owing to its long alkyl chain.[1] This characteristic suggests it may interact with cellular membranes, a property that makes it effective in certain antimicrobial formulations.[1] While its primary documented use in biochemical contexts is as a reagent in protein purification and biochemical assays, specific protocols detailing its direct role as a modulator in enzyme activity assays are not extensively available in the current literature.[1] The information presented herein is therefore based on the well-established principles of ammonium sulphate precipitation, with a discussion on the potential effects of the (1-methylhexyl) group.

Data Presentation: Ammonium Sulphate Fractionation of Various Enzymes

The concentration of ammonium sulphate required for precipitation is enzyme-specific. The following table summarizes typical saturation percentages used for the fractionation of several enzymes.

Enzyme/ProteinSourceAmmonium Sulphate Saturation (%)Reference
Paraoxonase (R isoform)HumanNot specified for precipitation, but activity stimulated[2]
Paraoxonase (Q isoform)HumanNot specified for precipitation[2]
Chymotrypsin InhibitorsBombyx mori (Silkworm) larval hemolymph30-70%[3]
PeroxidaseHorseradish50%[4]
Cytochrome P450 BM3Bacillus megaterium30-60%[5]
Alcohol DehydrogenaseYeastNot specified, used for kinetic studies of precipitation[6][7]
FumaraseYeastNot specified, used for kinetic studies of precipitation[6][7]
Aromatic Amino Acid Aminotransferases (ArAT I and ArAT II)Pseudomonas putidaNot specified, part of a multi-step purification[8]

Experimental Protocols

Protocol 1: Enzyme Precipitation using Ammonium Sulphate

This protocol describes the general steps for concentrating and partially purifying an enzyme from a crude cell lysate or extract using ammonium sulphate.

Materials:

  • Crude enzyme extract

  • Saturated ammonium sulphate solution or solid ammonium sulphate

  • Resuspension buffer (e.g., 0.1 M Tris-HCl, pH 7.4)[9]

  • Centrifuge and centrifuge tubes

  • Magnetic stirrer and stir bar

  • Ice bath

Procedure:

  • Preparation: Place the crude enzyme extract in a beaker on a magnetic stirrer in an ice bath to maintain a low temperature (0-4°C) and prevent denaturation.[9]

  • Ammonium Sulphate Addition: Slowly add solid ammonium sulphate or a saturated solution in small increments while gently stirring.[5] Avoid vigorous stirring that may cause foaming and denaturation.

  • Equilibration: After the desired saturation level is reached, continue to stir the mixture for an additional 30-60 minutes to allow for the complete precipitation of the target protein.[4][10]

  • Centrifugation: Transfer the suspension to centrifuge tubes and centrifuge at approximately 10,000 x g for 20-30 minutes to pellet the precipitated protein.[4][11]

  • Supernatant and Pellet Separation: Carefully decant the supernatant. The supernatant can be subjected to a higher concentration of ammonium sulphate to precipitate other proteins.

  • Resuspension: Dissolve the protein pellet in a minimal volume of the desired resuspension buffer.[9][10]

Protocol 2: Removal of Ammonium Sulphate by Dialysis

Following precipitation, the high salt concentration must be removed before performing most enzyme activity assays, as it can interfere with the results.[5]

Materials:

  • Resuspended protein solution from Protocol 1

  • Dialysis tubing with an appropriate molecular weight cut-off (MWCO)

  • Dialysis buffer (e.g., 0.1 M Tris-HCl, pH 7.4)[9]

  • Large beaker

  • Magnetic stirrer

Procedure:

  • Prepare Dialysis Tubing: Cut the dialysis tubing to the desired length and pre-wet it in the dialysis buffer.[9]

  • Load Sample: Secure one end of the tubing with a clip and load the resuspended protein solution into the bag.

  • Seal and Dialyze: Seal the other end of the tubing and place it in a beaker containing a large volume of cold dialysis buffer (typically 100-1000 times the sample volume). Stir the buffer gently on a magnetic stirrer.[9]

  • Buffer Changes: Allow dialysis to proceed for several hours (e.g., 2-4 hours) at 4°C, then change the dialysis buffer. Repeat the buffer change 2-3 times, with the final dialysis step often performed overnight to ensure complete salt removal.[9]

  • Sample Recovery: After the final dialysis, remove the tubing from the buffer, and carefully extract the desalted protein sample.

Visualizations

Experimental Workflow

Enzyme_Purification_Workflow CrudeExtract Crude Enzyme Extract AmmoniumSulphate Add (1-Methylhexyl)ammonium sulphate (or (NH4)2SO4) CrudeExtract->AmmoniumSulphate Precipitation Protein Precipitation (Salting Out) AmmoniumSulphate->Precipitation Centrifugation Centrifugation Precipitation->Centrifugation Pellet Resuspend Pellet Centrifugation->Pellet Supernatant Discard or Further Fractionate Supernatant Centrifugation->Supernatant Dialysis Dialysis to Remove Salt Pellet->Dialysis PurifiedEnzyme Purified Enzyme Solution Dialysis->PurifiedEnzyme ActivityAssay Enzyme Activity Assay PurifiedEnzyme->ActivityAssay

Caption: Workflow for enzyme purification and preparation for activity assays.

Potential Interactions in an Enzyme Assay

Potential_Interactions Enzyme Enzyme Product Product Enzyme->Product Catalysis Substrate Substrate Substrate->Enzyme AmmoniumSulphate (NH4)2SO4 AmmoniumSulphate->Enzyme Potential Interference (Ionic Strength Effects) MethylhexylAmmonium (1-Methylhexyl)ammonium+ MethylhexylAmmonium->Enzyme Potential Surfactant Effects (Denaturation or Allosteric Modulation)

Caption: Potential interactions of salt components in an enzyme activity assay.

Discussion: Considerations for Using this compound

While the sulphate anion is the primary driver of the salting-out effect, the nature of the cation should not be overlooked, especially when residual amounts may be carried over into an enzyme activity assay.

  • Surfactant Properties: The (1-methylhexyl) group imparts surfactant-like properties to the ammonium ion.[1] If not completely removed through dialysis, this cation could potentially interact with the enzyme. Depending on the enzyme's structure, this could lead to denaturation by disrupting hydrophobic interactions, or it could potentially act as an allosteric modulator, either inhibiting or, less commonly, activating the enzyme.

  • Membrane Disruption: The ability of this compound to disrupt cellular membranes is a key aspect of its biological activity.[1] For assays involving membrane-bound enzymes, residual amounts of this salt could solubilize or disrupt the membrane, leading to altered enzyme kinetics or release of the enzyme from its native environment.

  • Ionic Strength: As with standard ammonium sulphate, any residual this compound in the final enzyme preparation will contribute to the ionic strength of the assay buffer. High ionic strength can interfere with enzyme activity and should be mitigated by thorough dialysis.[5]

Conclusion

Ammonium sulphate precipitation remains a valuable and widely used method for the initial purification and concentration of enzymes. The protocols provided offer a robust framework for preparing enzyme samples for subsequent activity assays. While there is a lack of specific literature on the use of this compound as a direct component in enzyme assays, its known surfactant properties suggest that its primary utility lies in protein precipitation. Researchers using this or similar substituted ammonium salts should exercise caution and ensure its complete removal before downstream applications to avoid potential confounding effects on enzyme structure and function. Thorough dialysis is critical to obtaining reliable and reproducible results in enzyme activity assays.

References

Application Notes and Protocols for (1-Methylhexyl)ammonium sulphate

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview of the handling, storage, and potential applications of (1-Methylhexyl)ammonium sulphate (CAS No. 3595-14-0). The information is intended to guide researchers in the safe and effective use of this compound in a laboratory setting.

Chemical Properties and Overview

This compound is an organic ammonium salt.[1] Its structure, featuring a seven-carbon alkyl chain, imparts surfactant properties, making it a subject of interest for various research and development applications.

Key Chemical Information:

PropertyValueSource
CAS Number 3595-14-0[2]
Molecular Formula C₁₄H₃₆N₂O₄S[3]
Molecular Weight 328.51 g/mol [1]
Appearance Not explicitly stated, but likely a white to off-white solid, typical of similar compounds.Inferred
Decomposition Temperature > 250 °C[1]

Handling and Storage Procedures

Disclaimer: A specific Safety Data Sheet (SDS) for this compound was not available at the time of this writing. The following recommendations are based on the safety data for the related compound, ammonium sulphate, and general best practices for handling alkyl ammonium salts. Researchers should always perform a thorough risk assessment before use and consult any available supplier-specific safety information.

Personal Protective Equipment (PPE)
  • Eye Protection: Wear chemical safety goggles or a face shield.

  • Hand Protection: Wear chemically resistant gloves (e.g., nitrile rubber).

  • Skin and Body Protection: Wear a lab coat, and ensure skin is not exposed. In cases of potential significant exposure, additional protective clothing may be necessary.

  • Respiratory Protection: If handling the compound as a powder or if aerosols may be generated, use a NIOSH-approved respirator with an appropriate particulate filter.

Handling
  • Work in a well-ventilated area, preferably in a chemical fume hood.[4]

  • Avoid generating dust.

  • Avoid contact with skin, eyes, and clothing.[4]

  • Wash hands thoroughly after handling.

  • Do not eat, drink, or smoke in the work area.

Storage
  • Store in a tightly closed container.

  • Keep in a dry, cool, and well-ventilated place.

  • Store away from incompatible materials, such as strong bases and oxidizing agents. Contact with strong bases may cause the release of ammonia gas.[1]

  • Protect from moisture.

Applications in Research

This compound's amphiphilic nature suggests its utility in several research areas:

  • Antimicrobial Research: As a cationic surfactant, it is presumed to have antimicrobial properties due to its ability to disrupt the negatively charged cell membranes of bacteria.[1]

  • Biological Assays: It may be used as a reagent in various biochemical and cellular assays where membrane disruption or surfactant properties are required.[1]

  • Protein Chemistry: While less common than inorganic ammonium sulphate, long-chain alkyl ammonium salts can be investigated for their effects on protein solubility and precipitation.

Experimental Protocols

Determination of Minimum Inhibitory Concentration (MIC) against Bacteria

This protocol outlines a method to determine the minimum concentration of this compound required to inhibit the growth of a specific bacterial strain.

Materials:

  • This compound

  • Bacterial strain of interest (e.g., E. coli, S. aureus)

  • Mueller-Hinton Broth (MHB) or other suitable bacterial growth medium

  • Sterile 96-well microtiter plates

  • Sterile pipette tips and pipettors

  • Incubator

  • Spectrophotometer (for measuring optical density at 600 nm, OD₆₀₀)

  • Positive control (bacterial culture in broth without the test compound)

  • Negative control (broth only)

Procedure:

  • Prepare a Stock Solution: Prepare a stock solution of this compound in a suitable sterile solvent (e.g., sterile deionized water or DMSO). The concentration should be at least 100-fold higher than the highest concentration to be tested.

  • Prepare Bacterial Inoculum:

    • From a fresh agar plate, inoculate a single colony of the test bacterium into a tube of MHB.

    • Incubate at 37°C with shaking until the culture reaches the logarithmic growth phase (typically an OD₆₀₀ of 0.4-0.6).

    • Dilute the bacterial culture in fresh MHB to a final concentration of approximately 5 x 10⁵ colony-forming units (CFU)/mL.

  • Serial Dilutions in Microtiter Plate:

    • Add 100 µL of sterile MHB to wells 2 through 12 of a 96-well plate.

    • Add 200 µL of the this compound stock solution (at twice the desired final starting concentration) to well 1.

    • Perform a 2-fold serial dilution by transferring 100 µL from well 1 to well 2, mixing well, and then transferring 100 µL from well 2 to well 3, and so on, down to well 10. Discard 100 µL from well 10.

    • Well 11 will serve as the positive control (no compound).

    • Well 12 will serve as the negative control (no bacteria).

  • Inoculation:

    • Add 100 µL of the diluted bacterial suspension to wells 1 through 11.

    • Add 100 µL of sterile MHB to well 12.

  • Incubation: Cover the plate and incubate at 37°C for 18-24 hours.

  • Data Analysis:

    • After incubation, visually inspect the wells for turbidity (bacterial growth).

    • The MIC is the lowest concentration of this compound at which there is no visible growth.

    • Optionally, the OD₆₀₀ of each well can be read using a microplate reader to quantify bacterial growth.

Data Presentation

The results from the MIC assay can be presented in a tabular format for clear comparison.

Table 1: Example Minimum Inhibitory Concentration (MIC) Data

Bacterial StrainThis compound MIC (µg/mL)
Escherichia coli (ATCC 25922)64
Staphylococcus aureus (ATCC 29213)32
Pseudomonas aeruginosa (ATCC 27853)128
Enterococcus faecalis (ATCC 29212)64

Note: The data in this table is for illustrative purposes only and does not represent actual experimental results for this compound.

Visualizations

MIC_Workflow Workflow for MIC Determination cluster_prep Preparation cluster_assay Assay Setup cluster_analysis Incubation & Analysis stock Prepare Stock Solution of this compound dilution Perform 2-Fold Serial Dilutions in 96-Well Plate stock->dilution inoculum Prepare Bacterial Inoculum (5 x 10^5 CFU/mL) inoculate Inoculate Wells with Bacterial Suspension inoculum->inoculate dilution->inoculate incubate Incubate at 37°C for 18-24 hours inoculate->incubate read Visually Inspect for Growth (or measure OD600) incubate->read mic Determine MIC read->mic

Caption: Workflow for Determining the Minimum Inhibitory Concentration (MIC).

Membrane_Disruption Conceptual Mechanism of Bacterial Membrane Disruption cluster_membrane Bacterial Cell Membrane (Negatively Charged) lipid1 Lipid lipid2 Lipid lipid3 Lipid lipid4 Lipid lipid5 Lipid lipid6 Lipid surfactant This compound (Cationic Head & Hydrophobic Tail) interaction Electrostatic Interaction surfactant->interaction Attraction insertion Hydrophobic Tail Insertion interaction->insertion disruption Membrane Disruption & Pore Formation insertion->disruption lysis Cell Lysis disruption->lysis

Caption: Disruption of Bacterial Membrane by a Cationic Surfactant.

References

Application Notes and Protocols: (1-Methylhexyl)ammonium Sulphate in Organic Synthesis

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

(1-Methylhexyl)ammonium sulphate is a chiral organic salt. While specific literature detailing its extensive use in organic synthesis is limited, its structural characteristics—a chiral amine salt—strongly suggest its primary application lies in the field of enantiomeric resolution. This document provides a comprehensive overview of the principles and a generalized protocol for the use of chiral ammonium salts, like this compound, as resolving agents for racemic carboxylic acids. Due to the absence of specific published data for this compound, this guide is based on established methodologies for analogous chiral amines and serves as a foundational protocol for empirical validation.

Introduction: Chiral Resolution via Diastereomeric Salt Formation

In stereochemistry, the separation of a racemic mixture into its constituent enantiomers is a critical process known as chiral resolution.[1] A widely employed and effective method for resolving racemic acids is the formation of diastereomeric salts using a chiral base.[2][3] The principle relies on the reaction of a racemic acid (a mixture of R- and S-enantiomers) with a single enantiomer of a chiral amine (e.g., (S)-1-methylhexylamine, the precursor to the ammonium sulphate salt). This reaction yields a mixture of two diastereomeric salts: (R-acid)-(S-amine) and (S-acid)-(S-amine).

Unlike enantiomers, which have identical physical properties, diastereomers possess distinct physical characteristics, including solubility.[3] This difference in solubility allows for their separation by fractional crystallization. One diastereomeric salt will preferentially crystallize from a suitable solvent, while the other remains in the mother liquor. After separation, the enantiomerically pure acid can be recovered from the diastereomeric salt by treatment with a strong acid.

Potential Application of this compound

This compound is the salt of the chiral amine 1-methylhexylamine (also known as 2-aminoheptane). The amine portion of this salt can be used as a resolving agent for racemic carboxylic acids. The general workflow for such a resolution is depicted below.

G cluster_0 Diastereomeric Salt Formation cluster_1 Separation cluster_2 Liberation of Enantiomers racemic_acid Racemic Carboxylic Acid (R/S Mixture) solvent_add Dissolve in Suitable Solvent racemic_acid->solvent_add chiral_amine (S)-1-Methylhexylamine (Resolving Agent) chiral_amine->solvent_add salt_formation Formation of Diastereomeric Salts ((R-acid)-(S-amine) + (S-acid)-(S-amine)) solvent_add->salt_formation fractional_crystallization Fractional Crystallization (Cooling/Evaporation) salt_formation->fractional_crystallization Different Solubilities filtration Filtration fractional_crystallization->filtration less_soluble Less Soluble Diastereomer (Crystals) filtration->less_soluble more_soluble More Soluble Diastereomer (in Mother Liquor) filtration->more_soluble acid_treatment_1 Acidification (e.g., aq. HCl) less_soluble->acid_treatment_1 acid_treatment_2 Acidification (e.g., aq. HCl) more_soluble->acid_treatment_2 pure_enantiomer_1 Pure Enantiomer 1 (e.g., R-acid) acid_treatment_1->pure_enantiomer_1 recovered_amine_1 Recovered Chiral Amine ((S)-1-Methylhexylamine) acid_treatment_1->recovered_amine_1 pure_enantiomer_2 Pure Enantiomer 2 (e.g., S-acid) acid_treatment_2->pure_enantiomer_2 recovered_amine_2 Recovered Chiral Amine ((S)-1-Methylhexylamine) acid_treatment_2->recovered_amine_2

Caption: Workflow for Chiral Resolution.

Generalized Experimental Protocol: Resolution of a Racemic Carboxylic Acid

This protocol provides a general procedure for the chiral resolution of a racemic carboxylic acid using a chiral amine like (S)-1-methylhexylamine. The specific quantities, solvent, and temperature conditions must be optimized for each specific racemic acid.

Materials:

  • Racemic carboxylic acid

  • (S)-1-Methylhexylamine (or the corresponding enantiomer)

  • Anhydrous solvents (e.g., methanol, ethanol, isopropanol, acetone, ethyl acetate)

  • Hydrochloric acid (e.g., 2 M aqueous solution)

  • Sodium hydroxide (e.g., 2 M aqueous solution)

  • Drying agent (e.g., anhydrous sodium sulfate or magnesium sulfate)

  • Standard laboratory glassware

  • Filtration apparatus (Büchner funnel)

  • Rotary evaporator

  • Polarimeter for measuring optical rotation

Procedure:

Step 1: Formation of Diastereomeric Salts

  • In an Erlenmeyer flask, dissolve the racemic carboxylic acid (1.0 eq.) in a minimal amount of a suitable warm anhydrous solvent.

  • In a separate container, dissolve (S)-1-methylhexylamine (0.5 - 1.0 eq.) in a small amount of the same solvent.

  • Slowly add the amine solution to the carboxylic acid solution with constant stirring.

  • Allow the mixture to cool slowly to room temperature, and then potentially cool further in an ice bath to induce crystallization.

  • If no crystals form, the solvent system may need to be optimized. This can involve using different solvents or solvent mixtures.

Step 2: Separation of Diastereomers by Fractional Crystallization

  • Collect the precipitated crystals by vacuum filtration and wash them with a small amount of the cold solvent. This crystalline solid is the less soluble diastereomeric salt.

  • The filtrate (mother liquor) contains the more soluble diastereomeric salt.

  • To improve the purity of the crystalline salt, it can be recrystallized from the same or a different solvent system.

Step 3: Liberation of the Enantiomerically Pure Carboxylic Acid

  • Suspend the crystalline diastereomeric salt in water.

  • Add an excess of a strong acid (e.g., 2 M HCl) to the suspension with stirring until the solid dissolves and the solution is acidic.

  • Extract the liberated enantiomerically pure carboxylic acid with a suitable organic solvent (e.g., diethyl ether or ethyl acetate).

  • Wash the organic layer with brine, dry it over an anhydrous drying agent, and remove the solvent under reduced pressure to yield the purified enantiomer.

  • The aqueous layer contains the hydrochloride salt of the chiral amine, which can be recovered by basification with NaOH and extraction.

Step 4: Characterization

  • Determine the yield and melting point of the resolved enantiomer.

  • Measure the specific rotation using a polarimeter to determine the optical purity.

  • Further analysis of enantiomeric excess (e.e.) can be performed using chiral HPLC or by derivatization with a chiral derivatizing agent followed by NMR analysis.

Data Presentation: Illustrative Example

As no specific data for resolutions using this compound is available, the following table presents hypothetical, yet realistic, data for a typical chiral resolution of a generic racemic carboxylic acid.

ParameterValue
Racemic Acid10.0 g
(S)-1-Methylhexylamine0.5 eq., 3.3 g
Crystallization SolventEthanol
Yield of Less Soluble Salt5.8 g
Yield of Resolved (R)-Acid3.9 g (78% of theoretical)
Optical Purity of (R)-Acid>98% e.e.
Specific Rotation of (R)-Acid[α]D20 = +X° (c=1, solvent)

Logical Relationship Diagram: Decision Tree for Protocol Optimization

The success of a chiral resolution is highly dependent on the choice of solvent and crystallization conditions. The following diagram illustrates a decision-making process for optimizing the resolution protocol.

G start Start: Mix Racemic Acid and (S)-1-Methylhexylamine in a chosen solvent cool Cool the solution start->cool observe Observe for Crystallization cool->observe filter Crystals Formed: Filter and analyze purity observe->filter Yes no_crystals No Crystals Formed observe->no_crystals No success Success: Proceed with liberation of enantiomer filter->success Purity ≥ 95% e.e. low_purity Purity < 95% e.e. filter->low_purity change_solvent Change Solvent or Solvent Mixture no_crystals->change_solvent Option 3 concentrate Concentrate Solution no_crystals->concentrate Option 1 add_anti_solvent Add an Anti-solvent no_crystals->add_anti_solvent Option 2 change_solvent->start concentrate->cool add_anti_solvent->cool low_purity->success No recrystallize Recrystallize the salt low_purity->recrystallize Yes recrystallize->filter

Caption: Optimization of Chiral Resolution.

Conclusion

While direct applications of this compound in organic synthesis are not prominently documented, its structure strongly indicates its utility as a chiral resolving agent for racemic carboxylic acids. The provided generalized protocol and workflow diagrams offer a robust starting point for researchers to empirically develop specific and optimized resolution procedures. Successful application will depend on systematic screening of solvents and crystallization conditions to exploit the solubility differences between the formed diastereomeric salts.

References

Application Notes and Protocols for (1-Methylhexyl)ammonium Sulphate as a Phase Transfer Catalyst

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Phase transfer catalysis (PTC) is a powerful synthetic methodology that facilitates reactions between reactants located in different immiscible phases, typically an aqueous phase and an organic phase.[1][2][3] This is achieved through the use of a phase transfer catalyst, which is a substance that can transport a reactant from one phase to another, thereby enabling the reaction to proceed.[1][4] Quaternary ammonium salts are a common class of phase transfer catalysts.[5][6] This document provides detailed application notes and protocols for the potential use of (1-Methylhexyl)ammonium sulphate as a phase transfer catalyst in organic synthesis.

This compound, a primary ammonium salt, possesses the key structural features of a potential phase transfer catalyst: a lipophilic 1-methylhexyl group that can confer solubility in organic solvents and a hydrophilic ammonium sulphate head group that is soluble in aqueous media. While specific applications of this compound as a phase transfer catalyst are not extensively documented in scientific literature, its chemical structure suggests its utility in this capacity. These notes provide a framework for its application based on the general principles of phase transfer catalysis.

Mechanism of Action

The proposed mechanism for this compound as a phase transfer catalyst in a liquid-liquid system involves the following key steps:

  • Anion Exchange: In the aqueous phase, the (1-Methylhexyl)ammonium cation ([CH₃(CH₂)₄CH(CH₃)NH₃]⁺) exchanges its sulphate anion for the anion of the aqueous reactant (e.g., Nu⁻).

  • Phase Transfer: The resulting ion pair, [(CH₃(CH₂)₄CH(CH₃)NH₃)⁺Nu⁻], is sufficiently lipophilic to be transported across the phase boundary into the organic phase.

  • Reaction in Organic Phase: In the organic phase, the nucleophile (Nu⁻) is now available to react with the organic substrate (R-X) to form the desired product (R-Nu). The catalyst cation pairs with the leaving group anion (X⁻).

  • Catalyst Regeneration: The catalyst-leaving group ion pair, [(CH₃(CH₂)₄CH(CH₃)NH₃)⁺X⁻], migrates back to the aqueous phase, where the catalyst cation is regenerated and can participate in another catalytic cycle.

PTC_Mechanism cluster_aqueous Aqueous Phase cluster_organic Organic Phase aq_reagent Aqueous Reactant (M⁺Nu⁻) ion_exchange Anion Exchange aq_reagent->ion_exchange catalyst_aq (1-Methylhexyl)ammonium⁺ SO₄²⁻ catalyst_aq->ion_exchange catalyst_nu (1-Methylhexyl)ammonium⁺ Nu⁻ ion_exchange->catalyst_nu Forms Lipophilic Ion Pair reaction Reaction catalyst_nu->reaction Transfers to Organic Phase catalyst_x (1-Methylhexyl)ammonium⁺ X⁻ catalyst_x->catalyst_aq Transfers back to Aqueous Phase org_substrate Organic Substrate (R-X) org_substrate->reaction product Product (R-Nu) reaction->catalyst_x Catalyst Regeneration reaction->product

Potential Applications

Based on the general applications of phase transfer catalysis, this compound could potentially be employed in a variety of organic transformations, including:

  • Nucleophilic Substitution Reactions: Synthesis of ethers, esters, nitriles, and azides.

  • Alkylation Reactions: C-, N-, O-, and S-alkylation of various substrates.

  • Oxidation Reactions: Using oxidizing agents like permanganate or hypochlorite.

  • Reduction Reactions: Utilizing reducing agents such as borohydride.

  • Generation of Carbenes: For reactions like cyclopropanation.

Data Presentation: General Parameters for Phase Transfer Catalysis

While specific quantitative data for this compound is not available, the following table summarizes typical parameters for phase transfer catalyzed reactions that can serve as a starting point for optimization.

ParameterTypical RangeConsiderations
Catalyst Loading 1 - 10 mol%Higher loading may increase reaction rate but also complicates purification.
Solvent Toluene, Dichloromethane, HexaneThe choice of solvent can affect reaction rate and catalyst solubility.[3]
Aqueous Phase Saturated solution of inorganic saltHigh salt concentration can enhance the "salting-out" effect, driving the catalyst into the organic phase.
Temperature 25 - 100 °CReaction rate generally increases with temperature, but side reactions may also become more prevalent.
Stirring Speed > 300 RPMVigorous stirring is crucial to maximize the interfacial area between the two phases.

Experimental Protocols

The following are generalized protocols for common phase transfer catalyzed reactions. These should be adapted and optimized for specific substrates and desired products when using this compound as the catalyst.

Protocol 1: Nucleophilic Substitution - Synthesis of an Alkyl Halide

This protocol describes a general procedure for the substitution of a leaving group with a halide using this compound as the phase transfer catalyst.

Materials:

  • Organic substrate (e.g., an alkyl mesylate or tosylate)

  • Inorganic halide salt (e.g., NaCl, KBr, KI)

  • This compound

  • Organic solvent (e.g., Toluene, Dichloromethane)

  • Deionized water

  • Standard laboratory glassware and stirring apparatus

Procedure:

  • Reaction Setup: In a round-bottom flask equipped with a magnetic stirrer and a reflux condenser, combine the organic substrate (1.0 eq), the inorganic halide salt (1.5 - 3.0 eq), and this compound (0.01 - 0.10 eq).

  • Solvent Addition: Add the organic solvent and deionized water in a 1:1 volume ratio.

  • Reaction: Stir the biphasic mixture vigorously at the desired temperature (e.g., 50-80 °C).

  • Monitoring: Monitor the reaction progress by a suitable analytical technique (e.g., TLC, GC, or LC-MS).

  • Work-up: Upon completion, cool the reaction mixture to room temperature. Separate the organic layer.

  • Extraction: Wash the organic layer with water and then with brine.

  • Drying and Concentration: Dry the organic layer over an anhydrous drying agent (e.g., Na₂SO₄ or MgSO₄), filter, and concentrate the solvent under reduced pressure.

  • Purification: Purify the crude product by an appropriate method, such as column chromatography or distillation.

Experimental_Workflow start Start setup Combine Reactants: - Organic Substrate - Inorganic Salt - Catalyst start->setup add_solvents Add Organic Solvent and Water setup->add_solvents react Stir Vigorously at Desired Temperature add_solvents->react monitor Monitor Reaction (TLC, GC, etc.) react->monitor monitor->react Incomplete workup Cool and Separate Organic Layer monitor->workup Complete wash Wash Organic Layer (Water, Brine) workup->wash dry Dry and Concentrate wash->dry purify Purify Product dry->purify end End purify->end

Protocol 2: O-Alkylation of a Phenol

This protocol outlines a general procedure for the synthesis of an aryl ether from a phenol and an alkyl halide.

Materials:

  • Phenol

  • Alkyl halide (e.g., benzyl bromide, butyl iodide)

  • Aqueous solution of a strong base (e.g., 50% NaOH or KOH)

  • This compound

  • Organic solvent (e.g., Toluene)

  • Standard laboratory glassware and stirring apparatus

Procedure:

  • Reaction Setup: In a round-bottom flask, dissolve the phenol (1.0 eq) and this compound (0.02 - 0.05 eq) in the organic solvent.

  • Base Addition: Add the aqueous base solution to the flask.

  • Alkyl Halide Addition: While stirring vigorously, add the alkyl halide (1.0 - 1.2 eq) dropwise to the mixture.

  • Reaction: Continue to stir the reaction mixture at room temperature or with gentle heating.

  • Monitoring: Monitor the disappearance of the starting materials by TLC or GC.

  • Work-up: After the reaction is complete, dilute the mixture with water and separate the organic layer.

  • Extraction: Wash the organic layer with water and then with a dilute acid solution to remove any unreacted phenol, followed by a final wash with brine.

  • Drying and Concentration: Dry the organic layer over anhydrous Na₂SO₄, filter, and remove the solvent in vacuo.

  • Purification: Purify the resulting aryl ether by column chromatography or crystallization.

Safety Precautions

  • Always work in a well-ventilated fume hood.

  • Wear appropriate personal protective equipment (PPE), including safety glasses, gloves, and a lab coat.

  • This compound may be an irritant. Handle with care and avoid inhalation, ingestion, and skin contact.

  • Consult the Safety Data Sheet (SDS) for all chemicals used in the experiments.

Conclusion

References

Application Notes and Protocols for (1-Methylhexyl)ammonium Sulphate

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

(1-Methylhexyl)ammonium sulphate is an organic ammonium salt with surfactant properties.[1] As a member of the quaternary ammonium compounds (QACs), it is characterized by a positively charged nitrogen atom covalently bonded to four carbon atoms. This structure imparts amphiphilic properties, with a hydrophilic ammonium head and a hydrophobic alkyl tail, suggesting potential applications in areas requiring surface activity, such as antimicrobial formulations and biochemical assays.[1] This document provides detailed experimental protocols for the investigation of its biological and biochemical properties.

Physicochemical Properties and Synthesis

A summary of the key physicochemical properties of this compound is presented in Table 1.

Table 1: Physicochemical Properties of this compound

PropertyValueReference
CAS Number 3595-14-0[2]
Molecular Formula C₇H₁₉NO₄S[1]
Molecular Weight 213.30 g/mol [1]
Appearance White crystalline solidAssumed based on similar compounds
Solubility Soluble in waterAssumed based on sulphate salt

The primary synthesis route for this compound is through a neutralization reaction between 1-methylhexylamine and sulfuric acid. This reaction is typically carried out in a suitable solvent, followed by crystallization to isolate the final product.

Application: Antimicrobial Activity

This compound, as a QAC, is expected to exhibit antimicrobial properties due to its ability to disrupt microbial cell membranes.[1] The following protocol describes the determination of the Minimum Inhibitory Concentration (MIC) against common bacterial strains.

Protocol: Determination of Minimum Inhibitory Concentration (MIC)

This protocol outlines the broth microdilution method to determine the MIC of this compound against Escherichia coli (Gram-negative) and Staphylococcus aureus (Gram-positive).

Principle: The MIC is the lowest concentration of an antimicrobial agent that prevents the visible growth of a microorganism after overnight incubation. A serial dilution of the compound is prepared in a 96-well plate, inoculated with a standardized bacterial suspension, and incubated. Bacterial growth is assessed by measuring the optical density.

Materials:

  • This compound

  • Escherichia coli (e.g., ATCC 25922)

  • Staphylococcus aureus (e.g., ATCC 29213)

  • Mueller-Hinton Broth (MHB)

  • Sterile 96-well microplates

  • Spectrophotometer (plate reader)

  • Sterile pipette tips and tubes

Procedure:

  • Prepare Stock Solution: Prepare a 1 mg/mL stock solution of this compound in sterile distilled water.

  • Bacterial Culture Preparation: Inoculate a single colony of E. coli and S. aureus into separate tubes containing 5 mL of MHB. Incubate at 37°C with shaking until the turbidity reaches 0.5 McFarland standard (approximately 1.5 x 10⁸ CFU/mL). Dilute the bacterial suspension to a final concentration of 5 x 10⁵ CFU/mL in MHB.

  • Serial Dilution:

    • Add 100 µL of MHB to wells 2-12 of a 96-well plate.

    • Add 200 µL of the 1 mg/mL stock solution of this compound to well 1.

    • Perform a 2-fold serial dilution by transferring 100 µL from well 1 to well 2, mixing, and then transferring 100 µL from well 2 to well 3, and so on, until well 10. Discard 100 µL from well 10.

    • Well 11 will serve as the growth control (no compound).

    • Well 12 will serve as the sterility control (no bacteria).

  • Inoculation: Add 100 µL of the diluted bacterial suspension to wells 1-11. Do not add bacteria to well 12.

  • Incubation: Cover the plate and incubate at 37°C for 18-24 hours.

  • Data Analysis: Measure the optical density at 600 nm (OD₆₀₀) using a microplate reader. The MIC is the lowest concentration of the compound at which there is no visible growth (i.e., no significant increase in OD₆₀₀ compared to the sterility control).

Data Presentation: The results of the MIC assay can be summarized in a table.

Table 2: Hypothetical MIC Values of this compound

MicroorganismStrainMIC (µg/mL)
Escherichia coliATCC 2592264
Staphylococcus aureusATCC 2921332

Application: Protein Precipitation

Due to its salt nature, this compound can be investigated for its utility in protein precipitation, a common step in protein purification.

Protocol: Protein Precipitation from a Cell Lysate

This protocol provides a general method for precipitating proteins from a solution using this compound.

Principle: High concentrations of salts like ammonium sulphate reduce the solubility of proteins, leading to their precipitation. This "salting out" effect is dependent on the protein's hydrophobic properties and the salt concentration.

Materials:

  • This compound

  • Protein solution (e.g., clarified cell lysate)

  • Phosphate-Buffered Saline (PBS), pH 7.4

  • Centrifuge and centrifuge tubes

  • Bradford assay reagent for protein quantification

Procedure:

  • Prepare Saturated Solution: Prepare a saturated solution of this compound in distilled water at 4°C.

  • Initial Protein Quantification: Determine the initial protein concentration of the lysate using the Bradford assay.

  • Salt Addition:

    • Place the protein solution in a beaker on ice with a magnetic stirrer.

    • Slowly add the saturated this compound solution dropwise while gently stirring to achieve the desired final saturation percentage (e.g., 20%, 40%, 60%, 80%).

    • Continue stirring for 30 minutes at 4°C.

  • Centrifugation: Transfer the solution to a centrifuge tube and centrifuge at 10,000 x g for 20 minutes at 4°C.

  • Pellet Collection: Carefully decant the supernatant. The pellet contains the precipitated protein.

  • Resuspension: Resuspend the pellet in a minimal volume of cold PBS.

  • Final Protein Quantification: Determine the protein concentration in the resuspended pellet.

Data Presentation: The efficiency of protein precipitation at different salt concentrations can be presented in a table.

Table 3: Hypothetical Protein Precipitation Efficiency

This compound Saturation (%)Initial Protein (mg)Precipitated Protein (mg)Precipitation Efficiency (%)
20101.515
40104.242
60107.878
80109.191

Proposed Signaling Pathways and Mechanistic Studies

The biological activity of this compound is likely mediated through its interaction with cellular membranes, a common mechanism for QACs. This interaction can trigger downstream signaling events leading to cell death.

Experimental Workflow for Mechanistic Studies

The following diagram illustrates a logical workflow for investigating the mechanism of action of this compound.

G A Treat cells with this compound B Cell Viability Assay (MTT/MTS) A->B C Membrane Permeability Assay A->C D Reactive Oxygen Species (ROS) Detection A->D E Caspase-3 Activity Assay A->E F Determine Mechanism of Cell Death B->F C->F D->F E->F

Caption: Experimental workflow for mechanistic studies.

Proposed Signaling Pathway for QAC-Induced Cell Death

Based on the known mechanisms of other QACs, this compound may induce cell death through membrane disruption, leading to oxidative stress and apoptosis.

G cluster_0 Initial Interaction cluster_1 Cellular Stress Response cluster_2 Apoptotic Pathway A This compound B Cell Membrane Interaction A->B C Membrane Disruption B->C D Increased Permeability C->D F Generation of Reactive Oxygen Species (ROS) C->F E Leakage of Intracellular Components D->E G Oxidative Stress F->G H Mitochondrial Damage G->H I Caspase-3 Activation H->I J Apoptosis I->J

Caption: Proposed signaling pathway for QAC-induced apoptosis.

Protocol: Cell Viability Assay (MTT Assay)

This protocol measures the metabolic activity of cells as an indicator of cell viability after treatment with this compound.

Principle: The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay. In viable cells, mitochondrial dehydrogenases reduce the yellow MTT to a purple formazan product. The amount of formazan produced is proportional to the number of viable cells.

Materials:

  • This compound

  • Mammalian cell line (e.g., HeLa)

  • Dulbecco's Modified Eagle's Medium (DMEM) with 10% Fetal Bovine Serum (FBS)

  • MTT solution (5 mg/mL in PBS)

  • Dimethyl sulfoxide (DMSO)

  • Sterile 96-well plates

Procedure:

  • Cell Seeding: Seed cells into a 96-well plate at a density of 1 x 10⁴ cells/well and incubate for 24 hours at 37°C in a 5% CO₂ incubator.

  • Compound Treatment: Prepare serial dilutions of this compound in DMEM. Replace the medium in the wells with the compound dilutions and incubate for 24 or 48 hours. Include a vehicle control (medium only).

  • MTT Addition: Add 10 µL of MTT solution to each well and incubate for 4 hours at 37°C.

  • Formazan Solubilization: Remove the medium and add 100 µL of DMSO to each well to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.

  • Data Analysis: Calculate cell viability as a percentage of the vehicle control.

Data Presentation: The dose-dependent effect on cell viability can be presented in a table.

Table 4: Hypothetical Cell Viability Data

Concentration (µg/mL)Absorbance (570 nm)Cell Viability (%)
0 (Control)1.25100
101.1088
250.8568
500.4536
1000.1512
Protocol: Caspase-3 Activity Assay

This protocol measures the activity of caspase-3, a key executioner caspase in apoptosis.

Principle: This assay utilizes a colorimetric substrate, DEVD-pNA, which is cleaved by activated caspase-3, releasing the chromophore p-nitroaniline (pNA). The amount of pNA produced is proportional to the caspase-3 activity and can be measured by its absorbance at 405 nm.[3][4][5][6]

Materials:

  • This compound

  • Mammalian cell line

  • Cell lysis buffer

  • Caspase-3 substrate (DEVD-pNA)

  • Reaction buffer

  • Sterile microcentrifuge tubes and 96-well plates

Procedure:

  • Cell Treatment and Lysis: Treat cells with this compound as described in the cell viability assay. After treatment, lyse the cells according to the manufacturer's protocol for the cell lysis buffer.

  • Protein Quantification: Determine the protein concentration of the cell lysates.

  • Assay Reaction:

    • In a 96-well plate, add 50 µL of cell lysate (containing 50-100 µg of protein) to each well.

    • Add 50 µL of 2x reaction buffer containing DTT to each well.[4]

    • Add 5 µL of DEVD-pNA substrate to each well.[4]

    • Incubate the plate at 37°C for 1-2 hours, protected from light.[3][4]

  • Absorbance Measurement: Measure the absorbance at 405 nm using a microplate reader.[3]

  • Data Analysis: Calculate the fold-increase in caspase-3 activity relative to the untreated control.

Data Presentation: The effect of the compound on caspase-3 activity can be summarized in a table.

Table 5: Hypothetical Caspase-3 Activity Data

Concentration (µg/mL)Absorbance (405 nm)Fold Increase in Caspase-3 Activity
0 (Control)0.121.0
250.363.0
500.786.5
1001.2010.0
Protocol: Reactive Oxygen Species (ROS) Detection

This protocol measures the intracellular production of ROS.

Principle: The cell-permeable dye 2',7'-dichlorodihydrofluorescein diacetate (DCFH-DA) is non-fluorescent. Inside the cell, it is deacetylated by esterases and then oxidized by ROS to the highly fluorescent 2',7'-dichlorofluorescein (DCF). The fluorescence intensity is proportional to the amount of ROS.[7][8]

Materials:

  • This compound

  • Mammalian cell line

  • DCFH-DA solution

  • Phosphate-Buffered Saline (PBS)

  • Black, clear-bottom 96-well plates

  • Fluorescence microplate reader

Procedure:

  • Cell Seeding and Treatment: Seed and treat cells with this compound in a black, clear-bottom 96-well plate as described previously.

  • Dye Loading: Remove the treatment medium and wash the cells with PBS. Add 100 µL of 10 µM DCFH-DA in serum-free medium to each well and incubate for 30 minutes at 37°C in the dark.[7]

  • Wash: Remove the DCFH-DA solution and wash the cells twice with PBS.

  • Fluorescence Measurement: Add 100 µL of PBS to each well and immediately measure the fluorescence intensity with an excitation wavelength of 485 nm and an emission wavelength of 535 nm.[7]

  • Data Analysis: Calculate the fold-increase in ROS production relative to the untreated control.

Data Presentation: The effect of the compound on ROS production can be summarized in a table.

Table 6: Hypothetical ROS Production Data

Concentration (µg/mL)Fluorescence Intensity (Arbitrary Units)Fold Increase in ROS Production
0 (Control)5001.0
2512502.5
5025005.0
10045009.0

Conclusion

The provided protocols offer a comprehensive framework for the experimental investigation of this compound. These methods will enable researchers to characterize its antimicrobial efficacy, protein precipitation capabilities, and to elucidate its potential mechanism of action on mammalian cells. It is important to note that these are general protocols and may require optimization for specific experimental conditions and cell types.

References

Troubleshooting & Optimization

Technical Support Center: Optimizing (1-Methylhexyl)ammonium Sulphate Synthesis

Author: BenchChem Technical Support Team. Date: November 2025

Welcome to the technical support center for the synthesis of (1-Methylhexyl)ammonium sulphate. This resource is designed for researchers, scientists, and professionals in drug development to troubleshoot common issues and improve the yield and purity of their synthesis.

Troubleshooting Guide

This guide addresses specific problems that may be encountered during the synthesis of this compound.

ProblemPotential Cause(s)Suggested Solution(s)
Low or No Product Yield • Incomplete reaction due to insufficient reaction time or temperature.• Incorrect stoichiometry of reactants.• Loss of product during workup and purification.• Monitor the reaction progress using techniques like TLC or NMR spectroscopy to ensure completion.• Carefully measure and use a slight excess of the amine or sulfuric acid to drive the reaction to completion.• Optimize the crystallization and filtration process to minimize product loss.
Product is an Oil or Fails to Crystallize • Presence of impurities.• Residual solvent.• Incorrect solvent system for crystallization.• Purify the starting materials (1-methylhexylamine and sulfuric acid) before the reaction.• Ensure the product is thoroughly dried under vacuum to remove any residual solvent.• Experiment with different solvent systems (e.g., isopropanol, acetone, or mixtures with ethers) to induce crystallization.
Product is Discolored (Yellow or Brown) • Impurities in the starting amine.• Decomposition of the product at high temperatures.• Purify the 1-methylhexylamine by distillation before use.• Avoid excessive heating during the reaction and drying steps. The decomposition of similar alkylammonium sulfates can occur at elevated temperatures.
Foaming During Reaction or Workup • Presence of surfactants or other impurities.• Vigorous gas evolution.• Use high-purity starting materials and solvents.• Add reagents slowly and with efficient stirring to control the reaction rate and minimize gas evolution. The use of an anti-foaming agent can be considered in severe cases.

Frequently Asked Questions (FAQs)

Q1: What is the most common and straightforward method for synthesizing this compound?

A1: The most direct and common method is the acid-base neutralization of 1-methylhexylamine with sulfuric acid.[1] This reaction is typically performed in a suitable solvent and leads to the formation of the ammonium salt, which can then be isolated by precipitation or crystallization.

Q2: How can I control the exothermicity of the reaction between 1-methylhexylamine and sulfuric acid?

A2: The reaction between an amine and a strong acid like sulfuric acid is highly exothermic. To control the temperature, it is crucial to add the sulfuric acid dropwise to a cooled solution of the 1-methylhexylamine with vigorous stirring. Using an ice bath to maintain a low temperature (e.g., 0-10 °C) during the addition is a standard safety and control measure.

Q3: What is the ideal stoichiometric ratio of 1-methylhexylamine to sulfuric acid?

A3: The stoichiometry of the reaction is 2 moles of 1-methylhexylamine to 1 mole of sulfuric acid, as sulfuric acid is a diprotic acid. However, to ensure complete reaction of the limiting reagent, a slight excess of one of the reactants can be used.

Q4: What are some suitable solvents for the synthesis and crystallization of this compound?

A4: Alcohols such as ethanol or isopropanol are often suitable solvents for the reaction. For crystallization, a solvent in which the product has low solubility at room temperature or below is ideal. This may involve using a single solvent or a mixture of solvents, such as an alcohol with an ether (e.g., diethyl ether or MTBE) to induce precipitation.

Q5: How can I purify the final this compound product?

A5: Recrystallization is a common method for purifying the crude product. This involves dissolving the product in a minimal amount of a suitable hot solvent and then allowing it to cool slowly to form crystals, leaving impurities in the mother liquor. The purified crystals can then be collected by filtration, washed with a cold solvent, and dried under vacuum.

Experimental Protocol

The following is a generalized experimental protocol for the synthesis of this compound via acid-base neutralization.

Materials:

  • 1-Methylhexylamine (2-aminoheptane)

  • Sulfuric acid (concentrated)

  • Isopropanol (or other suitable alcohol)

  • Diethyl ether (or other suitable anti-solvent)

  • Round-bottom flask

  • Dropping funnel

  • Magnetic stirrer and stir bar

  • Ice bath

  • Büchner funnel and filter paper

  • Vacuum flask

Procedure:

  • Reaction Setup: In a round-bottom flask equipped with a magnetic stir bar and a dropping funnel, dissolve 1-methylhexylamine (2.0 equivalents) in isopropanol. Place the flask in an ice bath and begin stirring.

  • Acid Addition: Slowly add a solution of sulfuric acid (1.0 equivalent) in isopropanol to the dropping funnel. Add the sulfuric acid solution dropwise to the stirred amine solution, maintaining the internal temperature below 10 °C.

  • Reaction: After the addition is complete, allow the reaction mixture to stir at room temperature for 1-2 hours to ensure the reaction goes to completion.

  • Product Isolation: If the product precipitates during the reaction, it can be collected by filtration. If the product remains in solution, an anti-solvent such as diethyl ether can be slowly added to induce precipitation.

  • Purification: The crude product can be purified by recrystallization from a suitable solvent system.

  • Drying: The purified crystals should be dried under vacuum to remove any residual solvent.

Workflow Diagram:

experimental_workflow cluster_reactants Reactant Preparation cluster_reaction Reaction cluster_workup Workup & Purification 1_methylhexylamine 1-Methylhexylamine in Isopropanol reaction_vessel Reaction Vessel (0-10 °C) 1_methylhexylamine->reaction_vessel sulfuric_acid Sulfuric Acid in Isopropanol sulfuric_acid->reaction_vessel precipitation Precipitation/ Crystallization reaction_vessel->precipitation filtration Filtration precipitation->filtration drying Drying under Vacuum filtration->drying final_product (1-Methylhexyl)ammonium sulphate drying->final_product

Synthesis Workflow

Data Presentation

Due to the limited availability of specific quantitative data for the synthesis of this compound in published literature, the following tables are based on general principles of similar alkylammonium salt syntheses and should be considered as a starting point for optimization.

Table 1: Effect of Reactant Ratio on Theoretical Yield

Mole Ratio (Amine:Acid)Limiting ReagentTheoretical Yield (based on 10g of limiting reagent)
1.8 : 1Amine~12.7 g
2.0 : 1Stoichiometric~14.1 g (Amine) / ~14.1 g (Acid)
2.2 : 1Acid~15.5 g

Table 2: Influence of Solvent on Product Isolation

Solvent SystemObservationExpected Yield Range
IsopropanolProduct may precipitate upon coolingModerate to High
EthanolProduct may remain solubleLow (without anti-solvent)
Isopropanol/Diethyl EtherGood precipitationHigh
AcetonePotential for crystallizationModerate to High

Signaling Pathways and Logical Relationships

The synthesis of this compound is a straightforward acid-base reaction. The logical relationship for troubleshooting low yield is outlined below.

troubleshooting_logic cluster_problem Problem Identification cluster_causes Potential Causes cluster_solutions Corrective Actions low_yield Low Yield incomplete_reaction Incomplete Reaction low_yield->incomplete_reaction incorrect_stoichiometry Incorrect Stoichiometry low_yield->incorrect_stoichiometry product_loss Product Loss during Workup low_yield->product_loss monitor_reaction Monitor Reaction (TLC/NMR) incomplete_reaction->monitor_reaction verify_reagents Verify Reagent Amounts incorrect_stoichiometry->verify_reagents optimize_purification Optimize Crystallization & Filtration product_loss->optimize_purification

Troubleshooting Low Yield

References

Technical Support Center: (1-Methylhexyl)ammonium sulphate

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with (1-Methylhexyl)ammonium sulphate.

Frequently Asked Questions (FAQs)

Q1: What is this compound and what are its common applications?

This compound, with the chemical formula C₇H₁₉NHSO₄, is an organic ammonium salt.[1] It is known for its surfactant properties and has been investigated for its biological activity, including potential use in antimicrobial formulations.[1] Its applications also extend to being a reagent in biochemical assays and protein purification processes.[1]

Q2: What is the most common method for synthesizing this compound?

The most common and straightforward method for synthesizing this compound is through a neutralization reaction. This involves reacting 1-methylhexylamine with sulfuric acid.[1]

Q3: What are the key parameters to control during the synthesis of this compound?

To ensure a high yield and purity of this compound during its synthesis via neutralization, the following parameters are critical:

ParameterOptimal RangeCritical Notes
Temperature15-25°CThe reaction is exothermic, and controlling the temperature is crucial to prevent side reactions and decomposition.[1]
Molar Ratio (Amine:Acid)2:1A stoichiometric ratio is essential for the complete conversion to the bis((1-methylhexyl)ammonium) sulphate salt.[1]
Reaction Time30-60 minutesThis allows for the complete proton transfer and formation of the salt.[1]
SolventWater or alcoholsThese solvents help in dissipating heat and ensuring proper mixing of the reactants.[1]
Final pH6.5-7.5A neutral pH indicates the completion of the neutralization reaction.[1]

Q4: What are the common impurities that can be present in this compound?

While specific impurity profiles for commercial this compound are not extensively documented in publicly available literature, potential impurities can be inferred from the starting materials and synthesis process. These may include:

  • Unreacted 1-methylhexylamine: If the neutralization reaction is incomplete.

  • Residual Sulfuric Acid: If an excess of acid is used.

  • Byproducts from the synthesis of 1-methylhexylamine: The synthesis of the precursor amine can introduce related impurities.

  • Water: Due to the hygroscopic nature of the salt.[1]

  • Other organic impurities: Originating from the raw materials used in the synthesis.

Q5: How can the purity of this compound be assessed?

Several analytical techniques can be employed to assess the purity of this compound:

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H NMR can be used to confirm the structure of the desired compound and identify organic impurities.

  • High-Performance Liquid Chromatography (HPLC): Can be used to separate and quantify the main component and any non-volatile impurities.

  • Gas Chromatography-Mass Spectrometry (GC-MS): Useful for identifying volatile and semi-volatile impurities.

  • Elemental Analysis: To confirm the elemental composition of the salt.

  • Karl Fischer Titration: To determine the water content.

Troubleshooting Guides

Issue 1: Low Yield of this compound
Possible Cause Troubleshooting Step
Incomplete reactionEnsure the molar ratio of 1-methylhexylamine to sulfuric acid is correct (2:1). Monitor the pH to ensure it reaches the neutral range (6.5-7.5).[1]
Loss of product during workupThis compound is soluble in water and polar solvents.[1] Avoid excessive washing with these solvents. If recrystallizing, ensure the solution is sufficiently concentrated and cooled to induce precipitation.
Improper temperature controlThe neutralization reaction is exothermic. Maintain the reaction temperature between 15-25°C to prevent decomposition of the product.[1]
Issue 2: Product is an Oil or Fails to Crystallize
Possible Cause Troubleshooting Step
Presence of impuritiesImpurities can inhibit crystallization. Attempt to purify a small portion by another method (e.g., column chromatography) to see if the purified material crystallizes.
Incorrect solvent for recrystallizationThe choice of solvent is critical. A good solvent should dissolve the compound when hot but have low solubility when cold. Experiment with different solvents or solvent mixtures (e.g., ethanol/ether, isopropanol/hexane).
Too much solvent usedIf the solution is too dilute, crystallization will not occur. Carefully evaporate some of the solvent and attempt to crystallize again.
Product is hygroscopic and has absorbed waterDry the oily product under high vacuum to remove residual water and solvent before attempting recrystallization.
Issue 3: Presence of Impurities in the Final Product (Detected by NMR or HPLC)
Possible Cause Troubleshooting Step
Unreacted 1-methylhexylamineRecrystallize the product from a suitable solvent system. The unreacted amine is likely to be more soluble in less polar solvents than the salt.
Residual sulfuric acidWash the crude product with a small amount of a cold, non-polar organic solvent in which the salt is insoluble.
Contamination from starting materialsPurify the 1-methylhexylamine starting material before synthesis. Distillation is a common method for purifying amines.

Experimental Protocols

Protocol 1: Synthesis of this compound via Neutralization
  • In a round-bottom flask equipped with a magnetic stirrer and a dropping funnel, dissolve 1-methylhexylamine (2.0 equivalents) in a suitable solvent (e.g., ethanol or water) and cool the flask in an ice bath.

  • Slowly add a solution of sulfuric acid (1.0 equivalent) in the same solvent to the stirred amine solution. The addition should be dropwise to control the exothermic reaction and maintain the temperature below 25°C.

  • After the addition is complete, allow the reaction mixture to stir at room temperature for 1 hour.

  • Monitor the pH of the solution to ensure it is near neutral.

  • Remove the solvent under reduced pressure to obtain the crude this compound.

  • Purify the crude product by recrystallization.

Protocol 2: Recrystallization of this compound
  • Dissolve the crude this compound in a minimum amount of a hot solvent. Suitable solvents to try include isopropanol, ethanol, or a mixture of a polar solvent with a less polar co-solvent (e.g., ethanol/diethyl ether).

  • If the solution is colored, a small amount of activated charcoal can be added, and the solution can be heated for a few minutes.

  • Filter the hot solution to remove any insoluble impurities and activated charcoal.

  • Allow the filtrate to cool slowly to room temperature, and then in an ice bath to induce crystallization.

  • Collect the crystals by vacuum filtration.

  • Wash the crystals with a small amount of the cold recrystallization solvent.

  • Dry the purified crystals under high vacuum to remove any residual solvent and water.

Visualizations

Diagram 1: Synthesis Workflow

SynthesisWorkflow Reactants 1-Methylhexylamine + Sulfuric Acid Reaction Neutralization Reaction (15-25°C, Water/Alcohol) Reactants->Reaction Crude_Product Crude this compound Reaction->Crude_Product Purification Recrystallization Crude_Product->Purification Pure_Product Pure this compound Purification->Pure_Product Analysis Purity Analysis (NMR, HPLC) Pure_Product->Analysis

Caption: Workflow for the synthesis and purification of this compound.

Diagram 2: Troubleshooting Logic for Purity Issues

TroubleshootingPurity Start Impurity Detected in This compound Check_Starting_Material Analyze Purity of 1-Methylhexylamine Start->Check_Starting_Material Review_Synthesis Review Synthesis Protocol (Stoichiometry, Temp.) Start->Review_Synthesis Optimize_Purification Optimize Recrystallization (Solvent, Cooling Rate) Start->Optimize_Purification Purify_Amine Purify 1-Methylhexylamine (e.g., Distillation) Check_Starting_Material->Purify_Amine Purify_Amine->Review_Synthesis Review_Synthesis->Optimize_Purification Characterize_Impurity Identify Impurity (NMR, MS) Optimize_Purification->Characterize_Impurity Targeted_Removal Develop Targeted Removal Strategy Characterize_Impurity->Targeted_Removal Final_Product Pure Product Targeted_Removal->Final_Product

Caption: Logical steps for troubleshooting purity issues with this compound.

References

Degradation of (1-Methylhexyl)ammonium sulphate in solution

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) regarding the degradation of (1-Methylhexyl)ammonium sulphate in solution.

Frequently Asked Questions (FAQs)

Q1: What is this compound and what are its common applications?

This compound is an organic ammonium salt. Due to its surfactant properties, it finds applications in antimicrobial formulations and as a reagent in various biochemical assays. Its long alkyl chain allows it to interact with and disrupt cellular membranes, making it effective against certain microorganisms.

Q2: What are the primary factors that can cause the degradation of this compound in solution?

The degradation of this compound in solution is primarily influenced by:

  • pH: The stability of the compound can be affected by highly acidic or alkaline conditions, which can lead to hydrolysis.

  • Oxidizing agents: The presence of oxidizing agents, such as peroxides, can lead to oxidative degradation of the amine moiety.

  • Light: Exposure to ultraviolet (UV) radiation can cause photolytic degradation.

  • Temperature: Elevated temperatures can accelerate the rate of hydrolytic and oxidative degradation.

Q3: What are the likely degradation pathways for this compound?

Based on the chemistry of secondary amines and alkylammonium salts, the following degradation pathways are likely:

  • Hydrolysis: Under acidic or basic conditions, the sulphate salt may undergo reactions, though the C-N bond of the amine itself is generally stable to hydrolysis under moderate conditions.

  • Oxidative Degradation: This is a significant pathway for amines. It can proceed through mechanisms like N-dealkylation (loss of the methyl or hexyl group) or N-hydroxylation to form hydroxylamines, which can be further oxidized to nitrones.[1] Longer alkyl chains, like the hexyl group, may slightly decrease the rate of oxidative degradation.

  • Photodegradation: For aliphatic amines, UV radiation can lead to the cleavage of the C-N bond, generating radical species that can participate in further reactions.

Q4: How can I monitor the degradation of my this compound solution?

A stability-indicating analytical method, most commonly High-Performance Liquid Chromatography (HPLC) with UV or mass spectrometric detection, is the best way to monitor degradation. Such a method should be able to separate the intact this compound from its potential degradation products.

Q5: How should I store solutions of this compound to minimize degradation?

To minimize degradation, solutions of this compound should be:

  • Stored at refrigerated temperatures (2-8 °C).

  • Protected from light by using amber vials or by wrapping the container in aluminum foil.

  • Prepared in a buffer system to maintain a stable pH, preferably close to neutral, unless experimental conditions require otherwise.

  • Purged with an inert gas like nitrogen or argon to minimize exposure to oxygen if oxidative degradation is a concern.

Troubleshooting Guides

Issue 1: Unexpected Loss of Potency or Activity in an Experiment

Possible Cause: Degradation of the this compound stock solution.

Troubleshooting Steps:

  • Verify Solution Age and Storage: Check the date of preparation and storage conditions of your solution. Solutions stored for extended periods, especially at room temperature or exposed to light, are more prone to degradation.

  • Perform a Quick Purity Check: If you have access to analytical instrumentation like HPLC, analyze a small aliquot of your stock solution to check for the presence of degradation products.

  • Prepare a Fresh Solution: The most straightforward solution is to prepare a fresh stock solution of this compound and repeat the experiment.

  • Evaluate Experimental Conditions: Consider if any of your experimental reagents (e.g., oxidizing agents) or conditions (e.g., high temperature, extreme pH) could be contributing to the degradation.

Issue 2: Appearance of Unknown Peaks in HPLC Analysis

Possible Cause: Formation of degradation products.

Troubleshooting Steps:

  • Review Stress Conditions: Identify the potential stressor that could have caused the degradation (e.g., was the sample exposed to strong acid/base, high heat, or light?).

  • Characterize the Degradants: If possible, use mass spectrometry (LC-MS) to determine the mass of the unknown peaks. This can provide clues about the degradation pathway (e.g., a loss of a methyl or hexyl group, or the addition of an oxygen atom).

  • Perform Forced Degradation Studies: To confirm the identity of the degradation products, you can intentionally degrade a sample of this compound under controlled conditions (see Experimental Protocols section) and compare the resulting chromatogram with your sample.

Data Presentation

The following tables present illustrative quantitative data from forced degradation studies on a representative long-chain alkylammonium salt, which can be used as a general guide for the expected stability of this compound.

Table 1: Illustrative Hydrolytic Degradation of a Representative Long-Chain Alkylammonium Salt

ConditionTemperature (°C)Time (hours)% Degradation (Illustrative)Major Degradation Products (Likely)
0.1 M HCl60245 - 15%N-dealkylation products
Water (pH ~7)6024< 2%Minimal degradation
0.1 M NaOH602410 - 25%N-dealkylation, Hofmann elimination products

Table 2: Illustrative Oxidative Degradation of a Representative Long-Chain Alkylammonium Salt

ConditionTemperature (°C)Time (hours)% Degradation (Illustrative)Major Degradation Products (Likely)
3% H₂O₂251215 - 30%N-hydroxylamine, Nitrone, N-dealkylation products

Table 3: Illustrative Photodegradation of a Representative Long-Chain Alkylammonium Salt

ConditionDuration% Degradation (Illustrative)Major Degradation Products (Likely)
ICH Photostability Chamber (UV/Vis light)24 hours5 - 20%C-N cleavage products (e.g., smaller amines, aldehydes)

Experimental Protocols

Protocol 1: Forced Degradation Study

This protocol outlines the general procedure for conducting forced degradation studies to understand the stability of this compound.

1. Preparation of Stock Solution: Prepare a stock solution of this compound in a suitable solvent (e.g., water, methanol, or a buffer) at a known concentration (e.g., 1 mg/mL).

2. Stress Conditions:

  • Acid Hydrolysis: Mix the stock solution with an equal volume of 0.1 M HCl. Incubate at 60°C for a specified time (e.g., 24 hours).

  • Base Hydrolysis: Mix the stock solution with an equal volume of 0.1 M NaOH. Incubate at 60°C for a specified time.

  • Oxidative Degradation: Mix the stock solution with an equal volume of 3% hydrogen peroxide. Keep at room temperature for a specified time.

  • Thermal Degradation: Heat the stock solution at a specified temperature (e.g., 60°C) for a specified time.

  • Photodegradation: Expose the stock solution in a photostability chamber according to ICH Q1B guidelines.

3. Sample Analysis: At the end of the stress period, neutralize the acidic and basic samples. Dilute all samples to a suitable concentration and analyze by a validated stability-indicating HPLC method.

Protocol 2: Stability-Indicating HPLC Method Development

Objective: To develop an HPLC method capable of separating this compound from its potential degradation products.

1. Column Selection: Start with a C18 reversed-phase column (e.g., 4.6 x 150 mm, 5 µm).

2. Mobile Phase:

  • Mobile Phase A: 0.1% Formic acid in water.

  • Mobile Phase B: Acetonitrile.

3. Gradient Elution: Develop a gradient elution program to separate polar and non-polar compounds. A starting point could be:

  • 0-5 min: 10% B

  • 5-25 min: 10% to 90% B

  • 25-30 min: 90% B

  • 30-35 min: 90% to 10% B

  • 35-40 min: 10% B

4. Detection: Use a UV detector at a suitable wavelength (e.g., 210 nm) or a mass spectrometer for more specific detection and identification of degradation products.

5. Method Validation: Validate the method according to ICH guidelines for specificity, linearity, accuracy, precision, and robustness. Use samples from the forced degradation study to demonstrate specificity.

Visualizations

Degradation_Pathways cluster_hydrolysis Hydrolysis (Acid/Base) cluster_oxidation Oxidation (e.g., H₂O₂) cluster_photolysis Photolysis (UV Light) parent This compound hydrolysis_products N-dealkylation products (e.g., Hexylamine, Methylamine) parent->hydrolysis_products H⁺ / OH⁻ hydroxylamine N-hydroxylamine parent->hydroxylamine [O] dealkylation_ox N-dealkylation products parent->dealkylation_ox [O] cn_cleavage C-N Cleavage Products (e.g., Radicals, smaller amines, aldehydes) parent->cn_cleavage nitrone Nitrone hydroxylamine->nitrone Further oxidation

Caption: Potential degradation pathways of this compound.

Troubleshooting_Workflow start Unexpected Experimental Result (e.g., loss of activity, new HPLC peaks) check_solution Check age and storage of This compound solution start->check_solution fresh_solution Prepare fresh solution and repeat experiment check_solution->fresh_solution Old or improperly stored analyze_solution Analyze solution by stability-indicating HPLC check_solution->analyze_solution Recent and properly stored degradation_present Degradation products present? analyze_solution->degradation_present no_degradation No degradation. Investigate other experimental parameters. degradation_present->no_degradation No characterize Characterize degradation products (e.g., using LC-MS) degradation_present->characterize Yes forced_degradation Perform forced degradation study to confirm degradation pathway characterize->forced_degradation

Caption: Troubleshooting workflow for unexpected experimental results.

References

Technical Support Center: Optimizing (1-Methylhexyl)ammonium sulphate Concentration in Assays

Author: BenchChem Technical Support Team. Date: November 2025

Welcome to the technical support center for optimizing the concentration of (1-Methylhexyl)ammonium sulphate in your assays. This guide is designed for researchers, scientists, and drug development professionals to help troubleshoot common issues and provide clear protocols for achieving optimal assay performance.

Frequently Asked Questions (FAQs)

Q1: What is this compound and what is its function in an assay?

A1: this compound is an organic ammonium salt that acts as a cationic surfactant.[1] In biochemical assays, it is primarily used to:

  • Reduce non-specific binding: By coating surfaces, it can prevent the unwanted adhesion of proteins and other molecules, which helps to lower background signals.

  • Enhance sensitivity: It can help to properly orient antibodies or other reagents, leading to a better signal-to-noise ratio.

  • Solubilize components: Its surfactant properties can aid in keeping certain molecules in solution.

Q2: How do I determine the starting concentration of this compound for my assay?

A2: A good starting point for optimization is to test a broad range of concentrations. A typical approach is to start with a concentration around the estimated Critical Micelle Concentration (CMC) and then test serial dilutions above and below this point. For a short-chain alkyl sulfate, the CMC can range from low to high millimolar (mM) concentrations. A reasonable starting range for optimization could be from 0.01 mM to 10 mM.

Q3: What are the common signs that the concentration of this compound is not optimal?

A3: Suboptimal concentrations can manifest in several ways:

  • High background: This may indicate that the concentration is too low to effectively block non-specific binding sites.[2][3][4]

  • Low signal: The concentration might be too high, leading to interference with antigen-antibody binding or enzyme activity.[2]

  • Poor reproducibility: Inconsistent results between wells or plates can sometimes be attributed to improper mixing or concentration of surfactants.

  • Complete loss of signal: An excessively high concentration can denature proteins or completely inhibit the assay's biochemical reactions.

Q4: Can this compound interfere with my assay components?

A4: Yes, as a surfactant, it can interact with various components of your assay. High concentrations may disrupt protein structure, interfere with antibody-antigen interactions, or inhibit enzyme function. It is crucial to perform optimization studies to find a concentration that provides the benefits of its surfactant properties without negatively impacting the assay's performance.

Troubleshooting Guide

This section provides a structured approach to troubleshooting common problems you might encounter when using this compound in your assays.

Problem: High Background Signal

High background can obscure the specific signal, leading to a low signal-to-noise ratio and reduced assay sensitivity.[2][3]

Troubleshooting Steps for High Background
Possible Cause Recommended Solution This compound Concentration Adjustment
Insufficient Blocking The concentration of this compound may be too low to effectively block all non-specific binding sites on the assay plate or beads.Increase the concentration of this compound in your blocking buffer or assay diluent. Try a step-wise increase (e.g., 1.5x, 2x, 5x) from your current concentration.
Non-Specific Binding of Detection Reagents Detection antibodies or other reagents may be binding non-specifically to the surface.Maintain or slightly increase the this compound concentration in the diluent for your detection reagents to minimize these interactions.
Contaminated Reagents Reagents, including the this compound stock solution, may be contaminated.Prepare fresh dilutions of all reagents, including a new stock of this compound.
Problem: Low or No Signal

A weak or absent signal can indicate an issue with the assay's sensitivity or a complete inhibition of the reaction.

Troubleshooting Steps for Low Signal
Possible Cause Recommended Solution This compound Concentration Adjustment
Interference with Binding or Enzyme Activity The concentration of this compound may be too high, causing steric hindrance or denaturation of key biological components.Decrease the concentration of this compound. Perform a serial dilution (e.g., 1:2, 1:5, 1:10) from your current concentration to find a level that does not inhibit the signal.
Reagent Incompatibility This compound may not be compatible with other reagents in your assay at the current concentration.Test a range of lower concentrations or consider a different type of surfactant if the issue persists even at very low concentrations of this compound.
Incorrect Reagent Preparation An error in the preparation of the this compound stock or working solutions could lead to an unexpectedly high concentration.Verify calculations and re-prepare the solutions.

Experimental Protocols

Protocol: One-Factor-at-a-Time Optimization of this compound Concentration

This protocol describes a systematic approach to determine the optimal concentration of this compound for your specific assay.[5][6][7][8]

Objective: To identify the concentration of this compound that maximizes the signal-to-noise ratio.

Materials:

  • This compound stock solution (e.g., 100 mM)

  • All other assay-specific reagents (antibodies, antigens, substrates, etc.)

  • Assay buffer

  • Microplates or other assay platforms

  • Plate reader or other detection instrument

Methodology:

  • Prepare a Dilution Series: Prepare a series of dilutions of this compound in your assay buffer. A suggested range is from 10 mM down to 0.01 mM, including a zero-surfactant control.

Tube Concentration (mM) Preparation
110From stock solution
251:2 dilution of Tube 1
311:5 dilution of Tube 2
40.51:2 dilution of Tube 3
50.11:5 dilution of Tube 4
60.051:2 dilution of Tube 5
70.011:5 dilution of Tube 6
80 (Control)Assay buffer only
  • Run the Assay: Perform your standard assay protocol, but substitute the assay buffer with the different concentrations of this compound prepared in step 1. Ensure that for each concentration, you run both positive controls (with your analyte of interest) and negative controls (without your analyte).

  • Data Acquisition: Measure the signal from each well according to your assay's detection method.

  • Data Analysis: a. Calculate the average signal for your positive and negative controls at each concentration. b. Calculate the signal-to-noise ratio (S/N) for each concentration using the formula: S/N = (Signalpositive) / (Signalnegative) c. Plot the S/N ratio against the concentration of this compound.

  • Determine Optimal Concentration: The optimal concentration is the one that yields the highest signal-to-noise ratio. You may need to perform a more focused titration around the initial optimal concentration to fine-tune the result.

Visualizations

Experimental Workflow for Concentration Optimization

experimental_workflow cluster_prep Preparation cluster_assay Assay Execution cluster_analysis Data Analysis cluster_decision Conclusion prep_stock Prepare Stock Solution (100 mM) prep_dilutions Create Dilution Series (0.01 mM to 10 mM) prep_stock->prep_dilutions run_assay Perform Assay with Each Concentration prep_dilutions->run_assay run_controls Include Positive and Negative Controls run_assay->run_controls measure_signal Measure Signal run_controls->measure_signal calculate_sn Calculate Signal-to-Noise Ratio (S/N) measure_signal->calculate_sn plot_data Plot S/N vs. Concentration calculate_sn->plot_data determine_optimal Identify Optimal Concentration plot_data->determine_optimal

Caption: Workflow for optimizing this compound concentration.

Troubleshooting Decision Tree

troubleshooting_tree start Start Troubleshooting issue What is the primary issue? start->issue high_bg High Background issue->high_bg High Background low_signal Low Signal issue->low_signal Low Signal cause_high_bg Possible Cause: Insufficient Blocking high_bg->cause_high_bg cause_low_signal Possible Cause: Interference/Inhibition low_signal->cause_low_signal solution_high_bg Solution: Increase Concentration cause_high_bg->solution_high_bg solution_low_signal Solution: Decrease Concentration cause_low_signal->solution_low_signal

Caption: Decision tree for troubleshooting common assay issues.

References

Interference of (1-Methylhexyl)ammonium sulphate in analytical techniques

Author: BenchChem Technical Support Team. Date: November 2025

Welcome to the technical support center for troubleshooting issues related to (1-Methylhexyl)ammonium sulphate. This guide is designed for researchers, scientists, and drug development professionals who are encountering analytical challenges due to the presence of this compound in their samples.

This compound, also known as 2-aminoheptane sulphate, is a cationic surfactant. Due to its surface-active properties and long alkyl chain, it can significantly interfere with a variety of analytical techniques, most notably Liquid Chromatography-Mass Spectrometry (LC-MS).[1] This document provides answers to frequently asked questions and detailed troubleshooting guides to help you identify, mitigate, and eliminate these interferences.

Frequently Asked Questions (FAQs)

Q1: What is this compound and why does it interfere with my analysis?

A1: this compound is an organic salt that behaves as a cationic surfactant. Its structure consists of a seven-carbon alkyl chain and a positively charged ammonium group. This amphiphilic nature causes it to be highly surface-active.[1] Interference in analytical systems, particularly LC-MS, arises from several of its properties:

  • Co-elution with Analytes: It can elute from the chromatography column at the same time as your target analytes.

  • Ion Source Competition: In the mass spectrometer's ion source, it can compete with analytes for ionization, typically leading to a reduction in the analyte's signal, a phenomenon known as ion suppression.[2]

  • Surface Adsorption: It can adsorb to surfaces within the HPLC/UPLC system and mass spectrometer, leading to carryover, baseline noise, and shifting retention times.[3]

  • Micelle Formation: At concentrations above its critical micelle concentration (CMC), it can form aggregates (micelles) that can alter analyte partitioning and chromatographic behavior.[4]

Q2: My analyte signal is significantly lower than expected in my LC-MS/MS analysis. Could this compound be the cause?

A2: Yes, this is a classic symptom of ion suppression caused by a co-eluting interferent like this compound. Because it is a charged, surface-active molecule, it can readily suppress the ionization of co-eluting analytes in the electrospray ionization (ESI) source.[2][5] The high concentration and basicity of such compounds are prime factors for inducing ion suppression.[6] To confirm this, you can perform a post-column infusion experiment.

Q3: I am observing poor peak shapes and inconsistent retention times for my analytes. Is this related to surfactant interference?

A3: Absolutely. Long-chain alkylamines can interact with the stationary phase of the chromatography column, leading to peak tailing and shifts in retention time.[7] Furthermore, the accumulation of the surfactant on the column can alter its chemistry over time, causing a gradual drift in performance. High concentrations of surfactants can also contaminate the HPLC system, leading to reproducibility issues.[8]

Q4: Can I just dilute my sample to get rid of the interference?

A4: Dilution is a valid and simple strategy to reduce matrix effects, including those from this compound.[6][9] By lowering the concentration of the interfering compound, its impact on analyte ionization is reduced. However, this approach may not be feasible if your analyte of interest is already at a low concentration, as dilution could push it below the limit of quantitation (LOQ) of your method.[6]

Troubleshooting Guides

Guide 1: Diagnosing and Quantifying Interference in LC-MS

If you suspect this compound is affecting your LC-MS analysis, the first step is to confirm and quantify the interference, commonly referred to as the "matrix effect."

Method 1: Post-Column Infusion Test (Qualitative Assessment)

This experiment helps identify retention time windows where ion suppression or enhancement occurs.

  • Objective: To visualize the effect of the sample matrix on a constant analyte signal.

  • Workflow Diagram:

G cluster_setup Experimental Setup cluster_result Result Interpretation A Syringe Pump (Constant flow of analyte solution) C T-junction A->C B LC System (Inject blank matrix sample) B->C D Mass Spectrometer (Monitor analyte signal) C->D E Stable Analyte Signal (Baseline) D->E If matrix is clean F Signal Dip (Ion Suppression) D->F If interferent elutes G Signal Increase (Ion Enhancement) D->G If interferent elutes

Caption: Workflow for a post-column infusion experiment.

  • Protocol:

    • Prepare a standard solution of your analyte at a concentration that gives a stable, mid-range signal.

    • Infuse this solution at a constant, low flow rate (e.g., 10 µL/min) into the mobile phase stream just after the analytical column, using a T-junction.

    • While the analyte is infusing, inject a blank matrix sample that is known to contain this compound.

    • Monitor the signal of your infused analyte over the entire chromatographic run.

    • A dip in the baseline signal indicates ion suppression at that specific retention time. An increase indicates ion enhancement.

Method 2: Post-Extraction Spike Test (Quantitative Assessment)

This test quantifies the percentage of signal suppression or enhancement.[9]

  • Objective: To compare the analyte response in a clean solvent versus the sample matrix.

  • Protocol:

    • Prepare Sample A: Spike a known concentration of your analyte into a clean solvent (e.g., mobile phase).

    • Prepare Sample B: Extract a blank matrix sample (containing the interferent but not the analyte). Then, spike the same concentration of your analyte into this post-extracted matrix.

    • Analyze both samples by LC-MS.

    • Calculate the matrix effect (ME) using the formula: ME (%) = (Peak Area in Sample B / Peak Area in Sample A) * 100

  • Data Interpretation Table:

Matrix Effect (ME) ValueInterpretationSeverity of Interference
80% - 120%Minor or No EffectLow
50% - 80% or 120% - 150%Moderate Suppression/EnhancementMedium
< 50% or > 150%Severe Suppression/EnhancementHigh
Guide 2: Sample Preparation Strategies to Remove this compound

Effective sample cleanup is the most robust way to eliminate interference.[6][10]

Strategy 1: Solid-Phase Extraction (SPE)

SPE is a highly effective technique for removing surfactants and salts.[5] A mixed-mode cation exchange SPE sorbent is recommended for trapping the positively charged (1-Methylhexyl)ammonium cation.

  • Experimental Protocol (Mixed-Mode Cation Exchange SPE):

    • Sorbent Selection: Choose a mixed-mode sorbent with both reversed-phase (e.g., C8 or C18) and strong cation exchange (e.g., sulfonic acid) properties.

    • Conditioning: Condition the SPE cartridge with methanol followed by equilibration with an acidic aqueous solution (e.g., 0.1% formic acid in water).

    • Loading: Acidify your sample to ensure the analyte of interest is in a neutral or negatively charged state (if possible) and the (1-Methylhexyl)ammonium is positively charged. Load the sample onto the cartridge. The interferent will be retained by the cation exchange mechanism.

    • Washing: Wash the cartridge with a weak organic solvent to remove other matrix components while the interferent remains bound.

    • Elution: Elute your neutral or acidic analyte of interest using an appropriate organic solvent. The this compound will remain on the cartridge.

  • Troubleshooting Logic:

G start Analyte Co-elutes with Interferent check_charge Can Analyte and Interferent be Differentially Charged? start->check_charge spe Use Mixed-Mode Cation Exchange SPE check_charge->spe Yes lle Use Liquid-Liquid Extraction (LLE) check_charge->lle No protocol_spe Follow SPE Protocol: Condition -> Load -> Wash -> Elute Analyte spe->protocol_spe protocol_lle Follow LLE Protocol: Adjust pH -> Extract with Immiscible Solvent lle->protocol_lle end Clean Sample for Analysis protocol_spe->end protocol_lle->end

Caption: Decision workflow for selecting a sample cleanup method.

Strategy 2: Liquid-Liquid Extraction (LLE)

LLE can be used to separate analytes from water-soluble interferents based on their differential partitioning between two immiscible liquids.

  • Experimental Protocol:

    • pH Adjustment: Adjust the pH of your aqueous sample so that your analyte of interest is in a neutral, uncharged state to maximize its partitioning into an organic solvent. This compound will remain as a charged salt in the aqueous phase.

    • Solvent Addition: Add an immiscible organic solvent (e.g., ethyl acetate, methyl tert-butyl ether).

    • Extraction: Vortex the mixture vigorously to facilitate the transfer of the neutral analyte into the organic layer.

    • Separation: Allow the layers to separate. Collect the organic layer containing your analyte.

    • Evaporation & Reconstitution: Evaporate the organic solvent and reconstitute the residue in a mobile phase-compatible solvent for analysis.

Guide 3: Chromatographic and Mass Spectrometric Mitigation

If sample preparation is insufficient or not possible, you can optimize your analytical method.

  • Chromatographic Optimization:

    • Change Stationary Phase: Use a column with different selectivity. Phenyl-hexyl or embedded polar group (EPG) columns may provide different retention mechanisms that help separate the analyte from the interferent.[11]

    • Modify Mobile Phase: Adjusting the pH or using different ion-pairing agents can alter the retention of both the analyte and the interferent.[8] However, be aware that alkylamines themselves are used as mobile phase modifiers in some applications, which can complicate things.[12][13]

  • Mass Spectrometry Optimization:

    • Use a Stable Isotope-Labeled Internal Standard (SIL-IS): This is the most effective way to correct for matrix effects.[6] A SIL-IS will co-elute with the analyte and experience the same degree of ion suppression or enhancement. By calculating the ratio of the analyte peak area to the IS peak area, the matrix effect is normalized.

    • Matrix-Matched Calibration: Prepare your calibration standards in a blank matrix that is free of your analyte but contains the interferent. This ensures that the standards and samples experience the same matrix effect, improving accuracy.[14]

References

Technical Support Center: Stabilizing (1-Methylhexyl)ammonium sulphate for Long-Term Storage

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with (1-Methylhexyl)ammonium sulphate. The information provided aims to ensure the long-term stability and integrity of the compound during storage.

Troubleshooting Guide

This guide addresses specific issues that may arise during the storage and handling of this compound, offering potential causes and recommended solutions.

Issue Potential Cause(s) Recommended Solution(s)
Physical Appearance Change (Caking, Clumping) Hygroscopicity: The compound has absorbed moisture from the atmosphere. Alkylammonium sulfates are known to be more hygroscopic than inorganic ammonium sulfate.[1][2]- Store in a tightly sealed container in a desiccator or a controlled low-humidity environment. - Use of a desiccant, such as silica gel, is recommended. - If clumping occurs, gently break up the aggregates before use, ensuring the material is still within specification.
Decreased Purity/Assay Value Thermal Degradation: Exposure to elevated temperatures can cause decomposition.[3] Hydrolysis: Presence of excessive moisture can lead to hydrolysis. Photodegradation: Exposure to UV or visible light can induce degradation.- Store at recommended cool temperatures (e.g., 2-8 °C), avoiding temperature fluctuations. - Ensure the storage container is properly sealed to prevent moisture ingress. - Store in a light-protected container (e.g., amber vial) or in the dark.
pH Shift of an Aqueous Solution Amine Evaporation: Partial evaporation of the (1-Methylhexyl)amine component can occur, especially in non-airtight containers.[1] Degradation: Formation of acidic or basic degradation products.- Ensure the container is tightly sealed at all times. - Re-test the purity of the material before use if a significant pH shift is observed.
Inconsistent Experimental Results Inhomogeneity: Due to improper storage or handling, the sample may no longer be homogeneous. Contamination: Introduction of impurities during handling.- Before taking a sample, ensure the bulk material is homogenous. If caked, gently grind to a uniform powder. - Use clean, dry spatulas and weighing boats. Avoid cross-contamination with other reagents.
Microbial Growth Contamination: Introduction of microorganisms during handling and storage in non-sterile conditions. Surfactants can be susceptible to microbial degradation.[4]- Store in a sterile container if the application is sensitive to microbial contamination. - For non-sterile applications, ensure the storage area is clean and dry to minimize microbial proliferation.

Frequently Asked Questions (FAQs)

Storage and Handling

Q1: What are the optimal storage conditions for this compound?

A1: To ensure long-term stability, this compound should be stored in a cool, dry, and dark place. A controlled environment with low relative humidity is crucial due to its hygroscopic nature.[1][2] Tightly sealed, light-resistant containers are recommended.

Q2: How does humidity affect the stability of this compound?

Q3: Is this compound sensitive to light?

A3: While specific photostability data for this compound is not extensively published, many organic compounds are susceptible to photodegradation. Therefore, it is a best practice to store it in a light-resistant container or in a dark environment to prevent potential degradation.[6][7][8][9][10][11][12]

Stability and Degradation

Q4: What are the primary degradation pathways for this compound?

A4: The primary degradation pathways include:

  • Thermal Decomposition: At elevated temperatures (typically above 250°C for similar compounds), it can decompose into ammonia and other byproducts.[3]

  • Hydrolysis: In the presence of water, the sulphate salt can undergo hydrolysis.

  • Photodegradation: Exposure to light can potentially lead to the cleavage of chemical bonds.

  • Microbial Degradation: As a surfactant, it may be susceptible to biodegradation by microorganisms.[4]

Q5: How can I assess the stability of my stored this compound?

A5: A comprehensive stability assessment should include monitoring of physical and chemical properties over time. This includes visual inspection for appearance changes, and analytical testing for purity, water content, and the presence of degradation products.

Experimental Protocols

Q6: What is a recommended protocol for an accelerated stability study?

A6: An accelerated stability study can be performed to predict the long-term stability of this compound. A typical protocol, based on ICH guidelines for drug substances, is as follows:[13][14]

Table 1: Accelerated Stability Study Conditions

ParameterConditionDuration
Temperature40°C ± 2°C6 months
Relative Humidity75% RH ± 5% RH6 months

Samples should be stored in the proposed long-term storage container and tested at specified time points (e.g., 0, 3, and 6 months) for key quality attributes.

Q7: Which analytical methods are suitable for determining the purity of this compound?

A7: Several analytical methods can be used to determine the purity:

  • Quantitative Nuclear Magnetic Resonance (qNMR): Provides an accurate determination of the purity of the organic cation without the need for a specific reference standard of the same compound.[3][15][16][17][18]

  • High-Performance Liquid Chromatography (HPLC): Can be used to separate and quantify the (1-Methylhexyl)ammonium cation. A suitable method would involve a C18 column with a mobile phase consisting of a buffered aqueous solution and an organic modifier. Detection can be achieved using a universal detector like a Charged Aerosol Detector (CAD) or Evaporative Light Scattering Detector (ELSD), as the analyte lacks a strong UV chromophore.[5][19][20][21][22]

  • Ion Chromatography (IC): Can be used to quantify the sulphate anion.[1][2][4][23][24]

Q8: How can I measure the water content in a sample of this compound?

A8: Karl Fischer titration is the gold standard method for determining the water content in hygroscopic solids.[25][26][27][28] It is a highly specific and accurate method for water quantification.

Q9: What is a suitable protocol for photostability testing?

A9: Photostability testing should be conducted according to ICH Q1B guidelines.[7][8][9][10][11][12] The protocol involves exposing the solid material to a light source that provides a specified overall illumination and near-ultraviolet energy.

Table 2: Photostability Testing Conditions (ICH Q1B)

Light SourceMinimum Exposure
Overall IlluminationNot less than 1.2 million lux hours
Near Ultraviolet EnergyNot less than 200 watt hours/square meter

A control sample should be protected from light to differentiate between light-induced and thermal degradation.

Visualizations

experimental_workflow cluster_storage Long-Term Storage cluster_sampling Periodic Sampling cluster_testing Analytical Testing storage Store at recommended conditions (Cool, Dry, Dark) sampling Sample at T=0, 3, 6, 12 months storage->sampling During Storage Period visual Visual Inspection (Appearance, Caking) sampling->visual purity Purity Assay (qNMR or HPLC) sampling->purity water Water Content (Karl Fischer) sampling->water degradation Degradation Products (HPLC-MS) sampling->degradation

Caption: Experimental workflow for long-term stability testing.

troubleshooting_logic cluster_causes Potential Causes cluster_solutions Corrective Actions start Observed Issue (e.g., Caking) humidity High Humidity Exposure? start->humidity temp High Temperature Exposure? start->temp light Light Exposure? start->light store_dry Store in Desiccator/ Low Humidity humidity->store_dry If yes store_cool Store at 2-8°C temp->store_cool If yes store_dark Store in Light-Resistant Container light->store_dark If yes

Caption: Troubleshooting logic for physical stability issues.

degradation_pathways cluster_stressors Stress Factors cluster_products Degradation Products compound (1-Methylhexyl)ammonium sulphate heat Heat compound->heat light Light compound->light moisture Moisture compound->moisture microbes Microbes compound->microbes thermal_prod Ammonia, SOx, etc. heat->thermal_prod photo_prod Photolytic Products light->photo_prod hydro_prod Hydrolysis Products moisture->hydro_prod bio_prod Biodegradation Products microbes->bio_prod

Caption: Potential degradation pathways for the compound.

References

Technical Support Center: Protein Precipitation with (1-Methylhexyl)ammonium Sulphate

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals utilizing (1-Methylhexyl)ammonium sulphate for protein precipitation. While this reagent is a variation of the widely used ammonium sulphate, the core principles of "salting out" remain the same. This guide addresses common issues encountered during protein precipitation experiments and offers solutions based on established protein purification methodologies.

Frequently Asked Questions (FAQs)

Q1: What is this compound, and how does it differ from standard ammonium sulphate for protein precipitation?

This compound is a substituted ammonium sulphate salt. Unlike standard ammonium sulphate, it contains a hydrophobic (1-methylhexyl) group. This modification is intended to enhance the "salting out" effect, particularly for hydrophobic proteins. The principle of salting out involves reducing the solubility of proteins by competing for water molecules, leading to protein-protein interactions and precipitation.[1][2][3] The presence of the hydrophobic alkyl chain in this compound can potentially increase the hydrophobic interactions between the salt and the protein, which may lead to precipitation at a lower salt concentration compared to standard ammonium sulphate.

Q2: When should I consider using this compound over traditional ammonium sulphate?

Consider using this compound when you are working with proteins that are difficult to precipitate with standard ammonium sulphate or when you want to explore finer fractionation of proteins based on their hydrophobicity. Its enhanced hydrophobic character may be advantageous for precipitating proteins with significant hydrophobic surface patches. However, it is a less conventional reagent, and optimization will be crucial.

Q3: What is the general mechanism of protein precipitation by "salting out"?

At low salt concentrations, protein solubility often increases, an effect known as "salting in".[2][3] However, at high salt concentrations, the salt ions become extensively solvated by water molecules. This reduces the amount of water available to interact with the protein's surface, leading to an increase in protein-protein hydrophobic interactions.[1][2][3] Consequently, the proteins aggregate and precipitate out of the solution. This process is known as "salting out".[1][2][3]

Troubleshooting Guide

Issue 1: My target protein does not precipitate, even at high concentrations of this compound.

  • Possible Cause: The required salt concentration for your specific protein has not been reached.

    • Solution: Increase the concentration of this compound incrementally. It is recommended to perform a trial run with a small sample volume, testing a range of saturation percentages (e.g., 20%, 40%, 60%, 80%).[4]

  • Possible Cause: The protein concentration in your starting sample is too low.

    • Solution: Ammonium sulphate precipitation is generally less effective for protein concentrations below 1 mg/mL.[5] If possible, concentrate your sample before precipitation using methods like ultrafiltration.

  • Possible Cause: The pH of the solution is not optimal for precipitation.

    • Solution: The solubility of a protein is at its minimum at its isoelectric point (pI). Ensure the pH of your buffer is appropriate. Adding ammonium sulphate can lower the pH of the solution, so it is crucial to use a well-buffered solution (e.g., 50 mM Tris-HCl or HEPES).[1][6]

  • Possible Cause: The incubation time is too short.

    • Solution: Allow sufficient time for the protein to precipitate after adding the salt. While some proteins precipitate quickly, others may require several hours of incubation at a low temperature (e.g., 4°C).[6]

Issue 2: My protein precipitates, but I cannot redissolve the pellet.

  • Possible Cause: Protein denaturation and aggregation.

    • Solution: Avoid vigorous stirring or foaming during the addition of the salt, as this can denature proteins.[1][6] Add the solid this compound slowly and in small portions while gently stirring.[1][3] When redissolving, use a suitable buffer and gently pipette up and down or use a rocker.

  • Possible Cause: The volume of the resuspension buffer is too small.

    • Solution: Increase the volume of the resuspension buffer. The pellet may be more compact than anticipated.

  • Possible Cause: The buffer composition is not optimal for your protein's solubility.

    • Solution: Experiment with different resuspension buffers. Consider adding small amounts of stabilizing agents like glycerol or non-ionic detergents. Ensure the pH of the buffer is not at the protein's pI.

Issue 3: The protein recovery is very low.

  • Possible Cause: The protein of interest remains in the supernatant.

    • Solution: Your target protein may require a higher concentration of this compound to precipitate. Analyze a sample of the supernatant by SDS-PAGE to check for the presence of your protein.[7]

  • Possible Cause: The pellet was not collected efficiently.

    • Solution: Ensure that centrifugation is performed at an adequate speed and for a sufficient duration to pellet all the precipitated protein (e.g., 10,000 x g for 15-30 minutes).[4][5] Be careful not to disturb the pellet when decanting the supernatant.[6]

  • Possible Cause: The protein was lost during the dialysis or desalting step.

    • Solution: Ensure the molecular weight cut-off (MWCO) of the dialysis membrane is significantly smaller than the molecular weight of your protein. If using a desalting column, ensure it is properly equilibrated and that the sample volume is appropriate for the column size.

Issue 4: The final protein sample is not pure.

  • Possible Cause: Co-precipitation of contaminating proteins.

    • Solution: Ammonium sulphate precipitation is a bulk precipitation method and not a high-resolution purification step.[2] To improve purity, use a fractional precipitation approach. This involves adding the salt in steps to precipitate and remove unwanted proteins at lower concentrations before precipitating your target protein at a higher concentration.[3]

  • Possible Cause: The starting material has a very high concentration of contaminants.

    • Solution: Consider adding an initial purification step before precipitation, such as ion-exchange or affinity chromatography.

Experimental Protocols

Protocol 1: Determining Optimal this compound Concentration
  • Preparation: Prepare a saturated solution of this compound in your working buffer at 4°C. Also, prepare small aliquots of your protein sample.

  • Titration: To each aliquot, add different amounts of the saturated this compound solution to achieve a range of final saturation percentages (e.g., 20%, 30%, 40%, 50%, 60%, 70%, 80%).

  • Incubation: Incubate the samples on ice or at 4°C for at least 1 hour with gentle stirring.

  • Centrifugation: Centrifuge the samples at 10,000-15,000 x g for 20-30 minutes at 4°C.

  • Analysis: Carefully separate the supernatant from the pellet. Resuspend the pellet in a minimal volume of your desired buffer.

  • Evaluation: Analyze both the supernatant and the resuspended pellet fractions for each saturation percentage by SDS-PAGE to determine the concentration at which your target protein precipitates with the highest purity.

Protocol 2: Bulk Precipitation and Desalting
  • Sample Preparation: Start with a clarified protein solution. If the solution is of a large volume, it is advisable to cool it to 4°C.

  • Salt Addition: Slowly add solid this compound or a saturated solution to your protein sample while gently stirring to reach the predetermined optimal saturation percentage.

  • Incubation: Continue to stir gently at 4°C for at least 1-2 hours to allow for complete precipitation.

  • Pelleting: Centrifuge the mixture at 10,000-15,000 x g for 30 minutes at 4°C to collect the precipitated protein.

  • Pellet Resuspension: Carefully decant the supernatant and resuspend the protein pellet in a minimal volume of a suitable buffer.

  • Desalting: Remove the excess this compound from the redissolved protein sample using dialysis against a large volume of the desired buffer or by using a desalting column (gel filtration).[7][8]

Data Presentation

Table 1: General Guide for Ammonium Sulphate Saturation Percentages for Protein Precipitation.

Note: These are general ranges for standard ammonium sulphate. The optimal concentration for this compound may be lower due to its increased hydrophobicity and must be determined empirically.

Protein TypeTypical Saturation Range (%)
Most enzymes40 - 80
Antibodies (IgGs)40 - 50
Fibrinogen20 - 25
Serum Albumin70 - 100

Visualizations

experimental_workflow start Clarified Protein Solution add_salt Slowly add this compound (to optimal % saturation) start->add_salt incubate Incubate at 4°C with gentle stirring add_salt->incubate centrifuge Centrifuge (e.g., 10,000 x g, 30 min) incubate->centrifuge separate Separate Supernatant and Pellet centrifuge->separate supernatant Supernatant (contains soluble proteins) separate->supernatant pellet Protein Pellet separate->pellet resuspend Resuspend Pellet in Buffer pellet->resuspend desalt Desalting (Dialysis or Gel Filtration) resuspend->desalt final_product Purified and Desalted Protein desalt->final_product

Caption: Workflow for protein precipitation using this compound.

salting_out_mechanism cluster_low_salt Low Salt Concentration ('Salting In') cluster_high_salt High Salt Concentration ('Salting Out') protein_low Protein water_low H2O protein_low->water_low Hydration shell maintains solubility salt_low Salt protein_high1 Protein protein_high2 Protein protein_high1->protein_high2 Hydrophobic interactions lead to aggregation water_high H2O salt_high Salt salt_high->water_high Salt ions sequester water explanation Increased salt concentration reduces water available for protein hydration, promoting protein-protein interactions and precipitation. cluster_low_salt cluster_low_salt cluster_high_salt cluster_high_salt

References

Technical Support Center: Removal of Residual (1-Methylhexyl)ammonium Sulphate

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) for the effective removal of residual (1-Methylhexyl)ammonium sulphate from experimental samples.

Frequently Asked Questions (FAQs)

Q1: What is this compound and why is its removal important?

This compound is a cationic surfactant, a type of organic salt with a long alkyl chain that gives it detergent-like properties. It is sometimes used in sample preparation, for example, in the precipitation of proteins. However, its presence, even in residual amounts, can interfere with downstream applications such as mass spectrometry, chromatography, and various biological assays by denaturing proteins, disrupting cellular membranes, or interfering with analytical equipment. Therefore, its thorough removal is crucial for obtaining accurate and reliable experimental results.

Q2: What are the primary methods for removing this compound?

The three main techniques for removing this compound and other surfactants from protein samples are:

  • Dialysis: This method relies on the selective diffusion of small molecules across a semi-permeable membrane.

  • Size Exclusion Chromatography (SEC): Also known as gel filtration, this technique separates molecules based on their size.

  • Precipitation/Recrystallization: This involves altering the solvent conditions to selectively precipitate either the protein of interest or the surfactant.

Q3: How do I choose the most suitable removal method for my sample?

The choice of method depends on several factors, including the properties of your target molecule (e.g., protein size and stability), the sample volume, the required final purity, and the available equipment.

Method Best Suited For Advantages Disadvantages
Dialysis Large sample volumes, removal of various small molecules.Gentle on proteins, simple setup.Time-consuming, potential for sample dilution, may not be effective for detergents with low critical micelle concentrations (CMCs).
Size Exclusion Chromatography (SEC) Smaller sample volumes, high-resolution separation.Fast, can also be used for buffer exchange.Potential for sample dilution, surfactant interaction with the column matrix can reduce column lifetime.
Precipitation Concentrating the target protein while removing the surfactant.Can handle large volumes, relatively quick.Risk of protein denaturation or co-precipitation, may require further cleanup steps.

Q4: Can residual this compound affect my downstream applications?

Yes, absolutely. Residual this compound can have several detrimental effects, including:

  • Mass Spectrometry: Ion suppression or the formation of adducts, leading to inaccurate mass determination.

  • Chromatography: Altered retention times and peak shapes due to interactions with the stationary phase.

  • Enzyme Assays: Inhibition or denaturation of enzymes, leading to inaccurate activity measurements.

  • Cell-based Assays: Cytotoxicity due to membrane disruption.

  • Structural Biology (e.g., X-ray crystallography, NMR): Interference with crystal formation or spectral analysis.

Troubleshooting Guides

Problem 1: Low protein recovery after dialysis.

Possible Causes:

  • Protein precipitation: The removal of the stabilizing surfactant may cause the protein to aggregate and precipitate.

  • Non-specific adsorption: The protein may be binding to the dialysis membrane.

  • Incorrect MWCO: The membrane's molecular weight cut-off (MWCO) may be too large, allowing the protein to leak out.

Solutions:

  • Optimize buffer conditions: Ensure the dialysis buffer has an optimal pH and ionic strength to maintain protein solubility. Consider adding stabilizing agents like glycerol or arginine.

  • Use low-protein-binding membranes: Select dialysis membranes specifically designed to minimize protein adsorption.

  • Select the appropriate MWCO: Choose a membrane with an MWCO that is at least 3-5 times smaller than the molecular weight of your protein.

  • Gentle stirring: Agitate the dialysis buffer gently to prevent localized high concentrations of the removed surfactant.

Problem 2: Incomplete removal of this compound with dialysis.

Possible Causes:

  • Micelle formation: this compound, as a surfactant, can form micelles. These larger aggregates may not pass through the dialysis membrane pores efficiently. The concentration at which micelles form is known as the critical micelle concentration (CMC).

  • Insufficient dialysis time or buffer volume: The concentration gradient may not be sufficient for complete removal.

Solutions:

  • Work below the CMC: If possible, dilute the sample to a concentration below the CMC of this compound before starting dialysis. This ensures the surfactant is present as individual molecules (monomers) which can more easily pass through the membrane pores.

  • Increase dialysis duration and buffer changes: Perform multiple, frequent changes of a large volume of dialysis buffer to maintain a steep concentration gradient.

  • Include a chaotropic agent in the dialysis buffer: A low concentration of a mild chaotropic agent like urea can help disrupt micelles without denaturing the protein, but this must be carefully optimized.

Problem 3: Poor separation of protein and surfactant using Size Exclusion Chromatography (SEC).

Possible Causes:

  • Inappropriate column selection: The pore size of the SEC resin may not be suitable for resolving the protein from the surfactant micelles.

  • Surfactant-matrix interactions: The cationic nature of this compound can lead to ionic interactions with the SEC matrix, causing peak tailing and poor resolution.

  • Sub-optimal mobile phase: The composition of the mobile phase may not be conducive to good separation.

Solutions:

  • Select the correct pore size: Choose a resin with a fractionation range that effectively separates your protein from the expected size of the surfactant micelles.

  • Increase the ionic strength of the mobile phase: Adding salt (e.g., 150 mM NaCl) to the mobile phase can help to minimize ionic interactions between the cationic surfactant and the column matrix.

  • Optimize flow rate: A lower flow rate can sometimes improve resolution by allowing more time for diffusion into and out of the resin pores.[1][2]

Problem 4: Protein denaturation or precipitation during removal.

Possible Causes:

  • Harsh conditions: The chosen removal method may be too harsh for the specific protein.

  • Loss of stabilizing agent: The removal of the surfactant, which may have been acting as a stabilizing agent, can lead to protein instability.

Solutions:

  • Method selection: For sensitive proteins, dialysis is generally the gentlest method.

  • Buffer optimization: As mentioned previously, ensure the buffer composition (pH, ionic strength, additives) is optimized for your protein's stability.

  • Stepwise removal: Gradually remove the surfactant to allow the protein to refold or remain stable. This can be achieved through a stepwise dialysis process with decreasing concentrations of the surfactant in the dialysis buffer.

Experimental Protocols

Protocol 1: Dialysis for Removal of this compound

This protocol is designed for the removal of this compound from a protein sample.

Materials:

  • Protein sample containing this compound.

  • Dialysis tubing or cassette with an appropriate MWCO (e.g., 10 kDa for a >30 kDa protein).

  • Dialysis buffer (e.g., Phosphate Buffered Saline (PBS) or Tris buffer, pH 7.4, optimized for protein stability).

  • Large beaker or container.

  • Magnetic stirrer and stir bar.

Methodology:

  • Prepare the Dialysis Membrane: Cut the required length of dialysis tubing and hydrate it in dialysis buffer according to the manufacturer's instructions.

  • Sample Loading: Secure one end of the tubing with a clip. Pipette the protein sample into the tubing, leaving some space at the top to allow for potential volume changes. Secure the other end with a second clip.

  • Dialysis Setup: Place the sealed dialysis bag in a beaker containing a large volume of dialysis buffer (at least 100 times the sample volume). Place the beaker on a magnetic stirrer and add a stir bar to the buffer (outside the dialysis bag).

  • Perform Dialysis: Stir the buffer gently at 4°C.

  • Buffer Changes: Change the dialysis buffer every 2-4 hours for the first 8-12 hours, and then leave to dialyze overnight. For highly efficient removal, perform at least three buffer changes.

  • Sample Recovery: Carefully remove the dialysis bag from the buffer. Cut open one end and pipette the desalted protein sample into a clean tube.

Workflow for Dialysis

Dialysis_Workflow start Start: Protein Sample with This compound prep_membrane Prepare Dialysis Membrane (Hydrate, rinse) start->prep_membrane load_sample Load Sample into Dialysis Tubing/Cassette prep_membrane->load_sample setup_dialysis Place in Large Volume of Dialysis Buffer load_sample->setup_dialysis perform_dialysis Dialyze with Gentle Stirring (e.g., 4°C) setup_dialysis->perform_dialysis buffer_change1 Buffer Change 1 (after 2-4 hours) perform_dialysis->buffer_change1 buffer_change2 Buffer Change 2 (after 2-4 hours) buffer_change1->buffer_change2 buffer_change3 Overnight Dialysis buffer_change2->buffer_change3 recover_sample Recover Purified Protein Sample buffer_change3->recover_sample end End: Purified Protein recover_sample->end

Caption: Workflow for removing this compound via dialysis.

Protocol 2: Size Exclusion Chromatography (SEC) for Surfactant Removal

This protocol provides a general procedure for separating a protein from this compound using SEC.

Materials:

  • Protein sample containing this compound.

  • SEC column with an appropriate fractionation range.

  • Chromatography system (e.g., FPLC, HPLC).

  • Mobile phase (e.g., PBS with 150 mM NaCl, pH 7.4).

  • Collection tubes.

Methodology:

  • System Preparation: Equilibrate the SEC column with at least two column volumes of the mobile phase until a stable baseline is achieved.

  • Sample Preparation: Centrifuge the protein sample to remove any precipitates.

  • Sample Injection: Inject the clarified sample onto the equilibrated column. The injection volume should typically be between 0.5% and 2% of the total column volume for optimal resolution.

  • Chromatographic Separation: Run the mobile phase at an optimized flow rate. Monitor the elution profile using UV absorbance at 280 nm.

  • Fraction Collection: Collect fractions corresponding to the protein peak, which should elute before the smaller surfactant molecules/micelles.

  • Analysis: Analyze the collected fractions for protein concentration and the presence of residual surfactant.

Decision Tree for Method Selection

Method_Selection start Start: Need to remove This compound q_volume Is the sample volume large (>5 mL)? start->q_volume q_protein_stability Is the protein sensitive to precipitation? q_volume->q_protein_stability Yes q_high_purity Is high resolution/ purity required? q_volume->q_high_purity No dialysis Use Dialysis q_protein_stability->dialysis Yes precipitation Consider Precipitation (with caution) q_protein_stability->precipitation No q_high_purity->dialysis No sec Use Size Exclusion Chromatography (SEC) q_high_purity->sec Yes

Caption: Decision tree for selecting a removal method.

Quantitative Data

Method Surfactant Initial Concentration Removal Efficiency Protein Recovery Reference
DialysisSodium Dodecyl Sulphate (SDS)1% (w/v)>95%~90%Inferred from general knowledge
Size Exclusion ChromatographyTriton X-1000.5% (v/v)>98%>95%Inferred from general knowledge
Precipitation (Acetone)Cetyltrimethylammonium bromide (CTAB)0.1% (w/v)>99%Variable (can be low)Inferred from general knowledge

Quantification of Residual this compound

Accurate quantification of residual this compound is essential to validate the removal process. Several analytical techniques can be employed:

  • Liquid Chromatography-Mass Spectrometry (LC-MS): This is a highly sensitive and specific method for quantifying low levels of the surfactant.

  • High-Performance Liquid Chromatography (HPLC) with a Charged Aerosol Detector (CAD) or Evaporative Light Scattering Detector (ELSD): These detectors are suitable for non-volatile compounds that lack a UV chromophore.

  • Ion-Pair Chromatography: This technique can be used to separate and quantify ionic surfactants.[3]

For further assistance, please contact our technical support team.

References

Side reactions of (1-Methylhexyl)ammonium sulphate in experiments

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) regarding side reactions encountered during experiments involving (1-Methylhexyl)ammonium sulphate. It is intended for researchers, scientists, and professionals in drug development.

Frequently Asked Questions (FAQs)

Q1: What are the potential sources of impurities in my this compound sample?

Impurities can arise from several sources:

  • Starting Materials: The purity of the initial reactants, 1-methylhexylamine and sulfuric acid, is crucial. Impurities in the amine, such as other isomers or homologous amines, will carry through the synthesis.

  • Side Reactions During Synthesis: The reaction between 1-methylhexylamine and sulfuric acid, while primarily an acid-base neutralization, can have side reactions leading to byproducts.

  • Degradation: The final product can degrade over time, especially if exposed to high temperatures, light, or reactive substances.

Q2: What are the common side reactions I should be aware of when synthesizing or using this compound?

The primary reaction is the formation of the ammonium salt. However, several side reactions can occur:

  • Oxidation of the Amine: The tertiary carbon atom in the 1-methylhexyl group is susceptible to oxidation, especially in the presence of strong oxidizing agents or even atmospheric oxygen over time. This can lead to the formation of corresponding alcohols or ketones.

  • Dehydration and Alkene Formation: Under strongly acidic conditions and elevated temperatures, the secondary alcohol that could be formed from oxidation can be dehydrated to form various isomers of heptene.

  • Sulfonation: While less common for aliphatic amines, under harsh conditions, sulfonation of the alkyl chain might occur, leading to the formation of aminosulfonic acids.

  • Byproducts from Impurities in Starting Materials: If the 1-methylhexylamine starting material contains other isomers (e.g., 2-heptylamine) or related amines, a mixture of ammonium sulfates will be formed.

Troubleshooting Guide

Problem: My final product is discolored (yellow to brown).

  • Troubleshooting Steps:

    • Ensure the reaction and storage are performed under an inert atmosphere (e.g., nitrogen or argon).

    • Use freshly distilled 1-methylhexylamine for the synthesis.

    • Store the final product in a dark, cool, and dry place.

    • Analyze the sample for oxidized byproducts using LC-MS or GC-MS.

Problem: I am observing unexpected peaks in my chromatogram (HPLC/GC).

  • Possible Cause: Presence of unreacted starting materials, isomers, or side reaction products.

  • Troubleshooting Steps:

    • Analyze the 1-methylhexylamine starting material to check for isomeric purity.

    • Adjust the stoichiometry of the reactants to ensure complete reaction.

    • Modify the reaction conditions (e.g., lower temperature) to minimize side reactions.

    • Employ purification techniques such as recrystallization to isolate the desired product.

Problem: The pH of my solution is not what I expected after dissolving the this compound.

  • Possible Cause: Incomplete neutralization during synthesis, leading to excess acid or amine.

  • Troubleshooting Steps:

    • Carefully monitor the pH during the synthesis and adjust the addition of reactants accordingly.

    • Purify the product to remove any unreacted starting materials.

Quantitative Data on Impurity Formation (Illustrative)

ParameterCondition A (Standard)Condition B (High Temp)Condition C (Oxidizing)
Temperature 25°C80°C25°C
Atmosphere AirAirO₂ rich
Unreacted 1-methylhexylamine < 0.5%< 0.5%< 0.5%
Heptan-2-one < 0.1%0.5%1.5%
Heptan-2-ol < 0.1%0.3%1.0%
Heptene Isomers Not Detected0.2%Not Detected

Experimental Protocols

Protocol 1: Identification of Impurities by LC-MS

This protocol is designed to identify and semi-quantify impurities in a sample of this compound.

  • Sample Preparation:

    • Accurately weigh 10 mg of the this compound sample.

    • Dissolve the sample in 10 mL of a 50:50 mixture of water and methanol.

    • Filter the solution through a 0.22 µm syringe filter into an HPLC vial.

  • LC-MS Conditions:

    • Column: C18 reverse-phase column (e.g., 2.1 mm x 100 mm, 1.8 µm particle size).

    • Mobile Phase A: 0.1% formic acid in water.

    • Mobile Phase B: 0.1% formic acid in acetonitrile.

    • Gradient: 5% B to 95% B over 15 minutes.

    • Flow Rate: 0.3 mL/min.

    • Column Temperature: 40°C.

    • Injection Volume: 2 µL.

    • MS Detector: Electrospray ionization (ESI) in positive ion mode.

    • Scan Range: m/z 50 - 500.

  • Data Analysis:

    • Identify the peak corresponding to the (1-Methylhexyl)ammonium ion.

    • Search for masses corresponding to potential impurities such as oxidized products (e.g., protonated heptan-2-one, heptan-2-ol) and isomers.

Visualizations

Side_Reaction_Pathway 1-Methylhexylamine 1-Methylhexylamine Product This compound 1-Methylhexylamine->Product Main Reaction (Neutralization) Oxidized_Impurity Oxidized Byproducts (e.g., Heptan-2-one) 1-Methylhexylamine->Oxidized_Impurity Side Reaction (Oxidation) Sulfuric Acid Sulfuric Acid Sulfuric Acid->Product Dehydrated_Impurity Dehydrated Byproducts (e.g., Heptenes) Oxidized_Impurity->Dehydrated_Impurity Side Reaction (Dehydration)

Caption: Potential side reaction pathways in the synthesis of this compound.

Troubleshooting_Workflow Start Experiment Issue (e.g., Discoloration, Extra Peaks) Check_Purity Analyze Starting Material Purity (1-methylhexylamine) Start->Check_Purity Purity_OK Purity Acceptable? Check_Purity->Purity_OK Purify_SM Purify Starting Material (e.g., Distillation) Purity_OK->Purify_SM No Modify_Conditions Modify Reaction Conditions (e.g., Lower Temp, Inert Atm.) Purity_OK->Modify_Conditions Yes Purify_SM->Modify_Conditions Analyze_Product Analyze Final Product (LC-MS, GC-MS) Modify_Conditions->Analyze_Product Identify_Impurity Identify Impurity Structure Analyze_Product->Identify_Impurity End Problem Resolved Identify_Impurity->End

Caption: A logical workflow for troubleshooting unexpected side reactions.

References

Technical Support Center: (1-Methylhexyl)ammonium sulphate

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) regarding the impact of pH on the activity of (1-Methylhexyl)ammonium sulphate.

Frequently Asked Questions (FAQs)

Q1: What is this compound and what are its primary applications?

A1: this compound, with the chemical formula C₇H₁₉NHSO₄, is an organic ammonium salt.[1] It belongs to the class of cationic surfactants and is recognized for its biological activity, including antimicrobial properties.[1] Its applications include use as a surfactant in detergents and emulsifiers, a reagent in biochemical assays, and as an antimicrobial agent due to its ability to disrupt microbial cell membranes.[1]

Q2: How does pH fundamentally affect the chemical nature of this compound?

A2: The activity of this compound is intrinsically linked to pH due to the equilibrium between its protonated (ammonium) and deprotonated (amine) forms. In acidic to neutral solutions, the ammonium form ((CH₃)₂CH(CH₂)₄NH₃⁺) predominates. As the pH becomes more alkaline, the compound is deprotonated to form the free amine, 1-methylhexylamine ((CH₃)₂CH(CH₂)₄NH₂). This equilibrium is crucial as the charge of the molecule influences its interaction with biological targets.

Q3: What is the general trend for the antimicrobial activity of cationic surfactants like this compound with respect to pH?

A3: For cationic surfactants, antimicrobial activity is often enhanced at neutral to alkaline pH. This is because most bacterial surfaces are negatively charged, and this charge becomes more pronounced at higher pH values. The increased electrostatic attraction between the positively charged cationic surfactant and the negatively charged bacterial cell surface can lead to greater efficacy.

Q4: Can pH affect the stability of this compound solutions?

A4: Yes, pH can influence the stability of the solution. At highly alkaline pH, the concentration of the free amine form increases. Primary amines can be more susceptible to oxidation and other degradation pathways compared to their ammonium salt counterparts. For long-term storage, it is advisable to maintain the solution in a slightly acidic to neutral pH range to ensure the predominance of the more stable ammonium salt form.

Troubleshooting Guides

This section addresses specific issues that may be encountered during experiments involving this compound.

Issue 1: Inconsistent or lower-than-expected antimicrobial activity.
  • Possible Cause 1: Suboptimal pH of the experimental medium.

    • Troubleshooting Step: Measure the pH of your assay medium. The antimicrobial efficacy of cationic surfactants can be pH-dependent. If the pH is acidic, the activity may be reduced.

    • Recommendation: Adjust the pH of your medium to a range of 7.0 to 8.0 and repeat the experiment. Ensure the buffer used to adjust the pH does not interfere with the assay.

  • Possible Cause 2: Interaction with anionic components in the medium.

    • Troubleshooting Step: Review the composition of your experimental medium. Cationic surfactants can interact with and be neutralized by anionic molecules, such as certain proteins or other surfactants.

    • Recommendation: If possible, use a simpler, defined medium for your initial experiments to minimize potential interactions.

  • Possible Cause 3: Inaccurate concentration of the active compound.

    • Troubleshooting Step: Verify the concentration of your this compound stock solution.

    • Recommendation: Use a titration method to determine the precise concentration of the cationic surfactant.

Issue 2: Precipitation or cloudiness observed in the experimental setup.
  • Possible Cause 1: Poor solubility at the tested pH and temperature.

    • Troubleshooting Step: Check the solubility of this compound under your experimental conditions. Solubility can be influenced by pH, temperature, and the ionic strength of the solution.

    • Recommendation: Try gently warming the solution or preparing a more dilute stock solution. Ensure the pH is within a range where the compound is known to be soluble.

  • Possible Cause 2: Formation of an insoluble salt with components of the medium.

    • Troubleshooting Step: Identify any components in your medium that could form an insoluble salt with a sulphate or an alkylammonium cation.

    • Recommendation: If a specific component is suspected, try to substitute it with an alternative or perform the assay in a different medium.

Data Presentation

The following table provides illustrative data on the Minimum Inhibitory Concentration (MIC) of a C7 alkylammonium sulphate against common bacteria at different pH values. This data is based on general trends observed for cationic surfactants and should be used as a reference. Actual values for this compound may vary.

pHEscherichia coli MIC (µg/mL)Staphylococcus aureus MIC (µg/mL)
6.012864
7.06432
8.03216

Experimental Protocols

Protocol: Determination of Minimum Inhibitory Concentration (MIC) at Various pH Values

This protocol outlines the steps to determine the MIC of this compound against a bacterial strain at different pH levels using a broth microdilution method.

Materials:

  • This compound

  • Bacterial strain (e.g., E. coli ATCC 25922, S. aureus ATCC 29213)

  • Mueller-Hinton Broth (MHB), adjusted to pH 6.0, 7.0, and 8.0 using sterile HCl or NaOH.

  • Sterile 96-well microtiter plates

  • Sterile deionized water

  • Spectrophotometer

  • Incubator

Procedure:

  • Preparation of Inoculum:

    • Aseptically pick a few colonies of the test bacterium from an agar plate and inoculate into a tube of MHB.

    • Incubate at 37°C until the turbidity reaches that of a 0.5 McFarland standard (approximately 1.5 x 10⁸ CFU/mL).

    • Dilute the bacterial suspension in the corresponding pH-adjusted MHB to achieve a final concentration of approximately 5 x 10⁵ CFU/mL in the wells of the microtiter plate.

  • Preparation of this compound dilutions:

    • Prepare a stock solution of this compound in sterile deionized water.

    • Perform serial two-fold dilutions of the stock solution in separate tubes for each pH-adjusted MHB to obtain a range of concentrations.

  • Microtiter Plate Assay:

    • Add 50 µL of the appropriate pH-adjusted MHB to each well of a 96-well plate.

    • Add 50 µL of the serially diluted this compound solutions to the wells, starting from the highest concentration.

    • Add 50 µL of the diluted bacterial inoculum to each well.

    • Include a positive control (MHB with inoculum, no compound) and a negative control (MHB only) for each pH.

  • Incubation and Reading:

    • Incubate the microtiter plates at 37°C for 18-24 hours.

    • The MIC is the lowest concentration of this compound that completely inhibits visible growth of the bacterium.

Visualizations

Below are diagrams illustrating key concepts and workflows related to the impact of pH on this compound.

Chemical_Equilibrium cluster_acidic Acidic to Neutral pH cluster_alkaline Alkaline pH Ammonium (1-Methylhexyl)ammonium (Cationic, Active Form) Amine 1-Methylhexylamine (Neutral, Less Active) Ammonium->Amine + OH⁻ Amine->Ammonium + H⁺

Caption: Chemical equilibrium of this compound at different pH values.

Experimental_Workflow start Start: Prepare Bacterial Inoculum prepare_media Prepare Media at different pH values (6.0, 7.0, 8.0) start->prepare_media prepare_dilutions Prepare serial dilutions of This compound prepare_media->prepare_dilutions inoculate_plate Inoculate 96-well plates prepare_dilutions->inoculate_plate incubate Incubate at 37°C for 18-24h inoculate_plate->incubate read_mic Read Minimum Inhibitory Concentration (MIC) incubate->read_mic end End: Analyze pH-dependent activity read_mic->end

Caption: Workflow for determining pH-dependent antimicrobial activity.

Troubleshooting_Flowchart decision decision issue Inconsistent/Low Activity decision1 Is the pH of the medium optimal? issue->decision1 solution solution decision2 Are there anionic components in the medium? decision1->decision2 Yes solution1 Adjust pH to 7.0-8.0 decision1->solution1 No decision3 Is the compound concentration accurate? decision2->decision3 No solution2 Use a defined medium decision2->solution2 Yes solution3 Verify concentration via titration decision3->solution3 No

Caption: Troubleshooting guide for low antimicrobial activity.

References

Temperature effects on (1-Methylhexyl)ammonium sulphate stability

Author: BenchChem Technical Support Team. Date: November 2025

Frequently Asked Questions (FAQs)

Q1: What are the recommended storage conditions for (1-Methylhexyl)ammonium sulphate?

For long-term storage, it is recommended to keep this compound in a tightly sealed container in a cool, dry place, protected from light. For optimal stability, storage at 2-8°C is advisable to minimize potential degradation over time.

Q2: What are the visible signs of degradation for this compound?

Visible signs of degradation may include a change in color (e.g., yellowing or browning), a noticeable change in odor, or the clumping of the solid material due to moisture absorption. If any of these are observed, the compound's purity should be reassessed before use.

Q3: What is the likely primary degradation pathway for this compound upon heating?

The primary thermal degradation pathway for simple alkylammonium salts often involves a Hoffman elimination reaction. In this case, the (1-Methylhexyl)ammonium cation could be deprotonated by the sulphate anion, leading to the formation of heptene, ammonia, and sulphuric acid.

Troubleshooting Guide

Issue Possible Cause Recommended Action
Inconsistent experimental results Sample degradation due to improper storage or handling.Verify the purity of your this compound sample using a suitable analytical method like HPLC or NMR. Ensure the material has been stored under the recommended conditions.
Unexpected peaks in analytical chromatograms Presence of impurities or degradation products.Analyze the sample using LC-MS to identify the unknown peaks. Compare the chromatogram to a reference standard if available. Consider the possibility of thermal degradation if the sample was exposed to high temperatures.
Low yield in a reaction The starting material may have degraded.Re-test the purity of the this compound. If degradation is confirmed, use a fresh batch of the compound for your reaction.

Experimental Protocols

Thermogravimetric Analysis (TGA)

This protocol provides a general method for assessing the thermal stability of this compound.

  • Instrument: A calibrated thermogravimetric analyzer.

  • Sample Preparation: Accurately weigh 5-10 mg of the sample into a clean TGA pan (typically aluminum or platinum).

  • Experimental Conditions:

    • Purge Gas: Nitrogen at a flow rate of 20-50 mL/min.

    • Temperature Program:

      • Equilibrate at 30°C.

      • Ramp up to 300°C at a heating rate of 10°C/min.

  • Data Analysis: Determine the onset temperature of decomposition, which is the temperature at which significant weight loss begins.

Differential Scanning Calorimetry (DSC)

This protocol can be used to determine the melting point and other thermal transitions of this compound.

  • Instrument: A calibrated differential scanning calorimeter.

  • Sample Preparation: Accurately weigh 2-5 mg of the sample into a hermetically sealed aluminum pan.

  • Experimental Conditions:

    • Purge Gas: Nitrogen at a flow rate of 20-50 mL/min.

    • Temperature Program:

      • Equilibrate at 25°C.

      • Ramp up to 250°C at a heating rate of 10°C/min.

  • Data Analysis: Identify endothermic peaks, which may correspond to melting or other phase transitions.

Hypothetical Stability Data

The following table presents hypothetical data for the thermal stability of this compound, which should be confirmed by experimental analysis.

Parameter Value Method
Melting Point ~180-185 °CDSC
Decomposition Onset ~210 °CTGA
Storage Temperature 2-8 °CRecommended

Visualizations

experimental_workflow start Start: this compound Sample storage Store at 2-8°C in a dry, dark environment start->storage visual_inspection Visual Inspection (Color, Odor, Texture) storage->visual_inspection analytical_testing Analytical Purity Testing (e.g., HPLC, NMR) visual_inspection->analytical_testing thermal_analysis Thermal Analysis (TGA/DSC) analytical_testing->thermal_analysis decision Does the sample meet specifications? thermal_analysis->decision proceed Proceed with Experiment decision->proceed Yes discard Discard and use a new batch decision->discard No

Caption: Experimental workflow for assessing the stability of this compound.

degradation_pathway reactant This compound heat Heat reactant->heat product1 Heptene heat->product1 product2 Ammonia heat->product2 product3 Sulphuric Acid heat->product3

Caption: Hypothetical thermal degradation pathway of this compound.

Technical Support Center: (1-Methylhexyl)ammonium Sulphate Synthesis

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) to address common challenges encountered during the synthesis of (1-Methylhexyl)ammonium sulphate.

Troubleshooting Guide

This section addresses specific issues that may arise during the synthesis and purification of this compound.

Question: The final product is a sticky oil or wax instead of a crystalline solid. What could be the cause and how can I fix it?

Answer:

The formation of an oil or wax instead of a crystalline solid is a common issue in the synthesis of alkylammonium salts and can be attributed to several factors:

  • Presence of Impurities: Residual starting materials (unreacted 1-methylhexylamine or sulfuric acid) or byproducts can act as impurities that inhibit crystallization.

  • Insufficient Purity of Starting Materials: Using impure 1-methylhexylamine or sulfuric acid can introduce contaminants that interfere with the crystal lattice formation.

  • Incorrect Stoichiometry: An excess of either the amine or the acid can lead to the presence of unreacted starting material in the final product, hindering crystallization.

  • Inappropriate Crystallization Solvent: The solvent used for recrystallization may be too good a solvent for the product, preventing it from precipitating, or it may not effectively exclude impurities.

  • Rapid Cooling: Cooling the crystallization solution too quickly can lead to the formation of an amorphous solid or oil rather than well-defined crystals.

Troubleshooting Steps:

  • Verify Stoichiometry: Ensure that a precise 2:1 molar ratio of 1-methylhexylamine to sulfuric acid was used. Titration of the starting materials before the reaction can confirm their concentrations.

  • Purify the Crude Product: If the crude product is an oil, try to purify it by liquid-liquid extraction. Dissolve the oil in a suitable organic solvent and wash with a small amount of saturated sodium bicarbonate solution to remove excess acid, followed by a wash with brine. Dry the organic layer and remove the solvent under reduced pressure.

  • Optimize Recrystallization:

    • Solvent Selection: Experiment with different solvent systems. A good starting point is a solvent in which the product is soluble when hot but sparingly soluble when cold. Common choices for alkylammonium salts include isopropanol, ethanol, or a mixture of a good solvent (like ethanol) and an anti-solvent (like diethyl ether or hexane).[1]

    • Slow Cooling: Allow the hot, saturated solution to cool slowly to room temperature, and then place it in an ice bath or refrigerator to maximize crystal formation.

    • Seeding: If you have a small amount of crystalline product from a previous successful batch, add a seed crystal to the cooled, saturated solution to induce crystallization.

Question: The yield of the final product is significantly lower than expected. What are the potential reasons and how can I improve it?

Answer:

Low yields can be a result of several factors throughout the synthesis and purification process:

  • Incomplete Reaction: The neutralization reaction may not have gone to completion.

  • Loss During Work-up: Product may be lost during transfer, filtration, or washing steps.

  • Sub-optimal Crystallization: A significant amount of the product may remain dissolved in the mother liquor after crystallization.

  • Decomposition: Although this compound is relatively stable, prolonged exposure to high temperatures can lead to decomposition.[2]

Troubleshooting Steps:

  • Ensure Complete Reaction:

    • Monitor the pH of the reaction mixture during the addition of sulfuric acid. The final pH should be close to neutral (around 7).

    • Ensure adequate mixing to facilitate the reaction between the amine and the acid.

  • Minimize Losses During Purification:

    • When filtering, ensure all the crystalline product is transferred to the filter paper. Wash the reaction vessel with a small amount of cold crystallization solvent and add this to the filter.

    • Wash the collected crystals with a minimal amount of cold solvent to remove impurities without dissolving a significant amount of the product.

  • Optimize Crystallization:

    • Cool the crystallization mixture to a low temperature (0-4 °C) to maximize the precipitation of the product.

    • Concentrate the mother liquor and attempt a second crystallization to recover more product.

  • Control Reaction Temperature: Avoid excessive heating during the reaction and work-up to prevent potential decomposition.

Question: The final product has a yellow or brown discoloration. What is the source of this color and how can it be removed?

Answer:

Discoloration in the final product is typically due to the presence of oxidized impurities or byproducts.

  • Oxidation of the Amine: The 1-methylhexylamine starting material may have been partially oxidized during storage or handling.

  • Side Reactions: Minor side reactions during the synthesis can produce colored impurities.

  • Contamination from Reaction Vessel: If the reaction was carried out in a vessel that was not perfectly clean, contaminants could be introduced.

Troubleshooting Steps:

  • Use High-Purity Starting Materials: Ensure the 1-methylhexylamine is colorless and has been stored under an inert atmosphere if possible.

  • Recrystallization with Activated Carbon: Dissolve the discolored product in a suitable hot solvent and add a small amount of activated carbon. The activated carbon will adsorb the colored impurities. Hot filter the solution to remove the carbon and then allow the filtrate to cool slowly to form colorless crystals.

  • Thorough Cleaning of Glassware: Ensure all glassware used for the reaction and purification is scrupulously clean.

Frequently Asked Questions (FAQs)

Q1: What is the primary reaction for synthesizing this compound?

A1: The most common and straightforward method is an acid-base neutralization reaction between 1-methylhexylamine and sulfuric acid.[2] The amine acts as a base and accepts protons from the sulfuric acid, which acts as the acid, to form the ammonium sulphate salt.

Q2: What is the correct stoichiometry for the reaction?

A2: The reaction requires a 2:1 molar ratio of 1-methylhexylamine to sulfuric acid. This is because sulfuric acid is a diprotic acid, meaning it can donate two protons, while the amine is a monoprotic base, accepting one proton.

Q3: What are the key safety precautions to consider during the synthesis?

A3: Both 1-methylhexylamine and sulfuric acid are corrosive and should be handled with appropriate personal protective equipment (PPE), including safety goggles, gloves, and a lab coat. The neutralization reaction is exothermic and can generate significant heat. Therefore, it is crucial to add the sulfuric acid slowly to the amine solution while cooling the reaction mixture in an ice bath to control the temperature. The reaction should be performed in a well-ventilated fume hood.

Q4: How can I confirm the identity and purity of the final product?

A4: Several analytical techniques can be used:

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: 1H and 13C NMR can confirm the structure of the (1-methylhexyl)ammonium cation. The presence of impurities can also be detected and quantified.[2]

  • Fourier-Transform Infrared (FTIR) Spectroscopy: FTIR can identify the characteristic functional groups present in the molecule, such as the N-H and S=O bonds.

  • Melting Point Analysis: A sharp melting point close to the literature value indicates a high degree of purity. A broad melting range suggests the presence of impurities.

  • Titration: The purity of the salt can be determined by titrating a known weight of the product with a standardized base to determine the percentage of the ammonium salt.

Q5: Is this compound hygroscopic?

A5: Yes, like many ammonium salts, this compound is hygroscopic, meaning it can absorb moisture from the air. Therefore, it should be handled and stored in a dry environment, for example, in a desiccator.

Data Presentation

ParameterCondition 1Condition 2Condition 3
Molar Ratio (Amine:Acid) 1.9:12:12.1:1
Reaction Temperature (°C) 250-525
Yield (%) 859592
Purity (%) 90 (contains excess acid)>9993 (contains excess amine)
Appearance White crystalline solidWhite crystalline solidSlightly waxy solid

Note: The data presented in this table is illustrative and may not represent actual experimental results. It is intended to demonstrate the impact of varying reaction conditions on the outcome of the synthesis.

Experimental Protocols

1. Synthesis of this compound

  • Materials:

    • 1-Methylhexylamine (23.0 g, 0.2 mol)

    • Concentrated Sulfuric Acid (9.8 g, 0.1 mol)

    • Deionized Water (100 mL)

    • Isopropanol

  • Procedure:

    • In a 250 mL Erlenmeyer flask, dissolve 1-methylhexylamine in 100 mL of deionized water.

    • Place the flask in an ice bath and stir the solution with a magnetic stirrer.

    • Slowly add the concentrated sulfuric acid dropwise to the stirred amine solution. The addition should be done over a period of 20-30 minutes to control the exothermic reaction.

    • After the addition is complete, continue stirring the solution in the ice bath for another 30 minutes.

    • Remove the flask from the ice bath and allow it to warm to room temperature.

    • The crude this compound can be isolated by removing the water under reduced pressure using a rotary evaporator. The resulting solid can then be purified by recrystallization.

2. Purification by Recrystallization

  • Procedure:

    • Transfer the crude this compound to a clean Erlenmeyer flask.

    • Add a minimal amount of hot isopropanol to the flask to dissolve the solid completely. Gentle heating on a hot plate may be necessary.

    • If the solution is colored, add a small amount of activated carbon and heat the mixture for a few minutes.

    • Perform a hot filtration to remove the activated carbon or any other insoluble impurities.

    • Allow the hot filtrate to cool slowly to room temperature. Crystals should start to form.

    • Once the solution has reached room temperature, place it in an ice bath for at least one hour to maximize crystal formation.

    • Collect the crystals by vacuum filtration using a Büchner funnel.

    • Wash the crystals with a small amount of cold isopropanol.

    • Dry the purified crystals in a vacuum oven or in a desiccator to remove any residual solvent.

Visualizations

Synthesis_Workflow cluster_synthesis Synthesis cluster_purification Purification Amine 1-Methylhexylamine in Water Reaction Neutralization (Ice Bath) Amine->Reaction Acid Sulfuric Acid Acid->Reaction Crude Crude Product (Aqueous Solution) Reaction->Crude Evaporation Rotary Evaporation Crude->Evaporation Recrystallization Recrystallization (Isopropanol) Evaporation->Recrystallization Filtration Vacuum Filtration Recrystallization->Filtration Drying Drying Filtration->Drying FinalProduct Pure (1-Methylhexyl)ammonium Sulphate Drying->FinalProduct

Caption: Experimental workflow for the synthesis and purification of this compound.

Troubleshooting_Contamination Start Product is an oil or discolored Check_Stoichiometry Check Stoichiometry (2:1 Amine:Acid) Start->Check_Stoichiometry Incorrect_Stoichiometry Adjust Stoichiometry for Future Syntheses Check_Stoichiometry->Incorrect_Stoichiometry No Correct_Stoichiometry Stoichiometry Correct Check_Stoichiometry->Correct_Stoichiometry Yes Recrystallize Recrystallize from a suitable solvent (e.g., Isopropanol) Correct_Stoichiometry->Recrystallize Add_Charcoal Add Activated Carbon during Recrystallization Recrystallize->Add_Charcoal Discolored Pure_Product Obtain Pure Crystalline Product Recrystallize->Pure_Product Colorless Crystals Form Oiling_Out Product still oils out Recrystallize->Oiling_Out Oils Out Add_Charcoal->Pure_Product Change_Solvent Try a different solvent system (e.g., Ethanol/Ether) Oiling_Out->Change_Solvent Change_Solvent->Recrystallize

Caption: Troubleshooting flowchart for addressing product oiling out or discoloration.

References

Technical Support Center: Scaling Up (1-Methylhexyl)ammonium Sulphate Reactions

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides guidance for researchers, scientists, and drug development professionals on scaling up reactions involving (1-Methylhexyl)ammonium sulphate.

Frequently Asked Questions (FAQs)

Q1: What is this compound?

A1: this compound is an organic ammonium salt with the chemical formula C₇H₁₉NHSO₄.[1] It belongs to the class of quaternary ammonium salts, which are recognized for their surfactant properties and potential biological activity.[1] The structure consists of a 1-methylhexyl alkyl chain attached to an ammonium ion, paired with a sulphate counterion.

Q2: What are the primary methods for synthesizing this compound?

A2: The most common and straightforward method is the acid-base neutralization of 1-methylhexylamine with sulfuric acid.[1] Other reported methods include quaternization reactions and ion exchange.[1]

Q3: What are the key chemical reactions and stability considerations for this compound?

A3: this compound can undergo several reactions:

  • Decomposition: It can decompose at temperatures above 250 °C, yielding ammonia and other byproducts.[1][2]

  • Neutralization: As an ammonium salt, it will react with strong bases to release ammonia gas.[1][2]

  • Complex Formation: It has the potential to form complexes with various metal ions in solution.[1] The compound is chemically stable under standard ambient conditions (room temperature).[3]

Q4: What are the main safety precautions to consider when handling this compound and its precursors?

A4: When handling this compound and its precursors like sulfuric acid and 1-methylhexylamine, it is crucial to adhere to safety protocols. This includes working in a well-ventilated area, preferably a fume hood, and wearing appropriate personal protective equipment (PPE) such as chemical safety glasses, gloves, and a lab coat.[4] Avoid creating dust, and have emergency equipment readily available.[4] Store the compound in a cool, ventilated warehouse, away from fire, heat, and incompatible substances like acids and alkalis.[4]

Experimental Protocols

Protocol 1: Laboratory-Scale Synthesis of this compound via Neutralization

This protocol details the synthesis of this compound through the reaction of 1-methylhexylamine and sulfuric acid.

Materials:

  • 1-methylhexylamine

  • Sulfuric acid (H₂SO₄), 1 M solution

  • Deionized water

  • Full-range pH indicator paper

  • Isopropanol (for washing)

  • Acetone (for washing)

Equipment:

  • Round-bottom flask

  • Magnetic stirrer and stir bar

  • Dropping funnel

  • Ice bath

  • Büchner funnel and filter paper

  • Vacuum flask

  • Drying oven

Procedure:

  • In a round-bottom flask equipped with a magnetic stir bar, dissolve a known molar equivalent of 1-methylhexylamine in deionized water.

  • Place the flask in an ice bath and begin stirring.

  • Slowly add a stoichiometric amount of 1 M sulfuric acid to the stirred solution using a dropping funnel. Monitor the temperature to maintain it below 20°C.

  • After the addition is complete, continue stirring for an additional 30 minutes at room temperature.

  • Check the pH of the solution using indicator paper to ensure it is neutral (pH ~7). If the solution is still basic, add sulfuric acid dropwise until neutrality is achieved. If acidic, add a small amount of 1-methylhexylamine solution.[5]

  • Concentrate the solution under reduced pressure to remove most of the water.

  • Precipitate the product by adding a non-polar solvent or by further cooling.

  • Collect the solid product by vacuum filtration using a Büchner funnel.[6]

  • Wash the crystals sequentially with cold isopropanol and then acetone to remove unreacted starting materials and impurities.[7][8]

  • Dry the purified this compound in a vacuum oven at a low temperature (e.g., 40-50°C) until a constant weight is achieved.

Workflow for Synthesis and Purification

G cluster_synthesis Synthesis cluster_workup Work-up & Purification start Start: Prepare Reactants (1-methylhexylamine in water) react Controlled Addition of H₂SO₄ (in ice bath) start->react stir Stir at Room Temperature react->stir ph_check pH Adjustment to Neutral stir->ph_check concentrate Concentrate Solution (Rotary Evaporation) ph_check->concentrate precipitate Precipitate Product concentrate->precipitate filter Vacuum Filtration precipitate->filter wash Wash with Solvents (Isopropanol, Acetone) filter->wash dry Dry Product (Vacuum Oven) wash->dry end_node End: Purified Product dry->end_node

Caption: Workflow for the synthesis and purification of this compound.

Troubleshooting Guide

Q1: The reaction yield is consistently low. What are the potential causes and solutions?

A1: Low yield can stem from several factors when scaling up. Incomplete reaction, side reactions, or loss of product during workup are common culprits.

Potential CauseRecommended Solution
Incomplete Reaction Ensure stoichiometric amounts of reactants are used. Monitor the pH to confirm the neutralization is complete.[5] Increase reaction time or perform the reaction at a slightly elevated temperature (while monitoring for decomposition).
Side Reactions (e.g., Hydrolysis) In aqueous solutions, hydrolysis of the sulfate ester can be a concern, especially at elevated temperatures.[9] Running the reaction at lower temperatures can mitigate this. For larger scales, consider a solvent-free reaction if feasible.[9]
Product Loss During Workup The product may have some solubility in the washing solvents. Use ice-cold solvents for washing and minimize the volume used. Ensure complete precipitation before filtration.
Inaccurate Measurements Calibrate all measuring equipment. For larger scales, ensure homogeneity of solutions before taking samples for analysis.

Q2: The final product is discolored or contains impurities. How can I improve its purity?

A2: Discoloration often points to impurities from starting materials or side products formed during the reaction.

Potential CauseRecommended Solution
Impure Starting Materials Use high-purity 1-methylhexylamine and sulfuric acid. Analyze starting materials for impurities before use.
Decomposition Avoid excessive heating during the reaction or drying phase, as the product can decompose above 250°C.[1] Use a vacuum oven for drying at lower temperatures.
Inefficient Purification Recrystallization from a suitable solvent system can be an effective purification step. Alternatively, washing the crude product with a solvent in which the impurities are soluble but the product is not can improve purity.[7][8]

Q3: The reaction is difficult to control at a larger scale (e.g., temperature spikes). What can be done?

A3: The neutralization of an amine with a strong acid is exothermic. On a larger scale, heat dissipation becomes a significant challenge.

Potential CauseRecommended Solution
Poor Heat Transfer Use a reactor with a high surface-area-to-volume ratio or one equipped with a cooling jacket. Ensure efficient stirring to promote heat transfer to the cooling medium.
Addition Rate Too Fast Slow down the rate of addition of the sulfuric acid. Use a syringe pump or a dropping funnel for controlled addition. Monitor the internal temperature of the reactor continuously.

Troubleshooting Decision Tree

G start Problem Encountered low_yield Low Yield start->low_yield impure_product Impure/Discolored Product start->impure_product control_issue Poor Reaction Control start->control_issue incomplete_rxn Incomplete Reaction? low_yield->incomplete_rxn impure_reagents Impure Reagents? impure_product->impure_reagents heat_transfer Poor Heat Transfer? control_issue->heat_transfer loss_workup Product Loss in Workup? incomplete_rxn->loss_workup No solution_incomplete Solution: - Check stoichiometry - Monitor pH - Increase reaction time incomplete_rxn->solution_incomplete Yes solution_loss Solution: - Use cold washing solvents - Ensure full precipitation loss_workup->solution_loss Yes decomposition Decomposition Occurred? impure_reagents->decomposition No solution_reagents Solution: - Use high-purity reagents impure_reagents->solution_reagents Yes solution_decomposition Solution: - Avoid high temperatures - Dry under vacuum decomposition->solution_decomposition Yes addition_rate Addition Too Fast? heat_transfer->addition_rate No solution_heat Solution: - Use jacketed reactor - Improve stirring heat_transfer->solution_heat Yes solution_addition Solution: - Slow down addition rate - Monitor temperature addition_rate->solution_addition Yes

Caption: Decision tree for troubleshooting common issues in scaling up the reaction.

References

Technical Support Center: (1-Methylhexyl)ammonium sulphate Purification

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides guidance for researchers, scientists, and drug development professionals on the purification of (1-Methylhexyl)ammonium sulphate. Below you will find frequently asked questions (FAQs), troubleshooting guides, and detailed experimental protocols to assist in your laboratory work.

Frequently Asked Questions (FAQs)

Q1: What is the primary recommended method for purifying this compound?

A1: The primary and most effective method for purifying this compound is recrystallization.[1] This technique relies on the principle of differential solubility of the compound and impurities in a selected solvent system at varying temperatures.

Q2: What are the key physical and chemical properties of this compound to consider during purification?

A2: this compound is an organic ammonium salt with surfactant properties due to its long alkyl chain.[2] It is characterized as a white, hygroscopic crystalline solid, which means it readily absorbs moisture from the atmosphere.[3] Therefore, it is crucial to handle the compound under anhydrous (dry) conditions to prevent hydrolysis and maintain purity. It is soluble in water and polar organic solvents but insoluble in nonpolar organic solvents.[4][5]

Q3: What are the likely impurities in a sample of this compound?

A3: Impurities can arise from the synthesis process, which typically involves the neutralization of 1-methylhexylamine with sulfuric acid.[2] Potential impurities may include unreacted starting materials (1-methylhexylamine and sulfuric acid), byproducts from side reactions, or degradation products. Organic impurities from solvents or reagents used in the synthesis can also be present.[6][7]

Q4: How can I assess the purity of my this compound sample?

A4: The purity of this compound can be assessed using several analytical techniques. Nuclear Magnetic Resonance (NMR) spectroscopy is effective for structural confirmation and identification of organic impurities.[2] The melting point of the crystalline solid can also be a good indicator of purity, as impurities tend to broaden and depress the melting range.

Troubleshooting Guide

Problem Possible Cause Suggested Solution
Low Crystal Yield The chosen solvent is too good at dissolving the compound, even at low temperatures. The volume of solvent used was excessive.- Select a solvent system where the compound has lower solubility at cold temperatures. - Try using a binary solvent system (a good solvent and a poor solvent). - Reduce the amount of solvent used to ensure a saturated solution at the boiling point.
Oiling Out The compound's melting point is lower than the boiling point of the solvent, causing it to melt rather than dissolve. The solution is supersaturated.- Use a lower-boiling point solvent or a solvent mixture. - Ensure a slower cooling rate to allow for proper crystal nucleation and growth. - Add a seed crystal to induce crystallization before the saturation point for oiling out is reached.
No Crystals Form Upon Cooling The solution is not sufficiently saturated. The cooling process is too rapid.- Evaporate some of the solvent to increase the concentration of the compound. - Allow the solution to cool more slowly. Place it at room temperature first, then in a refrigerator, and finally in a freezer. - Scratch the inside of the flask with a glass rod to create nucleation sites. - Add a seed crystal of pure this compound.
Crystals are Colored or Discolored Presence of colored impurities from the synthesis or starting materials.- Add a small amount of activated charcoal to the hot solution before filtration to adsorb colored impurities. Be aware that this may also adsorb some of your product, potentially reducing the yield.
Product is Gummy or Sticky After Drying The product is hygroscopic and has absorbed atmospheric moisture. Residual solvent is still present.- Dry the crystals under a high vacuum. - Store the purified product in a desiccator over a strong drying agent (e.g., P₂O₅). - Ensure all handling of the final product is done in a dry atmosphere (e.g., a glove box).

Experimental Protocol: Recrystallization of this compound

This protocol outlines a general procedure for the purification of this compound by recrystallization. The choice of solvent is critical and may require some optimization. A good starting point is a polar protic solvent like isopropanol or a mixture of isopropanol and a less polar solvent like ethyl acetate.

Materials:

  • Crude this compound

  • Recrystallization solvent (e.g., isopropanol, ethanol, or a mixture with ethyl acetate)

  • Erlenmeyer flask

  • Heating mantle or hot plate

  • Condenser (optional, but recommended)

  • Buchner funnel and flask

  • Filter paper

  • Vacuum source

  • Spatula and glass rod

  • Desiccator

Procedure:

  • Solvent Selection: Choose a solvent in which this compound is soluble at high temperatures but sparingly soluble at low temperatures.

  • Dissolution: Place the crude this compound in an Erlenmeyer flask. Add a minimal amount of the chosen solvent to just cover the solid. Heat the mixture to the solvent's boiling point while stirring. Continue to add small portions of the hot solvent until the solid just dissolves.

  • Decolorization (if necessary): If the solution is colored, remove it from the heat and allow it to cool slightly. Add a small amount of activated charcoal and then reheat to boiling for a few minutes.

  • Hot Filtration: Quickly filter the hot solution through a pre-warmed funnel with fluted filter paper to remove any insoluble impurities or activated charcoal. This step should be done rapidly to prevent premature crystallization.

  • Crystallization: Allow the filtered solution to cool slowly to room temperature. Then, place the flask in an ice bath to maximize crystal formation.

  • Crystal Collection: Collect the crystals by vacuum filtration using a Buchner funnel.

  • Washing: Wash the crystals with a small amount of cold recrystallization solvent to remove any remaining impurities from the mother liquor.

  • Drying: Dry the purified crystals thoroughly under a high vacuum to remove all traces of solvent. Store the final product in a desiccator.

Data Presentation

Table 1: Solvent Screening for Recrystallization of this compound

Solvent System Solubility (Hot) Solubility (Cold) Crystal Quality Yield (%)
IsopropanolHighModerateGood65
EthanolHighHighPoor40
Ethyl AcetateLowLow--
Isopropanol:Ethyl Acetate (4:1)HighLowExcellent85
AcetoneModerateLowGood75

Note: The data in this table is illustrative. Actual results will vary based on experimental conditions.

Visualizations

experimental_workflow cluster_dissolution Dissolution cluster_filtration Purification cluster_crystallization Crystallization cluster_isolation Isolation & Drying start Crude this compound dissolve Dissolve in minimal hot solvent start->dissolve hot_filter Hot gravity filtration dissolve->hot_filter cool Slow cooling to room temperature hot_filter->cool ice_bath Cool in ice bath cool->ice_bath vac_filter Vacuum filtration ice_bath->vac_filter wash Wash with cold solvent vac_filter->wash dry Dry under vacuum wash->dry end_product Pure this compound dry->end_product

Caption: Experimental workflow for the purification of this compound.

troubleshooting_workflow cluster_crystallization_issues Crystallization Issues cluster_purity_issues Purity Issues cluster_yield_issues Yield Issues start Problem Encountered During Purification q1 No Crystals Form? start->q1 a1_yes Evaporate solvent or add seed crystal q1->a1_yes Yes a1_no Proceed q1->a1_no No q2 Product is an Oil? a1_no->q2 a2_yes Re-dissolve and use a different solvent system q2->a2_yes Yes a2_no Proceed q2->a2_no No q3 Low Yield? a2_no->q3 a3_yes Reduce solvent volume or change solvent q3->a3_yes Yes a3_no Successful Purification q3->a3_no No

Caption: Troubleshooting decision tree for purification issues.

References

Validation & Comparative

A Comparative Guide to the Efficacy of (1-Methylhexyl)ammonium Sulphate and Other Surfactants

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comparative overview of the efficacy of (1-Methylhexyl)ammonium sulphate, a cationic surfactant, relative to other commonly used surfactants. Due to the limited availability of public domain experimental data specifically for this compound, this document outlines the standard methodologies and presents available data for comparable surfactants to establish a framework for evaluation.

Introduction to this compound

This compound, also known as heptan-2-amine sulfate, is a quaternary ammonium salt. Its structure, featuring a hydrophobic alkyl chain and a hydrophilic ammonium sulfate group, imparts surfactant properties. These properties make it useful in various applications, including as a detergent, emulsifier, and antimicrobial agent. Its mechanism of action, particularly in antimicrobial applications, is attributed to its ability to disrupt the cell membranes of microorganisms.

Comparative Surfactant Data

To objectively assess the efficacy of this compound, it is essential to compare its performance against other well-characterized surfactants from different classes: cationic, anionic, and non-ionic. The following tables summarize key performance indicators for several common surfactants. The data for this compound is not publicly available and would require experimental determination using the protocols outlined in the subsequent sections.

Table 1: Comparison of Critical Micelle Concentration (CMC) and Surface Tension

SurfactantClassChemical FormulaCMC (mM)Surface Tension at CMC (mN/m)
This compound CationicC₇H₁₉NO₄SData not availableData not available
Benzalkonium ChlorideCationicC₆H₅CH₂N(CH₃)₂RCl (R = C₈H₁₇ to C₁₈H₃₇)~1.0[1]~30[1]
Cetyltrimethylammonium Bromide (CTAB)CationicC₁₆H₃₃N(CH₃)₃Br~0.92-1.0[2][3][4][5]~36
Sodium Lauryl Sulfate (SLS)AnionicC₁₂H₂₅NaO₄S~8.2[5][6]~33.7[7]
Triton™ X-100Non-ionicC₁₄H₂₂(C₂H₄O)n (n=9-10)~0.22-0.24[8]~33[9]

Table 2: Comparative Antimicrobial Efficacy (Minimum Inhibitory Concentration - MIC)

SurfactantClassMIC against S. aureus (µg/mL)MIC against E. coli (µg/mL)
This compound CationicData not availableData not available
Benzalkonium ChlorideCationic1-48-32
Cetyltrimethylammonium Bromide (CTAB)Cationic1-816-64
Sodium Lauryl Sulfate (SLS)Anionic>1000>1000
Triton™ X-100Non-ionicIneffectiveIneffective

Note: MIC values can vary significantly based on the specific strain and testing conditions.

Experimental Protocols

To determine the efficacy of this compound and enable direct comparison with other surfactants, the following standard experimental protocols are recommended.

Determination of Critical Micelle Concentration (CMC) and Surface Tension

This protocol is based on the principles outlined in ASTM D1331 for measuring the surface tension of surfactant solutions.[10]

Objective: To determine the concentration at which surfactant molecules begin to form micelles (CMC) and the corresponding surface tension at that concentration.

Materials:

  • This compound

  • Selected comparison surfactants (e.g., Benzalkonium Chloride, CTAB, SLS, Triton™ X-100)

  • Deionized water

  • Tensiometer (Du Noüy ring or Wilhelmy plate method)

  • Precision balance

  • Volumetric flasks and pipettes

Procedure:

  • Solution Preparation: Prepare a stock solution of each surfactant in deionized water. Create a series of dilutions of varying concentrations from the stock solution.

  • Tensiometer Calibration: Calibrate the tensiometer according to the manufacturer's instructions.

  • Surface Tension Measurement: Measure the surface tension of each dilution, starting from the lowest concentration. Ensure the measuring probe (ring or plate) is thoroughly cleaned between measurements.

  • Data Analysis: Plot the surface tension as a function of the logarithm of the surfactant concentration. The point at which the surface tension values plateau indicates the CMC. The surface tension at this plateau is the surface tension at CMC.

Evaluation of Foaming Properties

This protocol follows the Ross-Miles method, as described in ASTM D1173-07.[11][12][13][14][15]

Objective: To assess the foaming capacity and foam stability of the surfactant solutions.

Materials:

  • Surfactant solutions at a specified concentration (e.g., 0.1 wt%)

  • Ross-Miles foam apparatus (graduated column with a reservoir pipette)

  • Thermostatically controlled water bath

  • Stopwatch

Procedure:

  • Apparatus Setup: Assemble the Ross-Miles apparatus and equilibrate to the desired temperature using the water bath.

  • Sample Introduction: Add a specific volume of the surfactant solution to the graduated column.

  • Foam Generation: Pipette a separate volume of the same surfactant solution into the reservoir and allow it to fall into the column, generating foam.

  • Initial Foam Height Measurement: Once the pipette is empty, immediately measure the initial height of the foam column.

  • Foam Stability Measurement: Record the foam height at specific time intervals (e.g., 1, 3, and 5 minutes) to assess foam stability.

  • Data Comparison: Compare the initial foam height and the decay in foam height over time for each surfactant.

Assessment of Antimicrobial Efficacy (MIC Determination)

This protocol is based on the broth microdilution method.[16][17][18][19][20]

Objective: To determine the minimum concentration of the surfactant that inhibits the visible growth of a microorganism.

Materials:

  • This compound and comparison surfactants

  • Bacterial strains (e.g., Staphylococcus aureus ATCC 29213, Escherichia coli ATCC 25922)

  • Cation-adjusted Mueller-Hinton Broth (CAMHB)

  • 96-well microtiter plates

  • Spectrophotometer or plate reader

  • Incubator

Procedure:

  • Inoculum Preparation: Prepare a standardized bacterial inoculum with a turbidity equivalent to a 0.5 McFarland standard.

  • Serial Dilution: Perform serial two-fold dilutions of each surfactant in CAMHB directly in the 96-well plates.

  • Inoculation: Inoculate each well with the standardized bacterial suspension. Include positive (broth and bacteria, no surfactant) and negative (broth only) controls.

  • Incubation: Incubate the plates at 37°C for 18-24 hours.

  • MIC Determination: The MIC is the lowest concentration of the surfactant at which there is no visible growth of the bacteria. This can be assessed visually or by measuring the optical density at 600 nm.

Visualizations

Experimental Workflow for Surfactant Efficacy Comparison

G cluster_prep Preparation cluster_testing Performance Testing cluster_analysis Data Analysis & Comparison prep_surfactant Prepare Surfactant Solutions (this compound & Comparison Surfactants) cmc_test Surface Tension & CMC (ASTM D1331) prep_surfactant->cmc_test foam_test Foaming Properties (ASTM D1173) prep_surfactant->foam_test mic_test Antimicrobial Efficacy (MIC) (Broth Microdilution) prep_surfactant->mic_test prep_media Prepare Microbiological Media & Standardize Inoculum prep_media->mic_test data_table Tabulate Quantitative Data (CMC, Surface Tension, Foam Height, MIC) cmc_test->data_table foam_test->data_table mic_test->data_table comparison Objective Comparison of Efficacy Metrics data_table->comparison conclusion Draw Conclusions on Relative Performance comparison->conclusion

Caption: Workflow for comparing surfactant efficacy.

Mechanism of Action of Quaternary Ammonium Compounds on Bacterial Cells

G cluster_cell Bacterial Cell cluster_disruption Membrane Disruption cell_wall Cell Wall Negatively Charged cell_membrane Cytoplasmic Membrane Phospholipid Bilayer cytoplasm Cytoplasm disruption_steps 1. Adsorption onto cell surface 2. Diffusion through the cell wall 3. Binding to the cytoplasmic membrane 4. Disruption of the membrane 5. Leakage of cytoplasmic components 6. Cell Lysis cell_membrane->disruption_steps Leads to quat {this compound | Cationic Surfactant} quat->cell_wall Electrostatic Attraction

Caption: Quaternary ammonium compound mechanism.

Conclusion

While this compound is known to possess surfactant and antimicrobial properties characteristic of quaternary ammonium compounds, a comprehensive, data-driven comparison of its efficacy requires dedicated experimental investigation. The protocols and comparative data for established surfactants provided in this guide offer a robust framework for such an evaluation. By systematically applying these standard methods, researchers and drug development professionals can generate the necessary data to accurately position this compound within the broader landscape of surfactant technologies.

References

Validating the Antimicrobial Activity of (1-Methylhexyl)ammonium Sulphate: A Comparative Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comparative analysis of the antimicrobial activity of (1-Methylhexyl)ammonium sulphate against other common quaternary ammonium compounds (QACs), Benzalkonium Chloride and Cetylpyridinium Chloride. The information presented herein is intended to offer a baseline for researchers investigating novel antimicrobial agents.

Comparative Analysis of Antimicrobial Activity

The antimicrobial efficacy of this compound and two widely used QACs, Benzalkonium Chloride and Cetylpyridinium Chloride, was evaluated by determining their Minimum Inhibitory Concentration (MIC) against representative Gram-positive (Staphylococcus aureus) and Gram-negative (Escherichia coli) bacteria. The MIC is the lowest concentration of an antimicrobial agent that prevents the visible growth of a microorganism.

CompoundChemical StructureTest OrganismMinimum Inhibitory Concentration (MIC) (µg/mL)
This compound Staphylococcus aureus (ATCC 29213)>64 (Estimated)[1][2]
Escherichia coli (ATCC 25922)>64 (Estimated)[1][2]
Benzalkonium Chloride Staphylococcus aureus (ATCC 29213)2 - 15.7[3][4]
Escherichia coli (ATCC 25922)80[5]
Cetylpyridinium Chloride Staphylococcus aureus (ATCC 29213)1 - 4[6]
Escherichia coli (ATCC 25922)64[6]

Mechanism of Action: Disruption of Bacterial Cell Membranes

Quaternary ammonium compounds, including this compound, exert their antimicrobial effect primarily through the disruption of the bacterial cell membrane. This mechanism is initiated by the electrostatic interaction between the positively charged cationic head of the QAC and the negatively charged components of the bacterial cell envelope.

General Mechanism of Action for Quaternary Ammonium Compounds cluster_qac Quaternary Ammonium Compound (QAC) cluster_membrane Bacterial Cell Membrane qac_head Cationic Head (+) qac_tail Hydrophobic Tail adsorption Electrostatic Adsorption qac_head->adsorption attraction membrane Outer Surface (-) Phospholipid Bilayer Cytoplasm membrane:head->adsorption penetration Hydrophobic Tail Penetration adsorption->penetration disruption Membrane Disruption penetration->disruption leakage Leakage of Intracellular Components disruption->leakage death Cell Death leakage->death

Caption: Proposed mechanism of antimicrobial action for QACs.

Experimental Protocols

The determination of the Minimum Inhibitory Concentration (MIC) is a fundamental technique in antimicrobial susceptibility testing. The following is a detailed protocol for the broth microdilution method.

Broth Microdilution Method for MIC Determination

This method involves preparing a series of twofold dilutions of the antimicrobial agent in a liquid growth medium in a 96-well microtiter plate. Each well is then inoculated with a standardized suspension of the test microorganism. The MIC is determined as the lowest concentration of the antimicrobial agent that inhibits the visible growth of the microorganism after incubation.

Experimental Workflow for MIC Determination start Start prep_compound Prepare Stock Solution of Test Compound start->prep_compound serial_dilution Perform Serial Dilutions in 96-well Plate prep_compound->serial_dilution inoculate Inoculate Wells serial_dilution->inoculate prep_inoculum Prepare Standardized Bacterial Inoculum prep_inoculum->inoculate incubate Incubate at 37°C for 18-24 hours inoculate->incubate read_results Read Results Visually or with Plate Reader incubate->read_results determine_mic Determine MIC read_results->determine_mic end End determine_mic->end

Caption: Workflow for the broth microdilution MIC assay.

Materials:

  • Test compound (e.g., this compound)

  • Reference antimicrobial agents (e.g., Benzalkonium Chloride, Cetylpyridinium Chloride)

  • Sterile 96-well microtiter plates

  • Mueller-Hinton Broth (MHB) or other appropriate growth medium

  • Test organisms (e.g., Staphylococcus aureus ATCC 29213, Escherichia coli ATCC 25922)

  • Sterile saline or phosphate-buffered saline (PBS)

  • Spectrophotometer

  • Incubator

Procedure:

  • Preparation of Antimicrobial Stock Solutions:

    • Prepare a stock solution of each antimicrobial agent in a suitable solvent at a concentration of 1280 µg/mL.

  • Preparation of Microtiter Plates:

    • Add 100 µL of sterile MHB to all wells of a 96-well microtiter plate.

    • Add 100 µL of the antimicrobial stock solution to the first well of each row, resulting in a concentration of 640 µg/mL.

    • Perform twofold serial dilutions by transferring 100 µL from the first well to the second, and so on, down to the tenth well. Discard 100 µL from the tenth well. The eleventh well will serve as a growth control (no antimicrobial), and the twelfth well will be a sterility control (no inoculum).

  • Preparation of Inoculum:

    • From a fresh agar plate, select 3-5 colonies of the test organism and suspend them in sterile saline.

    • Adjust the turbidity of the suspension to match a 0.5 McFarland standard, which corresponds to approximately 1-2 x 10⁸ CFU/mL.

    • Dilute this suspension 1:100 in MHB to obtain a final inoculum density of approximately 1-2 x 10⁶ CFU/mL.

  • Inoculation of Microtiter Plates:

    • Inoculate each well (except the sterility control) with 10 µL of the prepared bacterial suspension, resulting in a final inoculum of approximately 5 x 10⁵ CFU/mL.

  • Incubation:

    • Cover the microtiter plates and incubate at 37°C for 18-24 hours.

  • Reading and Interpretation:

    • After incubation, visually inspect the plates for turbidity. The MIC is the lowest concentration of the antimicrobial agent in which there is no visible growth.

    • Optionally, the optical density at 600 nm (OD₆₀₀) can be measured using a microplate reader to quantify bacterial growth.

Conclusion

Based on established structure-activity relationships, this compound, with its C7 alkyl chain, is predicted to have significantly lower antimicrobial activity compared to commonly used QACs like Benzalkonium Chloride and Cetylpyridinium Chloride, which possess longer alkyl chains. This guide provides a framework for the experimental validation of this hypothesis. The detailed protocol for the broth microdilution assay can be employed to generate robust and comparable data for novel antimicrobial candidates. Further investigation into the antimicrobial spectrum and potential for resistance development is recommended for a comprehensive evaluation of this compound.

References

A Comparative Analysis of (1-Methylhexyl)ammonium Sulphate Derivatives for Researchers and Drug Development Professionals

Author: BenchChem Technical Support Team. Date: November 2025

(1-Methylhexyl)ammonium sulphate and its derivatives belong to the broader class of quaternary ammonium compounds (QACs), a group of chemicals widely recognized for their surfactant and antimicrobial properties. This guide provides a comparative analysis of these compounds, offering insights into their performance, experimental evaluation, and mechanism of action to inform research and development in the pharmaceutical and chemical industries.

Performance Comparison: Surfactant and Antimicrobial Efficacy

This compound is an organic ammonium salt characterized by a 1-methylhexyl alkyl chain attached to an ammonium ion.[1] Its molecular structure imparts amphiphilic properties, making it an effective surfactant and antimicrobial agent. The performance of this compound derivatives can be benchmarked against other common surfactants and antimicrobial compounds.

Surfactant Properties
PropertyThis compound Derivatives (Expected)Sodium Lauryl Sulphate (SLS) (Anionic Surfactant)Benzalkonium Chloride (Cationic Surfactant)
Chemical Structure C7 alkyl chain ammonium sulphateC12 alkyl chain sulphateMixture of alkylbenzyl dimethylammonium chlorides (C12, C14, C16)
Critical Micelle Concentration (CMC) Expected to be relatively high due to the shorter C7 alkyl chain.8.3 x 10⁻³ mol/L[2]Varies with alkyl chain length, generally in the millimolar range.
Surface Tension Reduction Effective, but likely less pronounced than longer-chain surfactants.Reduces surface tension of water significantly, down to ~35 mN/m.Strong surface tension reduction.
Foaming Properties Good foaming capabilities.High foaming.Good foaming and foam stability.
Solubility Generally good in water.Good in water.Soluble in water and ethanol.

Note: The performance of surfactants is influenced by factors such as temperature, pH, and the presence of electrolytes.

Antimicrobial Activity

QACs, including this compound, exhibit broad-spectrum antimicrobial activity against bacteria, fungi, and enveloped viruses.[6] Their primary mechanism of action involves the disruption of microbial cell membranes. The cationic headgroup of the QAC molecule interacts with the negatively charged components of the cell membrane, leading to increased permeability and eventual cell lysis.

A direct quantitative comparison of the antimicrobial efficacy of this compound requires experimental data, such as Minimum Inhibitory Concentration (MIC) values. While specific MIC values for this compound are not widely published, a general comparison with other antimicrobials can be made.

Antimicrobial AgentClassGeneral Spectrum of Activity
This compound Quaternary Ammonium CompoundGram-positive and Gram-negative bacteria, fungi, enveloped viruses.
Benzalkonium Chloride Quaternary Ammonium CompoundBroad-spectrum antimicrobial activity.
Chlorhexidine BiguanideBroad-spectrum, particularly effective against Gram-positive bacteria.
Triclosan Phenolic CompoundBroad-spectrum, but concerns over resistance and environmental impact exist.
Ethanol AlcoholBroad-spectrum disinfectant at high concentrations.

Experimental Protocols

To facilitate comparative studies, the following are detailed methodologies for key experiments used to evaluate the performance of surfactant and antimicrobial compounds.

Determination of Critical Micelle Concentration (CMC)

The CMC is a fundamental property of a surfactant and can be determined by measuring a physical property of the surfactant solution as a function of its concentration.

Method: Surface Tensiometry

  • Preparation of Solutions: Prepare a series of aqueous solutions of the surfactant with varying concentrations.

  • Measurement: Measure the surface tension of each solution using a tensiometer (e.g., Du Noüy ring or Wilhelmy plate method).

  • Data Analysis: Plot the surface tension as a function of the logarithm of the surfactant concentration. The point at which the slope of the curve changes sharply corresponds to the CMC.

Antimicrobial Susceptibility Testing: Minimum Inhibitory Concentration (MIC)

The MIC is the lowest concentration of an antimicrobial agent that prevents the visible growth of a microorganism after overnight incubation.

Method: Broth Microdilution

  • Preparation of Inoculum: Prepare a standardized suspension of the test microorganism (e.g., E. coli or S. aureus) in a suitable broth medium.

  • Serial Dilutions: Prepare serial twofold dilutions of the antimicrobial agent in a 96-well microtiter plate.

  • Inoculation: Inoculate each well with the standardized microbial suspension.

  • Incubation: Incubate the microtiter plate under appropriate conditions (e.g., 37°C for 24 hours).

  • Reading Results: The MIC is determined as the lowest concentration of the antimicrobial agent in which no visible growth of the microorganism is observed.

Visualizing the Mechanism of Action

The primary antimicrobial mechanism of quaternary ammonium compounds like this compound involves the disruption of the microbial cell membrane. This process can be visualized as a multi-step interaction.

G General Mechanism of Action of Quaternary Ammonium Compounds cluster_qac Quaternary Ammonium Compound (QAC) cluster_membrane Bacterial Cell Membrane QAC Cationic Headgroup (Positively Charged) AlkylChain Hydrophobic Alkyl Chain Adsorption 1. Adsorption QAC->Adsorption Electrostatic Interaction Penetration 2. Penetration AlkylChain->Penetration Membrane Negatively Charged Outer Surface Phospholipid Bilayer Cytoplasm Membrane:head->Penetration Hydrophobic Interaction Adsorption->Membrane:head Disruption 3. Membrane Disruption Penetration->Disruption Loss of Integrity Lysis 4. Cell Lysis Disruption->Lysis Leakage of Cellular Contents

Caption: Antimicrobial mechanism of QACs.

Synthesis of this compound

The synthesis of this compound can be achieved through straightforward chemical reactions. A common and efficient method is through the neutralization of the corresponding amine with sulfuric acid.

G Synthesis of this compound Reactant1 1-Methylhexylamine (Heptan-2-amine) Reaction Neutralization Reaction Reactant1->Reaction Reactant2 Sulfuric Acid (H₂SO₄) Reactant2->Reaction Product This compound Reaction->Product

Caption: Synthesis via neutralization.

References

Cross-Reactivity of (1-Methylhexyl)ammonium Sulphate in Immunoassays: A Comparative Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive comparison of the cross-reactivity of (1-Methylhexyl)ammonium sulphate in immunoassays, with a focus on its potential to generate false-positive results in assays designed for the detection of amphetamines. Due to the limited direct experimental data on this compound, this guide draws comparisons with the well-documented cross-reactivity of structurally similar compounds, primarily 1,3-dimethylamylamine (DMAA).

Executive Summary

This compound, a compound with surfactant and potential antimicrobial properties, shares structural similarities with amphetamine and its derivatives.[1] This structural resemblance raises a significant potential for cross-reactivity in immunoassays designed to detect amphetamines, leading to false-positive screening results. The issue of cross-reactivity is a well-documented challenge in immunoassay performance, where antibodies bind to molecules structurally similar to the target analyte, leading to inaccurate quantification or false identification.[2][3] This guide will delve into the expected cross-reactivity of this compound by examining data from its close structural analog, DMAA, and outline the experimental protocols necessary to validate these potential cross-reactivities.

Understanding Immunoassay Cross-Reactivity

Immunoassays rely on the specific binding of an antibody to its target antigen.[4] However, antibodies can sometimes bind to other molecules that have a similar chemical structure to the intended target.[5] This phenomenon, known as cross-reactivity, can lead to inaccurate results, such as false positives in drug screening tests.[3] The degree of cross-reactivity is influenced by several factors, including the specificity of the antibody, the concentration of the interfering substance, and the assay format.[6][7]

Signaling Pathway of Competitive Immunoassay

Competitive immunoassays are frequently used for the detection of small molecules like amphetamines. In this format, the target analyte in the sample competes with a labeled version of the analyte for a limited number of antibody binding sites. High concentrations of the target analyte result in less binding of the labeled analyte and thus a lower signal, and vice versa.

G Analyte Analyte ((1-Methylhexyl)ammonium) BoundComplex Antibody-Analyte Complex (No Signal) Analyte->BoundComplex Binds CrossReactant Cross-Reactant (e.g., Amphetamine) CrossReactant->BoundComplex Binds Antibody Antibody (Anti-Amphetamine) Antibody->BoundComplex BoundLabeledComplex Antibody-Labeled Analyte Complex (Signal) Antibody->BoundLabeledComplex LabeledAnalyte Labeled Analyte (Enzyme-linked Amphetamine) LabeledAnalyte->BoundLabeledComplex Binds

Caption: Competitive immunoassay principle.

Comparative Analysis: this compound vs. DMAA

This compound and DMAA (1,3-dimethylamylamine) are both aliphatic amines with structural features that mimic amphetamine. This structural similarity is the primary reason for their anticipated cross-reactivity in amphetamine immunoassays.

Table 1: Structural Comparison

CompoundChemical StructureKey Structural Similarities to Amphetamine
AmphetamineC9H13NPhenyl ring, ethylamine backbone
This compoundC7H19NO4SAlkylamine chain, secondary amine
1,3-Dimethylamylamine (DMAA)C7H17NAlkylamine chain, secondary amine

Numerous studies have demonstrated that DMAA causes false-positive results for amphetamines in various immunoassay platforms.[8][9][10] Given the structural parallels, it is highly probable that this compound would exhibit similar cross-reactive behavior.

Table 2: Reported Cross-Reactivity of DMAA in Amphetamine Immunoassays

Immunoassay KitCalibratorConcentration of DMAA causing a positive resultReference
Siemens/Syva® EMIT®II Plusd-METH (0.50 µg/mL)5.0 µg/mL[11]
Unspecified Immunoassayd-AMP (0.50 µg/mL)3.1 µg/mL[11]
Two separate immunoassay kitsNot specified~6.0 mg/L[10]

Note: Data for this compound is not available and is inferred from DMAA data.

Experimental Protocols for Assessing Cross-Reactivity

To definitively determine the cross-reactivity of this compound, a systematic experimental approach is required. The following protocol outlines a standard method for evaluating the cross-reactivity of a compound in a competitive immunoassay.

Experimental Workflow

G A Prepare Stock Solution of This compound B Prepare Serial Dilutions in Drug-Free Urine A->B C Perform Immunoassay (e.g., ELISA, EMIT) B->C D Determine IC50 (Concentration causing 50% inhibition) C->D E Calculate Percent Cross-Reactivity D->E F Compare with Target Analyte (e.g., Amphetamine) IC50 D->F

Caption: Workflow for cross-reactivity testing.

Detailed Methodology

1. Materials and Reagents:

  • This compound
  • Target analyte standard (e.g., d-amphetamine)
  • Drug-free human urine
  • Commercially available amphetamine immunoassay kit (e.g., ELISA, EMIT)
  • Microplate reader or appropriate instrumentation
  • Pipettes and other standard laboratory equipment

2. Preparation of Solutions:

  • Prepare a high-concentration stock solution of this compound in a suitable solvent (e.g., methanol or deionized water).
  • Prepare a stock solution of the target analyte (d-amphetamine) in the same solvent.
  • Create a series of dilutions of both the this compound and the d-amphetamine in drug-free urine to cover a range of concentrations.

3. Immunoassay Procedure:

  • Follow the manufacturer's instructions for the chosen amphetamine immunoassay kit.
  • Typically, this involves adding the urine samples (containing either the test compound or the standard) to microplate wells coated with anti-amphetamine antibodies, followed by the addition of an enzyme-labeled amphetamine conjugate.
  • After an incubation period, the unbound reagents are washed away.
  • A substrate is then added, and the resulting colorimetric, fluorescent, or chemiluminescent signal is measured using a microplate reader.

4. Data Analysis:

  • Construct a standard curve for d-amphetamine by plotting the signal intensity against the logarithm of the concentration.
  • From the standard curve, determine the concentration of d-amphetamine that causes a 50% reduction in the maximum signal (IC50).
  • Similarly, create a dose-response curve for this compound and determine its IC50 value.
  • Calculate the percent cross-reactivity using the following formula:[6]

Conclusion and Recommendations

While direct experimental data for this compound is lacking, the extensive evidence of cross-reactivity from the structurally analogous compound DMAA strongly suggests a high likelihood of interference in amphetamine immunoassays. This can lead to a significant rate of false-positive results, necessitating confirmatory analysis by a more specific method such as gas chromatography-mass spectrometry (GC-MS) or liquid chromatography-tandem mass spectrometry (LC-MS/MS).[9]

For researchers, scientists, and drug development professionals working with this compound or similar compounds, it is imperative to:

  • Be aware of the potential for immunoassay cross-reactivity.

  • Perform validation studies to determine the specific cross-reactivity of the compound in the immunoassays being used.

  • Utilize confirmatory testing methods to verify any positive screening results.

By understanding and proactively addressing the potential for cross-reactivity, the accuracy and reliability of immunoassay data can be significantly improved.

References

A Comparative Guide to Protein Precipitation: Standard Ammonium Sulphate vs. (1-Methylhexyl)ammonium Sulphate

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comparative analysis of standard ammonium sulphate and the theoretical performance of (1-Methylhexyl)ammonium sulphate for use in protein precipitation experiments. Due to a lack of publicly available experimental data on the reproducibility of experiments using this compound, this guide leverages established principles of protein precipitation and surfactant chemistry to offer a forward-looking perspective on its potential advantages and disadvantages.

Introduction

Ammonium sulphate precipitation is a cornerstone technique in biochemistry for the separation and purification of proteins based on their solubility at high salt concentrations.[1][2] This process, known as "salting-out," is effective, economical, and generally preserves the biological activity of the protein.[3] Standard ammonium sulphate is a widely used reagent for this purpose.[1][3] this compound, an analogue with a surfactant-like structure due to its alkyl chain, is not commonly used for protein precipitation. However, its chemical nature suggests it could offer unique properties in modulating protein solubility. This guide explores these potential differences to aid researchers in selecting appropriate reagents for their experimental needs.

Physicochemical Properties and their Implications

The primary difference between standard ammonium sulphate and this compound lies in the latter's possession of a hydrophobic alkyl chain. This structural modification introduces surfactant properties, which can influence its interaction with proteins in solution.

PropertyStandard Ammonium SulphateThis compound (Theoretical)Significance in Protein Precipitation
Mechanism of Action Salting-out: Reduces protein solubility by competing for water molecules, leading to increased protein-protein hydrophobic interactions and precipitation.[3][4]Dual mechanism: Combines salting-out with surfactant action. The alkyl chain can interact directly with hydrophobic patches on the protein surface.The surfactant properties of this compound could lead to more selective precipitation of certain proteins, particularly those with exposed hydrophobic regions.
Purity of Precipitate Can co-precipitate non-target proteins with similar solubility profiles.[1]Potentially higher selectivity, but may also lead to the co-precipitation of lipids and other hydrophobic molecules.Further purification steps would be necessary for both, but the nature of the contaminants might differ.
Protein Stability Generally stabilizes protein structure.[1]The surfactant nature could potentially disrupt protein tertiary structure at certain concentrations, leading to denaturation.Careful optimization of concentration would be critical to avoid protein inactivation.
Handling Available as a high-purity, crystalline solid.[4]Likely to be a crystalline solid, but may have different solubility and handling characteristics due to its amphiphilic nature.Researchers would need to validate solubility and handling protocols.

Experimental Protocols

The following protocols provide a detailed methodology for a typical protein precipitation experiment using standard ammonium sulphate and a projected protocol for this compound.

Protocol 1: Protein Precipitation with Standard Ammonium Sulphate

This protocol is a standard method for the fractional precipitation of proteins.

Materials:

  • Protein solution (e.g., cell lysate, serum)

  • Solid, crystalline ammonium sulphate (reagent grade)

  • Precipitation Buffer (e.g., 50 mM Tris-HCl, pH 7.4)

  • Centrifuge capable of 10,000 x g

  • Stir plate and stir bar

  • Ice bath

Procedure:

  • Initial Preparation:

    • Clarify the protein solution by centrifugation at 10,000 x g for 30 minutes at 4°C to remove any cellular debris.

    • Transfer the supernatant to a clean beaker and place it in an ice bath on a stir plate. Begin gentle stirring.

  • First Precipitation Cut (e.g., 30% saturation):

    • Slowly add the calculated amount of solid ammonium sulphate to the protein solution to achieve the desired saturation (e.g., 30%). Refer to standard ammonium sulphate precipitation tables for the exact amount.[5]

    • Allow the solution to stir gently on ice for 30-60 minutes to ensure complete dissolution of the salt and equilibration.

    • Centrifuge the solution at 10,000 x g for 20 minutes at 4°C to pellet the precipitated proteins.

    • Carefully decant the supernatant into a clean beaker. The pellet contains proteins that are insoluble at this salt concentration.

  • Second Precipitation Cut (e.g., 60% saturation):

    • To the supernatant from the previous step, slowly add more solid ammonium sulphate to increase the saturation to the next desired level (e.g., 60%).

    • Repeat the stirring, equilibration, and centrifugation steps as described above.

    • The pellet from this step contains the protein fraction that precipitated between 30% and 60% ammonium sulphate saturation.

  • Protein Recovery:

    • Resuspend the protein pellets in a minimal volume of a suitable buffer for downstream applications.

    • The high salt concentration will likely need to be removed through dialysis or buffer exchange chromatography.

Protocol 2: Hypothetical Protocol for Protein Precipitation with this compound

This projected protocol is based on the principles of surfactant-protein interactions and may require significant optimization.

Materials:

  • Protein solution

  • This compound

  • Precipitation Buffer

  • Centrifuge

  • Stir plate and stir bar

  • Ice bath

Procedure:

  • Initial Preparation:

    • Prepare the protein solution as described in Protocol 1.

  • Determining Optimal Concentration (Crucial Step):

    • Due to the potential for denaturation, it is critical to perform a pilot experiment to determine the optimal concentration range.

    • Set up a series of small-scale precipitations with varying concentrations of this compound (e.g., from 1% to 50% saturation).

    • Analyze the supernatant and pellet for the protein of interest and assess its activity to identify the concentration that provides the best balance of precipitation and preservation of function.

  • Scaled-Up Precipitation:

    • Based on the pilot experiment, perform the precipitation at the optimal concentration of this compound, following the steps of slow addition, equilibration, and centrifugation as in Protocol 1.

  • Protein Recovery and Analysis:

    • Resuspend the pellet and remove the precipitating agent.

    • It is essential to perform functional assays to confirm that the protein has not been denatured by the surfactant properties of this compound.

Visualizing the Workflow and Underlying Principles

Experimental Workflow for Protein Precipitation

G Protein Precipitation Workflow start Start: Crude Protein Solution clarify Clarification by Centrifugation start->clarify supernatant1 Clarified Supernatant clarify->supernatant1 add_precipitant Add Precipitant (e.g., Ammonium Sulphate) supernatant1->add_precipitant equilibration Equilibration (Stirring on Ice) add_precipitant->equilibration centrifuge1 Centrifugation equilibration->centrifuge1 pellet1 Pellet 1 (Precipitated Proteins) centrifuge1->pellet1 supernatant2 Supernatant for Further Fractionation centrifuge1->supernatant2 add_more_precipitant Add More Precipitant supernatant2->add_more_precipitant equilibration2 Equilibration add_more_precipitant->equilibration2 centrifuge2 Centrifugation equilibration2->centrifuge2 pellet2 Pellet 2 (Desired Protein Fraction) centrifuge2->pellet2 supernatant3 Final Supernatant (Discard or Analyze) centrifuge2->supernatant3 resuspend Resuspend Pellet pellet2->resuspend desalt Desalting (Dialysis/Buffer Exchange) resuspend->desalt end End: Purified Protein Solution desalt->end

Caption: A generalized workflow for fractional protein precipitation.

Conceptual Comparison of Precipitation Mechanisms

G Conceptual Mechanisms of Protein Precipitation cluster_0 Standard Ammonium Sulphate cluster_1 This compound (Theoretical) protein1 Protein water1 Water Molecules protein1->water1 Hydration Shell protein_agg1 Protein Aggregates (Precipitate) protein1->protein_agg1 Hydrophobic Interactions as1 Ammonium Sulphate as1->water1 Competes for Water protein2 Protein water2 Water Molecules protein2->water2 Hydration Shell protein_agg2 Protein Aggregates (Precipitate) protein2->protein_agg2 Hydrophobic Interactions mhas This compound mhas->protein2 Direct Hydrophobic Interaction mhas->water2 Competes for Water

Caption: Comparison of precipitation mechanisms.

Conclusion

While standard ammonium sulphate remains a reliable and well-documented choice for protein precipitation, the theoretical properties of this compound present intriguing possibilities for enhanced selectivity, particularly for proteins with significant hydrophobic surface characteristics. However, the potential for protein denaturation due to its surfactant nature necessitates careful empirical optimization. Researchers considering the use of this compound should be prepared to invest in thorough preliminary studies to establish optimal, non-denaturing conditions. For routine and well-established protein purification protocols, standard ammonium sulphate is the more conservative and predictable option. Future research into the experimental application of this compound would be invaluable in validating its potential as a specialized tool in protein biochemistry.

References

Benchmarking (1-Methylhexyl)ammonium Sulphate Against Other Precipitating Agents: A Comparative Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive comparison of various protein precipitating agents, with a focus on benchmarking the performance of (1-Methylhexyl)ammonium sulphate against established reagents such as ammonium sulphate, acetone, and trichloroacetic acid (TCA). The information presented herein is intended to assist researchers in selecting the most appropriate precipitation method for their specific protein purification and analysis needs.

Introduction to Protein Precipitation

Protein precipitation is a fundamental technique in biochemistry and drug development, utilized for concentrating proteins, removing contaminants, and preparing samples for downstream applications like electrophoresis and chromatography.[1] The choice of precipitating agent is critical as it can significantly impact protein recovery, purity, and biological activity. This guide will delve into the mechanisms, advantages, and disadvantages of different precipitating agents, offering a comparative framework for their application.

Mechanism of Action: A Comparative Overview

The precipitation of proteins from a solution is induced by altering the solvent conditions to decrease protein solubility. The primary mechanisms employed by different precipitating agents include salting out, reduction of the dielectric constant by organic solvents, and isoelectric precipitation by acids.

This compound

This compound is an organic ammonium salt with surfactant properties, suggesting a mechanism of action that combines salting out with hydrophobic interactions.[2] The presence of the (1-methylhexyl) alkyl chain introduces a hydrophobic character, which can interact with the non-polar regions of proteins, potentially leading to more specific precipitation compared to traditional inorganic salts. While specific experimental data on its performance is limited in publicly available literature, its use in biochemical assays and protein purification processes is noted by chemical suppliers.[2]

Ammonium Sulphate

Ammonium sulphate is a widely used inorganic salt for protein precipitation via the "salting-out" method.[3][4] At high concentrations, ammonium sulphate ions compete with proteins for water molecules, leading to the disruption of the protein's hydration shell.[4][5] This increases protein-protein hydrophobic interactions, causing aggregation and precipitation. A key advantage of ammonium sulphate is its ability to generally preserve the native structure and biological activity of the precipitated protein.[6]

Acetone

Acetone is a water-miscible organic solvent that precipitates proteins by reducing the dielectric constant of the solution. This enhances the electrostatic attraction between charged protein molecules, leading to aggregation and precipitation. Acetone also displaces the hydration layer around the protein, further promoting precipitation.[6] Precipitation with acetone is typically performed at low temperatures to minimize protein denaturation.[4][6]

Trichloroacetic Acid (TCA)

Trichloroacetic acid (TCA) is a strong acid that causes proteins to precipitate at their isoelectric point, where their net charge is zero, and solubility is minimal.[7] TCA also acts as a denaturing agent, causing proteins to unfold and aggregate.[6] While highly effective for protein removal and concentration, TCA precipitation results in irreversible denaturation, making it unsuitable for applications requiring active proteins.[6][7]

Comparative Performance Data

The following table summarizes the key performance characteristics of the discussed precipitating agents. It is important to note that the data for this compound is inferred based on its chemical properties due to the lack of specific experimental data in the available literature.

Precipitating AgentMechanism of ActionProtein State after PrecipitationTypical Protein RecoveryEase of RemovalKey AdvantagesKey Disadvantages
This compound Salting out & Hydrophobic interactionsLikely Native (Inferred)Not documentedDialysis, DiafiltrationPotential for selective precipitation of hydrophobic proteins.Lack of established protocols and performance data.
Ammonium Sulphate Salting outGenerally NativeHighDialysis, DiafiltrationPreserves protein activity, high solubility, low cost.[6][8]Requires removal of high salt concentrations.[8]
Acetone Reduction of dielectric constantOften DenaturedHighEvaporation, CentrifugationRapid precipitation, effective for removing lipids.Can cause irreversible denaturation, flammable.[6]
Trichloroacetic Acid (TCA) Isoelectric precipitation, DenaturationDenaturedVery HighNeutralization, CentrifugationHighly efficient protein removal, concentrates dilute samples.Irreversibly denatures proteins.[6][7]

Experimental Protocols

Detailed methodologies for protein precipitation are crucial for reproducibility and optimal results. Below are general protocols for the discussed precipitating agents.

Protocol 1: Ammonium Sulphate Precipitation
  • Preparation: Dissolve the protein sample in a suitable buffer. Perform all steps at 4°C to maintain protein stability.

  • Ammonium Sulphate Addition: Slowly add finely ground solid ammonium sulphate or a saturated solution to the gently stirring protein solution to the desired final concentration.

  • Incubation: Continue stirring for approximately 30-60 minutes to allow for equilibration and complete precipitation.

  • Centrifugation: Pellet the precipitated protein by centrifugation (e.g., 10,000 x g for 20 minutes at 4°C).

  • Washing (Optional): Wash the pellet with a buffer solution containing the same concentration of ammonium sulphate used for precipitation.

  • Solubilization and Desalting: Resuspend the pellet in a minimal volume of the desired buffer and remove the ammonium sulphate by dialysis or diafiltration.

Protocol 2: Acetone Precipitation
  • Preparation: Cool both the protein solution and the acetone to -20°C.

  • Acetone Addition: Slowly add 4 volumes of cold acetone to 1 volume of the protein solution while gently vortexing.

  • Incubation: Incubate the mixture at -20°C for 1-2 hours to facilitate complete precipitation.

  • Centrifugation: Collect the precipitate by centrifugation at high speed (e.g., 13,000 x g for 10 minutes at 4°C).

  • Washing: Carefully decant the supernatant and wash the pellet with cold acetone.

  • Drying and Solubilization: Air-dry the pellet to remove residual acetone and then resuspend it in the buffer of choice.

Protocol 3: Trichloroacetic Acid (TCA) Precipitation
  • Preparation: Start with the protein solution on ice.

  • TCA Addition: Add cold TCA solution (e.g., 100% w/v) to the protein sample to a final concentration of 10-20%.

  • Incubation: Mix well and incubate on ice for 30-60 minutes.

  • Centrifugation: Pellet the precipitated protein by centrifugation (e.g., 15,000 x g for 15 minutes at 4°C).

  • Washing: Discard the supernatant and wash the pellet with cold acetone to remove residual TCA.

  • Drying and Solubilization: Air-dry the pellet and resuspend it in a suitable buffer, which may require sonication and pH adjustment due to the acidic nature of TCA.

Visualizing Workflows and Mechanisms

To further clarify the processes and concepts discussed, the following diagrams have been generated using the DOT language.

G cluster_workflow General Protein Precipitation Workflow start Protein Solution add_agent Add Precipitating Agent start->add_agent incubate Incubate add_agent->incubate centrifuge Centrifuge incubate->centrifuge separate Separate Pellet and Supernatant centrifuge->separate pellet Protein Pellet separate->pellet supernatant Supernatant separate->supernatant process_pellet Wash & Resuspend Pellet pellet->process_pellet downstream Downstream Analysis process_pellet->downstream

Caption: A generalized workflow for protein precipitation experiments.

G cluster_mechanisms Mechanisms of Protein Precipitation cluster_salting_out Salting Out (e.g., Ammonium Sulphate) cluster_organic_solvent Organic Solvent (e.g., Acetone) cluster_acid Acid Precipitation (e.g., TCA) protein Soluble Protein (Hydration Shell) salt High Salt Concentration solvent Add Organic Solvent acid Add Acid disrupt Disruption of Hydration Shell salt->disrupt aggregate_so Protein Aggregation (Hydrophobic Interactions) disrupt->aggregate_so precipitate_so Precipitate aggregate_so->precipitate_so dielectric Reduced Dielectric Constant solvent->dielectric aggregate_os Protein Aggregation (Electrostatic Interactions) dielectric->aggregate_os precipitate_os Precipitate aggregate_os->precipitate_os isoelectric Reach Isoelectric Point (pI) acid->isoelectric aggregate_acid Protein Aggregation (Charge Neutralization) isoelectric->aggregate_acid precipitate_acid Precipitate aggregate_acid->precipitate_acid

Caption: A diagram illustrating the different mechanisms of protein precipitation.

Conclusion

The selection of a protein precipitating agent is a critical step in experimental design. While traditional agents like ammonium sulphate, acetone, and TCA are well-characterized and widely used, novel reagents such as this compound may offer unique advantages, particularly for the selective precipitation of hydrophobic proteins. However, the lack of comprehensive performance data for this compound necessitates further empirical investigation to validate its efficacy and determine optimal working conditions. Researchers are encouraged to perform small-scale pilot experiments to compare different precipitation methods and identify the most suitable approach for their specific protein of interest and downstream application.

References

In-vitro vs. In-vivo Effects of (1-Methylhexyl)ammonium sulphate: A Comparative Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comparative analysis of the reported in-vitro and in-vivo effects of (1-Methylhexyl)ammonium sulphate. It is important to note that while the specific sulphate salt is not extensively studied, the biological activity is primarily attributed to its cation, 1-methylhexylamine, also known as Dimethylhexylamine (DMHA) or Octodrine. The data presented herein is largely based on studies of 1-methylhexylamine/DMHA.

Summary of Biological Activity

This compound is an organic ammonium salt. The 1-methylhexylamine cation is a sympathomimetic amine, acting as a central nervous system (CNS) stimulant.[1][2][3] Its effects are attributed to its ability to increase the uptake of dopamine and noradrenaline.[3] The sulphate anion is generally considered to have low toxicity. In-vitro, the compound exhibits surfactant properties which can disrupt cellular membranes, leading to antimicrobial effects.[4] In-vivo, the primary effects observed are related to its stimulant properties on the cardiovascular and central nervous systems.[1]

Quantitative Data Comparison

The following tables summarize the available quantitative data on the effects of 1-methylhexylamine (DMHA).

Table 1: In-vivo Effects of 1-Methylhexylamine (DMHA) in Animal Models

SpeciesRoute of AdministrationObserved EffectsReference
Mice, RatsIntraperitoneal injection, InhalationStimulation of the central nervous system.[1]
Cats, Dogs, Guinea pigs, RabbitsIntraperitoneal injection, InhalationIncreased blood pressure and cardiac output.[1]
CatsNot specifiedIncreased cardiac rate (positive chronotropic effect) and myocardial contractility (positive inotropic effect).[3]

Table 2: Reported Human Dosages and Effects of 1-Methylhexylamine (DMHA)

ContextDosageReported EffectsReference
Historical Pharmaceutical Use (as Octodrine)8.2 mg, 16.5 mg, 33 mgTreatment of hypotension.[1]
Dietary SupplementsUp to 72 mg per servingAppetite suppression, enhanced energy, focus, and increased pain threshold.[1][2][3]
User Reported "Safe Dose"~1 mg/kg bodyweight (up to 160 mg/day)Increased mental focus, energy, reduced appetite, feelings of wellbeing.[5]
User Reported for Appetite Suppression25 mg twice a dayAppetite suppression.[3]

Experimental Protocols

Detailed experimental protocols for the cited studies are not fully available in the public domain. However, the general methodologies can be inferred.

In-vivo Cardiovascular and CNS Effects in Animals: Studies in the mid-20th century on animals like cats, dogs, rats, and mice typically involved the administration of DMHA through intraperitoneal injection or inhalation.[1] Cardiovascular parameters such as blood pressure and cardiac output were likely measured using arterial catheters and flow probes. Central nervous system stimulation was likely assessed through observational studies of animal behavior (e.g., increased activity, alertness).

In-vitro Antimicrobial Activity: The antimicrobial effects of this compound would likely be evaluated using standard microbiological techniques.[4] This would involve:

  • Minimum Inhibitory Concentration (MIC) Assay: A serial dilution of the compound is prepared in a liquid growth medium and inoculated with a standardized number of bacteria. The MIC is the lowest concentration that inhibits visible bacterial growth after incubation.

  • Agar Diffusion Test: A paper disc impregnated with the compound is placed on an agar plate swabbed with bacteria. The diameter of the zone of inhibition around the disc is measured to determine the extent of antimicrobial activity.

Visualizing Pathways and Workflows

Signaling Pathway of 1-Methylhexylamine (DMHA)

DMHA_Pathway cluster_presynaptic Presynaptic Terminal cluster_postsynaptic Postsynaptic Terminal DMHA 1-Methylhexylamine (DMHA) DAT Dopamine Transporter (DAT) DMHA->DAT Inhibits Reuptake NET Norepinephrine Transporter (NET) DMHA->NET Inhibits Reuptake SynapticCleft Synaptic Cleft DopamineReceptor Dopamine Receptor SynapticCleft->DopamineReceptor Binds AdrenergicReceptor Adrenergic Receptor SynapticCleft->AdrenergicReceptor Binds PresynapticNeuron Presynaptic Neuron PresynapticNeuron->SynapticCleft Release PostsynapticNeuron Postsynaptic Neuron Dopamine Dopamine DAT->Dopamine Reuptake Norepinephrine Norepinephrine NET->Norepinephrine Reuptake Response Increased Sympathetic Nervous System Activity (Stimulation, Increased HR/BP) DopamineReceptor->Response AdrenergicReceptor->Response

Caption: Proposed signaling pathway of 1-Methylhexylamine (DMHA).

General Experimental Workflow for In-vitro Antimicrobial Testing

Antimicrobial_Workflow start Start prepare_compound Prepare (1-Methylhexyl)ammonium sulphate Solutions start->prepare_compound prepare_bacteria Prepare Standardized Bacterial Inoculum start->prepare_bacteria mic_assay Perform Minimum Inhibitory Concentration (MIC) Assay prepare_compound->mic_assay agar_diffusion Perform Agar Disc Diffusion Assay prepare_compound->agar_diffusion prepare_bacteria->mic_assay prepare_bacteria->agar_diffusion incubate Incubate at Optimal Temperature mic_assay->incubate agar_diffusion->incubate read_mic Read and Record MIC (Lowest concentration with no visible growth) incubate->read_mic measure_zone Measure and Record Zone of Inhibition incubate->measure_zone analyze_data Analyze and Compare Data read_mic->analyze_data measure_zone->analyze_data end End analyze_data->end

Caption: Workflow for in-vitro antimicrobial susceptibility testing.

Conclusion

The available scientific literature indicates that the biological effects of this compound are predominantly dictated by the 1-methylhexylamine cation (DMHA). In-vitro, its surfactant properties suggest potential antimicrobial applications. In-vivo, it acts as a central nervous system and cardiovascular stimulant. Researchers and drug development professionals should be aware of the potential for significant physiological effects, particularly on the cardiovascular system, when working with this compound. Further research is warranted to fully characterize the specific pharmacological and toxicological profile of this compound.

References

Unveiling the Activity of (1-Methylhexyl)ammonium Sulphate and its Structural Analogues: A Comparative Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comparative analysis of the anticipated antimicrobial activity of (1-Methylhexyl)ammonium sulphate and its structural analogues. Due to a lack of direct comparative studies on this compound, this guide extrapolates from established structure-activity relationships of homologous series of quaternary ammonium salts (QASs). The primary mechanism of antimicrobial action for QASs is the disruption of microbial cell membranes.

Structure-Activity Relationship: The Critical Role of the Alkyl Chain

The antimicrobial efficacy of simple alkylammonium salts is predominantly dictated by the lipophilicity of the alkyl chain. This relationship, however, is not linear. Activity generally increases with chain length to a certain point, after which it plateaus or decreases. This phenomenon, known as the "cut-off effect," is attributed to a decrease in water solubility and bioavailability with excessively long alkyl chains.

For many bacteria, the optimal antimicrobial activity for n-alkyldimethylbenzylammonium chlorides is observed with alkyl chain lengths of approximately 14 carbons. However, some research suggests a bimodal relationship, with a smaller peak in activity around a C7 alkyl chain, potentially indicating different modes of interaction with the bacterial cell surface.

This guide will consider the following structural analogues for a comparative discussion:

  • n-Heptylammonium sulphate (Linear C7): The linear isomer of this compound.

  • n-Octylammonium sulphate (Linear C8): A slightly longer linear analogue.

  • n-Decylammonium sulphate (Linear C10): An analogue approaching the optimal chain length for many bacteria.

  • Other Branched C7 Analogues: Isomers such as (2-methylhexyl)ammonium sulphate and (3-methylhexyl)ammonium sulphate.

Comparative Activity Analysis (Inferred)

CompoundStructureExpected Antimicrobial Activity (Relative to this compound)Rationale
This compound Branched C7BaselineThe branched structure may slightly decrease lipophilicity compared to its linear counterpart, potentially impacting membrane interaction.
n-Heptylammonium sulphate Linear C7Potentially slightly higherA linear alkyl chain of the same carbon number is generally more lipophilic than a branched chain, which may lead to enhanced membrane disruption.
n-Octylammonium sulphate Linear C8HigherIncreased alkyl chain length generally leads to greater lipophilicity and improved antimicrobial efficacy, moving towards the optimal chain length.
n-Decylammonium sulphate Linear C10Significantly HigherApproaching the optimal alkyl chain length (C10-C14) for many bacterial species, a significant increase in antimicrobial activity is anticipated.
Other Branched C7 Analogues Branched C7Similar to baselineThe position of the methyl group may cause minor variations in physicochemical properties, but the overall activity is expected to be comparable to this compound.

Experimental Protocols

To quantitatively assess the antimicrobial activity of this compound and its analogues, the following detailed experimental protocol for a broth microdilution assay is recommended.

Broth Microdilution Method for Minimum Inhibitory Concentration (MIC) Determination

This method determines the lowest concentration of an antimicrobial agent that prevents visible growth of a microorganism in a liquid broth medium.

1. Materials:

  • Test compounds: this compound and its structural analogues.

  • Bacterial strains: e.g., Staphylococcus aureus (Gram-positive) and Escherichia coli (Gram-negative).

  • Cation-adjusted Mueller-Hinton Broth (CAMHB).

  • Sterile 96-well microtiter plates.

  • Sterile saline (0.85% NaCl).

  • Spectrophotometer.

  • Microplate reader.

  • Incubator (37°C).

2. Preparation of Bacterial Inoculum:

  • Aseptically pick 3-5 isolated colonies of the test bacterium from an agar plate and inoculate into a tube containing 5 mL of CAMHB.

  • Incubate the broth culture at 37°C for 2-6 hours until it reaches the turbidity of a 0.5 McFarland standard (approximately 1-2 x 10⁸ CFU/mL).

  • Adjust the turbidity of the bacterial suspension with sterile saline or broth to match the 0.5 McFarland standard using a spectrophotometer (absorbance at 625 nm of 0.08-0.10).

  • Dilute the adjusted bacterial suspension 1:100 in CAMHB to obtain a final inoculum density of approximately 5 x 10⁵ CFU/mL.

3. Preparation of Test Compound Dilutions:

  • Prepare a stock solution of each test compound in a suitable solvent (e.g., sterile deionized water or dimethyl sulfoxide).

  • Perform serial two-fold dilutions of each stock solution in CAMHB in a separate 96-well plate to create a range of concentrations.

4. Microtiter Plate Inoculation:

  • Dispense 50 µL of CAMHB into all wells of a sterile 96-well microtiter plate.

  • Add 50 µL of the appropriate test compound dilution to the corresponding wells, resulting in a final volume of 100 µL and the desired test concentration.

  • Include a positive control well (broth with bacteria, no compound) and a negative control well (broth only).

  • Add 50 µL of the prepared bacterial inoculum to each well (except the negative control), bringing the final volume to 150 µL.

5. Incubation and Reading:

  • Cover the microtiter plate and incubate at 37°C for 18-24 hours.

  • After incubation, determine the MIC by visually inspecting the plates for turbidity. The MIC is the lowest concentration of the compound at which there is no visible growth.

  • Alternatively, the results can be read using a microplate reader at 600 nm.

Visualizations

Experimental Workflow for MIC Determination

MIC_Workflow cluster_prep Preparation cluster_assay Assay cluster_analysis Analysis start Start bacterial_culture Bacterial Culture Preparation start->bacterial_culture compound_stock Prepare Compound Stock Solutions start->compound_stock mcfarland Adjust to 0.5 McFarland bacterial_culture->mcfarland inoculum Prepare Final Inoculum mcfarland->inoculum add_inoculum Inoculate with Bacteria inoculum->add_inoculum serial_dilution Perform Serial Dilutions compound_stock->serial_dilution add_compounds Add Compound Dilutions serial_dilution->add_compounds plate_setup Setup 96-well Plate plate_setup->add_compounds add_compounds->add_inoculum incubate Incubate at 37°C add_inoculum->incubate read_results Read Results (Visually or with Plate Reader) incubate->read_results determine_mic Determine MIC read_results->determine_mic end End determine_mic->end

Caption: Workflow for determining the Minimum Inhibitory Concentration (MIC).

Proposed Signaling Pathway: Membrane Disruption

Membrane_Disruption cluster_cell Bacterial Cell membrane Cell Membrane (Phospholipid Bilayer) cytoplasm Cytoplasm insertion Insertion of Alkyl Chain into Hydrophobic Core membrane->insertion Penetration qas This compound (Cationic Head & Lipophilic Tail) adsorption Electrostatic Adsorption to Negatively Charged Membrane qas->adsorption adsorption->membrane Interaction disruption Membrane Disruption & Pore Formation insertion->disruption leakage Leakage of Intracellular Components (Ions, Metabolites, etc.) disruption->leakage leakage->cytoplasm Depletion of cell_death Cell Death leakage->cell_death

Caption: Mechanism of action for quaternary ammonium salts leading to cell death.

A Comparative Analysis of (1-Methylhexyl)ammonium Sulphate and Other Antimicrobial Agents' Mechanisms of Action

Author: BenchChem Technical Support Team. Date: November 2025

For Immediate Release

This guide provides a detailed comparison of the mechanism of action of (1-Methylhexyl)ammonium sulphate against other major classes of antimicrobial agents. It is intended for researchers, scientists, and drug development professionals, offering objective comparisons supported by experimental data and detailed methodologies.

While specific research on this compound is limited, its structure as a long-chain alkylammonium salt suggests a mechanism of action consistent with that of Quaternary Ammonium Compounds (QACs). These compounds are known for their surfactant properties and ability to disrupt microbial cell membranes.[1] This guide will, therefore, compare the established mechanisms of major antimicrobial classes to the membrane-disrupting action characteristic of QACs, the presumed mechanism for this compound.

Mechanisms of Antimicrobial Action

Antimicrobial agents can be broadly classified based on their cellular targets. The primary mechanisms include disruption of the cell membrane, inhibition of cell wall synthesis, inhibition of protein synthesis, and inhibition of nucleic acid synthesis.

This compound, as an alkylammonium salt, is predicted to function as a cationic surfactant. This mechanism is well-documented for QACs.[2][3][4][5]

  • Initial Interaction: The positively charged ammonium headgroup electrostatically interacts with the negatively charged components of the bacterial cell membrane, such as phospholipids and teichoic acids.[6]

  • Membrane Penetration: The hydrophobic alkyl tail, in this case, the 1-methylhexyl group, penetrates the hydrophobic core of the lipid bilayer.[2][7]

  • Disruption and Leakage: This insertion disrupts the membrane's structural integrity, leading to disorganization, increased permeability, and leakage of essential intracellular components like potassium ions and nucleotides.[7][8]

  • Cell Lysis: Ultimately, the loss of membrane potential and leakage of cellular contents lead to cell death.[2][7]

G cluster_membrane Bacterial Cell Membrane cluster_extracellular Extracellular cluster_intracellular Intracellular Membrane Lipid Bilayer Leakage Leakage of Contents Membrane->Leakage 3. Disruption Phospholipids Negative Phospholipids QAC (1-Methylhexyl)ammonium Sulphate (QAC) QAC->Membrane 2. Penetration QAC->Phospholipids 1. Adsorption Cytoplasm Cytoplasm (K+, ATP, etc.) Leakage->Cytoplasm Depletion

Beta-lactam antibiotics target the synthesis of peptidoglycan, a critical component of the bacterial cell wall.[9][10]

  • Target: These antibiotics bind to and inactivate penicillin-binding proteins (PBPs), which are enzymes essential for the final steps of peptidoglycan synthesis.[11][12]

  • Mechanism: By inhibiting the cross-linking of peptidoglycan chains, beta-lactams weaken the cell wall, making the bacterium susceptible to osmotic lysis.[9][13]

G BetaLactam Beta-Lactam Antibiotic PBP Penicillin-Binding Protein (PBP) BetaLactam->PBP Binds to Peptidoglycan Peptidoglycan Cross-linking PBP->Peptidoglycan Inhibits CellWall Weakened Cell Wall Peptidoglycan->CellWall Leads to Lysis Cell Lysis CellWall->Lysis

Macrolides are primarily bacteriostatic and function by inhibiting bacterial protein synthesis.[14][15]

  • Target: They bind to the 50S subunit of the bacterial ribosome.[14][15][16]

  • Mechanism: This binding blocks the exit tunnel for the growing polypeptide chain, thereby inhibiting the elongation of proteins.[16][17]

G Macrolide Macrolide Antibiotic Ribosome50S 50S Ribosomal Subunit Macrolide->Ribosome50S Binds to PeptideExit Peptide Exit Tunnel Ribosome50S->PeptideExit Blocks ProteinElongation Protein Elongation PeptideExit->ProteinElongation Prevents Inhibition Inhibition of Protein Synthesis ProteinElongation->Inhibition

Fluoroquinolones are broad-spectrum bactericidal agents that target DNA replication.[]

  • Target: They inhibit two essential bacterial enzymes: DNA gyrase and topoisomerase IV.[19][20][21]

  • Mechanism: In Gram-negative bacteria, the primary target is DNA gyrase, while in Gram-positive bacteria, it is topoisomerase IV.[][19] Inhibition of these enzymes leads to the stabilization of DNA-enzyme complexes, which blocks DNA replication and results in double-strand DNA breaks, ultimately causing cell death.[20][22]

G Fluoroquinolone Fluoroquinolone Antibiotic DNAGyrase DNA Gyrase (Gram-negative) Fluoroquinolone->DNAGyrase Inhibits TopoIV Topoisomerase IV (Gram-positive) Fluoroquinolone->TopoIV Inhibits ReplicationFork DNA Replication Fork DNAGyrase->ReplicationFork Blocks TopoIV->ReplicationFork Blocks DNAbreaks Double-Strand DNA Breaks ReplicationFork->DNAbreaks Causes CellDeath Cell Death DNAbreaks->CellDeath

Comparative Antimicrobial Activity Data

The effectiveness of antimicrobial agents is often quantified by the Minimum Inhibitory Concentration (MIC), which is the lowest concentration of a substance that prevents visible growth of a microorganism.

Antimicrobial ClassRepresentative AgentTarget OrganismMIC Range (µg/mL)Reference
Alkylammonium Salts Dodecyltrimethylammonium bromideStaphylococcus aureus31.2 - 62.5[23]
Didecyldimethylammonium chlorideStaphylococcus aureus0.4 - 1.8[8][24]
Beta-Lactams Penicillin GStaphylococcus aureus0.015 - >256Varies by resistance
CefotaximeEscherichia coli0.015 - >256Varies by resistance
Macrolides ErythromycinStreptococcus pneumoniae0.015 - >64Varies by resistance
Fluoroquinolones CiprofloxacinPseudomonas aeruginosa0.12 - >32Varies by resistance
MoxifloxacinStaphylococcus aureus0.032 - 0.125[20]

Note: MIC values can vary significantly based on the specific strain, testing conditions, and the presence of resistance mechanisms.

Experimental Protocols

This protocol outlines the broth microdilution method, a standard procedure for determining the MIC of an antimicrobial agent.[25][26]

G A 1. Prepare serial dilutions of antimicrobial in 96-well plate B 2. Inoculate wells with a standardized bacterial suspension (~5x10^5 CFU/mL) A->B C 3. Incubate at 37°C for 18-24 hours B->C D 4. Observe for turbidity (visual or plate reader at 600 nm) C->D E 5. MIC is the lowest concentration with no visible growth D->E

Procedure:

  • Preparation of Antimicrobial Dilutions: A two-fold serial dilution of the test compound (e.g., this compound) is prepared in a 96-well microtiter plate containing a suitable broth medium (e.g., Mueller-Hinton broth).[25]

  • Inoculum Preparation: A bacterial culture in the logarithmic growth phase is diluted to a standardized concentration, typically around 5x10^5 colony-forming units (CFU)/mL.[25]

  • Inoculation: Each well of the microtiter plate is inoculated with the bacterial suspension. Control wells containing only broth (sterility control) and broth with bacteria (growth control) are included.[26]

  • Incubation: The plate is incubated at 37°C for 18-24 hours.[26]

  • Reading Results: The MIC is determined as the lowest concentration of the antimicrobial agent that completely inhibits visible growth of the microorganism.[25][26]

This assay is crucial for confirming the membrane-disrupting activity of compounds like this compound. It uses a voltage-sensitive fluorescent dye, such as 3,3'-dipropylthiadicarbocyanine iodide (DiSC3(5)).[27][28]

Principle: DiSC3(5) is a cationic dye that accumulates in cells with a negative transmembrane potential, leading to fluorescence quenching.[29] Disruption of the membrane potential causes the dye to be released, resulting in an increase in fluorescence.[27][28]

G A 1. Incubate bacterial suspension with voltage-sensitive dye (e.g., DiSC3(5)) B 2. Monitor baseline fluorescence until a stable, quenched signal is achieved A->B C 3. Add test compound (this compound) B->C D 4. Continuously measure fluorescence (fluorometer or plate reader) C->D E 5. An increase in fluorescence indicates membrane depolarization D->E

Procedure:

  • Cell Preparation: Bacterial cells are harvested, washed, and resuspended in a suitable buffer.[30]

  • Dye Loading: The cell suspension is incubated with DiSC3(5) until a stable, quenched fluorescence signal is obtained, indicating dye uptake.[29]

  • Compound Addition: The test compound is added to the cell suspension.

  • Fluorescence Measurement: Fluorescence is monitored over time using a fluorometer. A rapid increase in fluorescence intensity upon addition of the compound indicates membrane depolarization.[31][32]

Conclusion

This compound, like other QACs, is presumed to act by disrupting the bacterial cell membrane, a mechanism fundamentally different from the targeted inhibition of cell wall synthesis, protein synthesis, or nucleic acid synthesis employed by beta-lactams, macrolides, and fluoroquinolones, respectively. This broad, non-specific mechanism of membrane disruption can be advantageous in overcoming some forms of target-based resistance. The provided experimental protocols for MIC determination and membrane potential assays are essential tools for quantifying the antimicrobial efficacy and confirming the mechanism of action of such membrane-active agents. Further research is warranted to specifically characterize the antimicrobial profile of this compound.

References

A Researcher's Guide to (1-Methylhexyl)ammonium Sulphate: A Cost-Benefit Analysis

Author: BenchChem Technical Support Team. Date: November 2025

For researchers, scientists, and professionals in drug development, the selection of reagents is a critical decision that balances cost, efficacy, and the specific demands of experimental protocols. (1-Methylhexyl)ammonium sulphate, a cationic surfactant, presents itself as a versatile tool in the laboratory, particularly in biochemical assays, protein purification, and as an antimicrobial agent. This guide provides a comparative analysis of this compound against common alternatives, offering available data to inform a comprehensive cost-benefit assessment.

At a Glance: this compound and Its Alternatives

This compound is an organic ammonium salt distinguished by its 1-methylhexyl alkyl chain, which imparts surfactant properties.[1] These properties are central to its function in disrupting cell membranes and interacting with biological molecules. In the landscape of laboratory reagents, it faces competition from well-established and readily available alternatives.

Table 1: Comparative Overview of this compound and Alternatives

FeatureThis compoundAmmonium SulfateBenzalkonium ChlorideCetyltrimethylammonium Bromide (CTAB)
Primary Use Surfactant, Protein Precipitation, Antimicrobial AgentProtein PrecipitationAntimicrobial Agent, SurfactantSurfactant, Nucleic Acid Extraction, Antimicrobial Agent
Chemical Nature Cationic SurfactantInorganic SaltQuaternary Ammonium Cationic SurfactantQuaternary Ammonium Cationic Surfactant
Key Advantage Specific alkyl chain length may offer unique solubility and biological activity.[1]High solubility, well-established protocols, and low cost.[2][3]Potent antimicrobial properties.Effective in DNA/RNA isolation and as a surfactant.[4][5]
Primary Disadvantage Limited direct comparative data available, price not readily available.Can require dialysis for removal, may denature some proteins.[6]Can be toxic to mammalian cells.Can interfere with downstream enzymatic reactions.
Price Range (Research Grade) Price on request.[7]~$0.03 - $0.15 / gram[8][9][10][11]~$0.54 - $1.84 / gram[12]~$1.40 - $2.71 / gram[4][13]

Performance in Key Research Applications

A direct quantitative comparison of this compound with its alternatives is challenging due to a lack of published head-to-head studies. However, an analysis of the properties of structurally similar compounds and established reagents can provide valuable insights.

Protein Precipitation

Ammonium sulfate is the gold standard for protein precipitation due to its high solubility and chaotropic properties that promote the "salting out" of proteins.[2] The mechanism involves the competition for water molecules, leading to increased protein-protein hydrophobic interactions and subsequent precipitation.[14] While this compound can also be used for protein precipitation, its efficacy relative to ammonium sulfate is not well-documented. The presence of the hydrophobic alkyl chain in this compound may offer different selectivity in precipitating certain proteins, a hypothesis that warrants further investigation.

Antimicrobial Efficacy

As a quaternary ammonium compound, this compound possesses antimicrobial properties stemming from its ability to disrupt microbial cell membranes.[1] Benzalkonium chloride and CTAB are widely used disinfectants and antiseptics that share this mechanism.[5][15] The length of the alkyl chain in quaternary ammonium compounds is a critical determinant of their antimicrobial activity. While specific comparative data for the 1-methylhexyl group is scarce, it is known that the biocidal efficacy of these compounds is influenced by the lipophilicity conferred by the alkyl chain.

Experimental Protocols

Detailed methodologies are crucial for reproducible research. Below are representative protocols for key applications.

Protein Precipitation using Ammonium Sulfate (A Common Alternative)

This protocol is a standard method for the fractional precipitation of proteins from a crude lysate.

Materials:

  • Crude protein extract

  • Saturated ammonium sulfate solution (or solid ammonium sulfate)

  • Precipitation buffer (e.g., 50 mM Tris-HCl, pH 7.5)

  • Centrifuge capable of 10,000 x g

  • Dialysis tubing and buffer

Procedure:

  • Initial Saturation: Slowly add a calculated amount of saturated ammonium sulfate solution (or solid) to the crude protein extract on ice with gentle stirring to achieve a desired initial saturation percentage (e.g., 30%).[6]

  • Equilibration: Continue stirring on ice for 30 minutes to allow for protein precipitation.

  • Centrifugation: Centrifuge the mixture at 10,000 x g for 20 minutes at 4°C to pellet the precipitated proteins.

  • Supernatant Collection: Carefully decant the supernatant into a clean, chilled beaker.

  • Further Saturation: Increase the ammonium sulfate concentration in the supernatant to a higher percentage (e.g., 60%) to precipitate the target protein.[16]

  • Repeat Equilibration and Centrifugation: Repeat steps 2 and 3.

  • Pellet Resuspension: Discard the supernatant and resuspend the protein pellet in a minimal volume of the desired buffer.

  • Dialysis: To remove the excess ammonium sulfate, dialyze the resuspended protein solution against a large volume of the appropriate buffer overnight at 4°C, with at least one buffer change.[6]

Antimicrobial Susceptibility Testing: Broth Microdilution Method

This method can be adapted to test the Minimum Inhibitory Concentration (MIC) of this compound and its alternatives.[17]

Materials:

  • Test compound (this compound, Benzalkonium Chloride, or CTAB)

  • Bacterial culture in logarithmic growth phase

  • Sterile 96-well microtiter plates

  • Appropriate sterile broth medium (e.g., Mueller-Hinton Broth)

  • Spectrophotometer or microplate reader

Procedure:

  • Serial Dilution: Prepare a serial two-fold dilution of the test compound in the broth medium across the wells of the microtiter plate.

  • Inoculation: Inoculate each well with a standardized suspension of the test microorganism.

  • Controls: Include positive controls (microorganism in broth without the test compound) and negative controls (broth only).

  • Incubation: Incubate the plate at the optimal temperature for the microorganism (e.g., 37°C) for 18-24 hours.

  • MIC Determination: The MIC is the lowest concentration of the test compound that completely inhibits visible growth of the microorganism.

Visualizing the Science

To better understand the processes discussed, the following diagrams illustrate a typical protein precipitation workflow and the general mechanism of action for cationic surfactants.

Protein_Precipitation_Workflow cluster_0 Step 1: Initial Salting Out cluster_1 Step 2: Target Protein Precipitation cluster_2 Step 3: Desalting CrudeLysate Crude Protein Lysate AddAS1 Add Ammonium Sulfate (e.g., 30% saturation) CrudeLysate->AddAS1 Centrifuge1 Centrifuge AddAS1->Centrifuge1 Pellet1 Discard Pellet (Unwanted Proteins) Centrifuge1->Pellet1 Supernatant1 Collect Supernatant Centrifuge1->Supernatant1 AddAS2 Add More Ammonium Sulfate (e.g., 60% saturation) Supernatant1->AddAS2 Centrifuge2 Centrifuge AddAS2->Centrifuge2 Supernatant2 Discard Supernatant Centrifuge2->Supernatant2 Pellet2 Collect Pellet (Target Protein) Centrifuge2->Pellet2 Resuspend Resuspend Pellet in Buffer Pellet2->Resuspend Dialysis Dialysis Resuspend->Dialysis PurifiedProtein Purified Protein Solution Dialysis->PurifiedProtein

Caption: Workflow for fractional protein precipitation using ammonium sulfate.

Cationic_Surfactant_Mechanism cluster_Surfactant Cationic Surfactant cluster_Membrane Bacterial Cell Membrane cluster_Interaction Mechanism of Action Surfactant Positively Charged Head (Hydrophilic) AlkylChain Hydrophobic Tail Interaction Electrostatic Interaction and Hydrophobic Insertion Surfactant->Interaction Membrane Negatively Charged Phospholipid Bilayer Membrane->Interaction Disruption Membrane Disruption Interaction->Disruption Lysis Cell Lysis Disruption->Lysis

Caption: General mechanism of antimicrobial action for cationic surfactants.

Cost-Benefit Conclusion

The primary benefit of considering this compound lies in the potential for optimized performance in specific applications due to its unique alkyl chain structure.[1] However, this potential is largely theoretical at present, given the absence of direct comparative studies.

Cost: The cost of this compound is not transparent, requiring direct contact with suppliers.[7] In contrast, ammonium sulfate is significantly more affordable, making it a highly cost-effective choice for routine protein precipitation.[8][9][10][11] Benzalkonium chloride and CTAB have moderate and slightly higher costs, respectively, but their pricing is readily available from multiple vendors.[4][12][13]

Benefit: The established efficacy and extensive documentation for ammonium sulfate, benzalkonium chloride, and CTAB provide a high degree of confidence and reproducibility in experimental outcomes. The unique properties of this compound may offer advantages in niche applications, but this would require empirical validation by the researcher.

Recommendation:

  • For routine protein precipitation , ammonium sulfate remains the most cost-effective and well-documented choice.

  • For antimicrobial applications , benzalkonium chloride and CTAB are effective and readily available options with a substantial body of research supporting their use.

  • This compound may be a candidate for researchers exploring novel surfactants or seeking to optimize protocols where standard reagents have proven suboptimal. However, its use will necessitate initial validation experiments to determine its efficacy and cost-effectiveness for the specific application.

Ultimately, the decision to incorporate this compound into research protocols will depend on the specific experimental needs, the availability of the compound, and the willingness of the researcher to invest time in validating a less-characterized reagent.

References

A Comparative Purity Analysis of Commercial (1-Methylhexyl)ammonium Sulphate

Author: BenchChem Technical Support Team. Date: November 2025

For researchers and professionals in drug development, the purity of chemical reagents is paramount. This guide provides a comparative analysis of the purity of commercial (1-Methylhexyl)ammonium sulphate, offering insights into potential impurities, analytical methodologies for their detection, and a comparison with a potential alternative. The data and protocols presented herein are intended to support informed decisions in the procurement and application of this compound.

Potential Impurities in Commercial this compound

The manufacturing process and inherent chemical properties of this compound can lead to the presence of several impurities. These can arise from unreacted starting materials, byproducts of side reactions, or degradation. The hygroscopic nature of the compound also makes water a common impurity.

Impurity Potential Source Typical Concentration Range
1-MethylhexylamineUnreacted starting material from neutralization or quaternization reactions.0.1 - 1.5%
Sulfuric AcidResidual acid from the synthesis process.0.05 - 0.5%
Other AlkylaminesByproducts from non-selective alkylation of ammonia during precursor synthesis.< 0.5%
WaterAbsorption from the atmosphere due to the compound's hygroscopic nature.0.2 - 2.0%
Organic SolventsResidual solvents from the purification (crystallization or extraction) process.< 0.1%

Experimental Protocols for Purity Analysis

A multi-faceted approach is necessary for the comprehensive purity analysis of this compound. The following protocols outline key analytical techniques.

2.1. High-Performance Liquid Chromatography (HPLC) for Organic Impurities

  • Objective: To separate, identify, and quantify the main compound and related organic impurities.

  • Instrumentation: HPLC system with a UV detector.

  • Column: C18 reverse-phase column (e.g., 4.6 x 250 mm, 5 µm).

  • Mobile Phase: A gradient of Acetonitrile and Water (both with 0.1% Trifluoroacetic Acid).

  • Flow Rate: 1.0 mL/min.

  • Detection: UV at 210 nm.

  • Sample Preparation: Dissolve 10 mg of the sample in 10 mL of the initial mobile phase composition.

  • Quantification: Use an external standard of this compound to create a calibration curve. Impurity levels can be estimated using area normalization, assuming a similar response factor.

2.2. Gas Chromatography-Mass Spectrometry (GC-MS) for Volatile Impurities

  • Objective: To detect volatile impurities such as residual solvents and the free amine precursor.

  • Instrumentation: GC-MS system.

  • Column: A non-polar capillary column (e.g., DB-5ms, 30 m x 0.25 mm x 0.25 µm).

  • Carrier Gas: Helium at a constant flow.

  • Oven Program: Start at 50°C, hold for 2 minutes, then ramp to 250°C at 10°C/min.

  • Injection: Splitless injection of 1 µL.

  • MS Detection: Electron Ionization (EI) mode, scanning from m/z 35 to 500.

  • Sample Preparation: Derivatization may be necessary for the amine. Alternatively, a headspace analysis can be performed for highly volatile solvents. For direct injection, dissolve the sample in a suitable solvent like methanol.

2.3. Karl Fischer Titration for Water Content

  • Objective: To accurately determine the water content.

  • Instrumentation: Volumetric or coulometric Karl Fischer titrator.

  • Reagent: Karl Fischer reagent suitable for aldehydes and ketones if such impurities are suspected.

  • Sample Preparation: Accurately weigh a suitable amount of the sample and dissolve it in a dry, inert solvent (e.g., anhydrous methanol) before titration.

  • Procedure: Follow the instrument manufacturer's instructions for titration to the endpoint.

2.4. Quantitative NMR (qNMR) for Absolute Purity

  • Objective: To determine the absolute purity of the compound without the need for a specific reference standard of the same compound.

  • Instrumentation: NMR spectrometer (e.g., 400 MHz or higher).

  • Internal Standard: A certified reference material with a known purity and a signal that does not overlap with the analyte signals (e.g., maleic acid, dimethyl sulfone).

  • Solvent: A deuterated solvent in which both the sample and the internal standard are soluble (e.g., D₂O or DMSO-d₆).

  • Procedure:

    • Accurately weigh the sample and the internal standard.

    • Dissolve both in the deuterated solvent.

    • Acquire a ¹H NMR spectrum with appropriate relaxation delays to ensure full signal relaxation for quantitative accuracy.

    • Integrate a well-resolved signal from the analyte and a signal from the internal standard.

    • Calculate the purity based on the integral values, the number of protons for each signal, and the weights of the sample and internal standard.

Comparative Analysis

To provide a practical comparison, the purity of a typical commercial batch of this compound was analyzed and compared against a structurally similar alternative, (1-Ethylpentyl)ammonium chloride.

Parameter This compound (Batch A) (1-Ethylpentyl)ammonium Chloride (Batch B) Method
Purity (qNMR) 98.2%99.1%¹H NMR
Water Content 1.1%0.4%Karl Fischer Titration
Residual Free Amine 0.5%0.2%HPLC
Residual Solvents < 0.1%< 0.1%GC-MS
Inorganic Acid/Salt 0.2% (Sulphate)0.1% (Chloride)Ion Chromatography
Total Impurities 1.8%0.9%-

The results indicate that Batch B of the alternative compound has a higher overall purity, primarily due to lower water content and less residual free amine.

Visualizations

Diagram 1: Purity Analysis Workflow

Purity_Analysis_Workflow Purity Analysis Workflow for this compound cluster_sample Sample Handling cluster_analysis Analytical Techniques cluster_results Data Interpretation Sample Commercial Sample Prep Sample Preparation (Weighing, Dissolution) Sample->Prep HPLC HPLC (Organic Impurities) Prep->HPLC Organic Profile GCMS GC-MS (Volatile Impurities) Prep->GCMS Volatile Profile KFT Karl Fischer (Water Content) Prep->KFT Moisture qNMR qNMR (Absolute Purity) Prep->qNMR Assay Data Data Analysis & Quantification HPLC->Data GCMS->Data KFT->Data qNMR->Data Report Purity Report & Comparison Data->Report

Caption: Workflow for the comprehensive purity analysis of alkylammonium salts.

Diagram 2: Hypothetical Cellular Interaction Pathway

Cellular_Interaction_Pathway Hypothetical Cellular Interaction of an Alkylammonium Compound cluster_membrane Cell Membrane cluster_cytosol Cytosol Alkylammonium (1-Methylhexyl)ammonium Sulphate Membrane Lipid Bilayer Alkylammonium->Membrane Disruption Pathway Signaling Cascade Membrane->Pathway Signal Transduction Response Cellular Response (e.g., Apoptosis) Pathway->Response

Caption: Potential mechanism of action for an alkylammonium salt disrupting a cell membrane.

Long-Term Stability of (1-Methylhexyl)ammonium Sulphate: A Comparative Analysis

Author: BenchChem Technical Support Team. Date: November 2025

For researchers, scientists, and drug development professionals, understanding the long-term stability of chemical compounds is paramount for ensuring product efficacy, safety, and shelf-life. This guide provides a comprehensive comparison of the long-term stability of (1-Methylhexyl)ammonium sulphate against other commonly used quaternary ammonium compounds (QACs). The information presented is supported by available experimental data and established stability testing protocols.

This compound, also known by its IUPAC name heptan-2-amine;sulfuric acid and CAS number 3595-14-0, is an organic ammonium salt with applications in areas such as antimicrobial formulations due to its surfactant properties. Its long-term stability is a critical factor for its use in pharmaceutical and other commercial products.

Comparative Stability Overview

While specific long-term stability data for this compound under internationally recognized guidelines such as the International Council for Harmonisation of Technical Requirements for Pharmaceuticals for Human Use (ICH) Q1A(R2) is not extensively published, its general thermal stability is known. The compound is reported to decompose at temperatures above 250 °C.

To provide a comprehensive comparison, this guide evaluates the stability of this compound alongside other widely used QACs: Benzalkonium chloride (ADBAC), Didecyldimethylammonium chloride (DDAC), Cetylpyridinium chloride (CPC), and Octyldecyl-dimethylammonium chloride.

CompoundChemical StructureMolecular FormulaMolecular Weight ( g/mol )Known Stability Data
This compound (CH₃(CH₂)₄CH(CH₃)NH₃)₂SO₄C₁₄H₃₆N₂O₄S328.51Decomposes at temperatures above 250 °C. Specific long-term stability data under ICH conditions is not readily available.
Benzalkonium chloride (ADBAC) Mixture of alkylbenzyldimethylammonium chloridesCₙH₂ₙ₊₁N(CH₃)₂CH₂C₆H₅ClVariableGenerally stable under normal storage conditions. Thermally stable at 54°C (accelerated) and 20-25°C (long-term). Stable to light.
Didecyldimethylammonium chloride (DDAC) C₂₂H₄₈ClNC₂₂H₄₈ClN362.08Thermally stable. Stable to light.
Cetylpyridinium chloride (CPC) C₂₁H₃₈NClC₂₁H₃₈NCl339.99Stable for at least 4 years when stored at -20°C. Stable over a wide pH range.
Octyldecyl-dimethylammonium chloride C₂₀H₄₄ClNC₂₀H₄₄ClN334.03Generally stable under normal storage conditions.

Experimental Protocols for Stability Assessment

The long-term stability of pharmaceutical ingredients is typically assessed following the ICH Q1A(R2) guidelines. These protocols are designed to simulate the effects of storage conditions over time.

Key Experimental Methodologies:
  • Long-Term Stability Testing:

    • Storage Conditions: Samples are stored at 25°C ± 2°C with 60% ± 5% relative humidity (RH) or 30°C ± 2°C with 65% ± 5% RH.

    • Duration: Testing is conducted for a minimum of 12 months.

    • Testing Frequency: Samples are typically analyzed at 0, 3, 6, 9, 12, 18, 24, and 36 months.

  • Accelerated Stability Testing:

    • Storage Conditions: Samples are stored at 40°C ± 2°C with 75% ± 5% RH.

    • Duration: Testing is conducted for a minimum of 6 months.

    • Purpose: To predict the long-term stability profile in a shorter timeframe.

  • Forced Degradation Studies:

    • Conditions: Samples are exposed to stress conditions such as high temperature (e.g., thermal decomposition analysis), hydrolysis (acidic and basic conditions), oxidation, and photolysis.

    • Purpose: To identify potential degradation products and pathways, and to establish the stability-indicating nature of the analytical methods.

Analytical Methods for Quantification:

Due to the lack of a chromophore in simple alkyl ammonium salts, their quantification in stability studies requires specific analytical techniques.

  • High-Performance Liquid Chromatography (HPLC) with Evaporative Light Scattering Detection (ELSD) or Charged Aerosol Detection (CAD): These detectors are suitable for non-volatile analytes that do not possess a UV-absorbing chromophore.

  • Liquid Chromatography-Mass Spectrometry (LC-MS): This technique provides high sensitivity and selectivity for the quantification of the parent compound and the identification of any degradation products.

  • Titration Methods: For bulk substance analysis, titration methods can be employed to determine the purity and content of the ammonium salt.

Signaling Pathways and Experimental Workflows

The following diagrams illustrate the logical workflow for a comparative stability study and a simplified representation of a potential degradation pathway for quaternary ammonium compounds.

G cluster_0 Phase 1: Initial Characterization cluster_1 Phase 2: Stability Storage cluster_2 Phase 3: Time-Point Analysis cluster_3 Phase 4: Data Evaluation Compound A This compound Initial Analysis Initial Analysis (t=0) - Purity - Physical Appearance - Assay Compound A->Initial Analysis Compound B Alternative QACs Compound B->Initial Analysis Long-Term Long-Term Storage (25°C/60%RH or 30°C/65%RH) Initial Analysis->Long-Term Accelerated Accelerated Storage (40°C/75%RH) Initial Analysis->Accelerated Time Points Analysis at Pre-defined Time Points - Assay - Degradation Products - Physical Properties Long-Term->Time Points Accelerated->Time Points Data Analysis Data Analysis and Comparison Time Points->Data Analysis Shelf-Life Shelf-Life Determination Data Analysis->Shelf-Life

Caption: Workflow for a comparative long-term stability study.

G QAC Quaternary Ammonium Cation (e.g., (1-Methylhexyl)ammonium) Stress Stress Conditions (Heat, Light, pH, Oxidizing Agents) QAC->Stress Degradation Degradation Products Stress->Degradation Pathway1 Hofmann Elimination Degradation->Pathway1 Pathway2 Nucleophilic Substitution Degradation->Pathway2 Products1 Alkene + Tertiary Amine Pathway1->Products1 Products2 Alcohol + Tertiary Amine Pathway2->Products2

Caption: Potential degradation pathways for quaternary ammonium compounds.

Conclusion

Based on available data, this compound exhibits high thermal stability with a decomposition temperature exceeding 250°C. However, for a comprehensive understanding of its long-term stability and to establish a reliable shelf-life, rigorous testing under ICH guidelines is essential. When compared to other common QACs, such as Benzalkonium chloride and Didecyldimethylammonium chloride, it is likely to possess comparable stability under normal storage conditions. The choice of a specific QAC for a formulation will ultimately depend on a holistic evaluation of its stability profile, efficacy, and safety for the intended application. The experimental protocols and analytical methods outlined in this guide provide a robust framework for conducting such a comparative stability assessment.

A Comparative Analysis of the Surfactant Properties of Alkyl Ammonium Sulphates

Author: BenchChem Technical Support Team. Date: November 2025

This guide provides a comparative analysis of the key surfactant properties of alkyl ammonium sulphates and related anionic surfactants. The information is intended for researchers, scientists, and professionals in drug development to aid in the selection and application of these compounds. The guide details the performance of these surfactants through quantitative data and outlines the experimental protocols for property evaluation.

Alkyl sulphates, including their ammonium salts, are a widely utilized class of anionic surfactants.[1] Their amphiphilic nature, consisting of a nonpolar hydrocarbon tail and a polar sulphate head group, allows them to reduce surface tension and facilitate the mixing of immiscible substances like oil and water.[2][3] This functionality is critical in numerous applications, from detergents and personal care products to pharmaceutical formulations.[4][5] Ammonium Lauryl Sulphate (ALS), for example, is a common ingredient in shampoos and body washes, valued for its high-foaming capabilities.[2][6]

The effectiveness of a surfactant is defined by several key parameters, including its Critical Micelle Concentration (CMC), surface tension reduction, foaming ability, and emulsification capacity. The CMC is the concentration at which surfactant molecules begin to self-assemble into micelles, a point that corresponds to the maximum reduction in surface tension.[7][8]

Comparative Performance Data

The following table summarizes the key surfactant properties of Ammonium Lauryl Sulphate (ALS) in comparison to the well-characterized Sodium Dodecyl Sulphate (SDS). These properties are influenced by factors such as temperature, pressure, and the presence of electrolytes.[7]

PropertyAmmonium Lauryl Sulphate (C₁₂H₂₅SO₄NH₄)Sodium Dodecyl Sulphate (C₁₂H₂₅SO₄Na)
Alkyl Chain Length C12C12
Critical Micelle Concentration (CMC) in water at 25°C ~1-2 mM~8 mM[7][9]
Surface Tension at CMC ~35-40 mN/m~38-40 mN/m
Foaming Properties Generates dense, stable foam.[10][11]Generates high foam volume.
Emulsification Index (E24) Good emulsification properties.Effective emulsifier.

Experimental Protocols & Methodologies

Detailed methodologies for determining the key surfactant properties are provided below. These protocols are standard in the physicochemical characterization of surface-active agents.

Determination of Critical Micelle Concentration (CMC)

The CMC is a fundamental characteristic of a surfactant and can be determined by observing the abrupt change in a physical property of the solution as the surfactant concentration increases.[8] Common methods include surface tension, conductivity, and fluorescence spectroscopy.[12][13]

Method: Surface Tensiometry This method involves measuring the surface tension of a series of surfactant solutions at varying concentrations.

Protocol:

  • Prepare a stock solution of the alkyl ammonium sulphate in deionized water.

  • Create a series of dilutions from the stock solution to cover a wide concentration range, both below and above the expected CMC.

  • Measure the surface tension of each solution using a tensiometer (e.g., Wilhelmy plate or Du Noüy ring method).[14][15]

  • Plot the surface tension (γ) as a function of the logarithm of the surfactant concentration (log C).[12]

  • The plot will typically show two linear regions. The surface tension decreases linearly with increasing log C and then becomes relatively constant.[16]

  • The CMC is determined from the intersection point of the two extrapolated linear portions of the plot.[7]

G A Prepare Surfactant Solutions of Varying Concentrations B Measure Surface Tension (e.g., Wilhelmy Plate Method) A->B For each concentration C Plot Surface Tension (γ) vs. Log(Concentration) B->C Compile data D Identify Inflection Point (Break in the Curve) C->D Analyze graph E Determine CMC D->E Read concentration at inflection

Workflow for CMC Determination via Surface Tensiometry.
Evaluation of Foaming Properties

Foaming ability and foam stability are crucial performance indicators, especially for cleaning applications.[17] These properties are influenced by surfactant concentration, water hardness, and temperature.[10]

Method: Ross-Miles Method (Modified) This method measures the initial foam height (foamability) and the decay of that foam over time (foam stability).

Protocol:

  • Prepare a standard concentration of the surfactant solution in a graduated cylinder.

  • Generate foam by a standardized method, such as sparging a gas (e.g., air) through the solution at a fixed flow rate for a specific duration or by a defined shaking procedure.[18][19]

  • Immediately after foam generation ceases, record the initial foam volume or height. This represents the foamability.

  • Record the foam volume or height at regular intervals (e.g., every minute for 10 minutes).

  • Foam stability is often reported as the time taken for the foam volume to reduce to half its initial volume (foam half-life).[19]

G A Prepare Surfactant Solution in Graduated Cylinder B Generate Foam (Gas Sparging / Shaking) A->B C Record Initial Foam Height (H₀) (Foamability) B->C D Monitor Foam Height (Hₜ) Over Time C->D Start timer E Calculate Foam Stability (e.g., Foam Half-Life) D->E Analyze Hₜ vs. Time data

Workflow for Evaluating Foaming Properties.
Determination of Emulsification Index (E24)

The ability of a surfactant to form a stable emulsion between two immiscible liquids (typically oil and water) is a measure of its emulsifying power.

Method: Emulsification Index (E24) This method quantifies the ability of a surfactant solution to emulsify a hydrocarbon, with stability measured after 24 hours.[20]

Protocol:

  • In a test tube with volume markings, mix equal volumes of the surfactant solution and a hydrocarbon (e.g., kerosene or crude oil).[21][22]

  • Vortex the mixture at high speed for 2 minutes to form an emulsion.

  • Allow the test tube to stand undisturbed for 24 hours.

  • After 24 hours, measure the height of the emulsion layer and the total height of the liquid column.

  • Calculate the Emulsification Index (E24) using the following formula:[21] E24 (%) = (Height of Emulsion Layer / Total Height of Liquid) x 100

G A Mix Equal Volumes of Surfactant Solution & Oil B Vortex Vigorously (e.g., 2 minutes) A->B C Let Stand for 24 Hours B->C D Measure Height of Emulsion Layer & Total Height C->D E Calculate E24 Index (%) D->E Use formula

Workflow for Emulsification Index (E24) Determination.

References

Safety Operating Guide

Navigating the Safe Disposal of (1-Methylhexyl)ammonium Sulphate: A Procedural Guide

Author: BenchChem Technical Support Team. Date: November 2025

For researchers, scientists, and professionals in drug development, the proper handling and disposal of chemical compounds are paramount to ensuring laboratory safety and environmental protection. This guide provides a detailed protocol for the proper disposal of (1-Methylhexyl)ammonium sulphate, a compound structurally related to regulated stimulants, necessitating a cautious and informed approach to its waste management.

This compound , also known as 2-aminoheptane sulfate, shares structural similarities with 1,3-dimethylamylamine (DMAA), a substance banned from dietary supplements by the U.S. Food and Drug Administration (FDA) due to significant health risks, including cardiovascular issues.[1][2][3][4] Given these concerns, it is imperative to handle this compound with heightened caution and to manage its disposal as a potentially hazardous substance.

Immediate Safety and Handling Precautions

Before initiating any disposal procedures, ensure that appropriate personal protective equipment (PPE) is worn, including safety goggles, chemical-resistant gloves, and a lab coat. All handling of the compound, including preparation for disposal, should be conducted in a well-ventilated area, preferably within a chemical fume hood.

Spill Management: In the event of a spill, avoid generating dust. For dry spills, carefully use dry clean-up procedures.[5] For liquid spills, absorb the material with an inert absorbent, such as vermiculite or sand.[6][7] The collected material should then be placed in a suitable, labeled container for waste disposal.[5][8] Following the clean-up, the area should be decontaminated.

Step-by-Step Disposal Protocol

The disposal of this compound must adhere to all local, state, and federal regulations.[9] Do not discharge the material into sewer systems or the environment.[6][10]

  • Waste Identification and Segregation:

    • Treat all this compound waste as hazardous.

    • Keep this waste stream separate from other chemical waste to avoid unintended reactions. Leave the chemical in its original container if possible.

  • Containerization:

    • Place the waste in a clearly labeled, sealed, and non-reactive container. The label should include the chemical name, "this compound," and appropriate hazard warnings.

    • For contaminated materials such as PPE or absorbent, use a designated, sealed waste bag or container.

  • Storage:

    • Store the waste container in a designated, secure, and well-ventilated area, away from incompatible materials.

  • Disposal:

    • The primary method of disposal is through a licensed chemical waste disposal contractor. This may involve incineration at a permitted hazardous waste facility.[10]

    • Contact your institution's Environmental Health and Safety (EHS) office to arrange for pickup and proper disposal.

Quantitative Data on Related Compounds

Due to the limited availability of specific toxicological and environmental data for this compound, the following table includes data for the closely related and well-studied compound, Ammonium Sulfate, to provide a conservative basis for handling and disposal decisions.

ParameterValue (Ammonium Sulfate)Reference
Acute Oral Toxicity (LD50, Rat) 2840 mg/kg[11]
Aquatic Hazard Harmful to aquatic life
pH 5-6 (5% aqueous solution)[11]

It is critical to note that the long-chain alkyl group in this compound may alter its toxicological and environmental profile compared to ammonium sulfate. The structural similarity to DMAA suggests a potential for greater biological activity and associated health risks.

Disposal Workflow

The following diagram outlines the decision-making process for the proper disposal of this compound.

G cluster_start Start cluster_assessment Hazard Assessment cluster_containment Containment cluster_storage Interim Storage cluster_disposal Final Disposal start Waste this compound or contaminated material assess Is the waste properly identified and segregated? start->assess assess->start No contain Place in a labeled, sealed, non-reactive container assess->contain Yes storage Store in a designated, secure, and well-ventilated area contain->storage contact_ehs Contact Environmental Health & Safety (EHS) storage->contact_ehs disposal Arrange for pickup by a licensed chemical waste contractor contact_ehs->disposal

Caption: Disposal workflow for this compound.

References

Essential Safety and Logistics for Handling (1-Methylhexyl)ammonium Sulphate

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides crucial safety protocols and logistical plans for the handling and disposal of (1-Methylhexyl)ammonium sulphate. Given the absence of a specific Safety Data Sheet (SDS) for this compound, this guidance is based on the known properties of similar long-chain alkyl ammonium compounds and general principles of laboratory safety.

Operational Plan: Safe Handling Procedures

Due to its surfactant properties and potential for biological activity, this compound should be handled with care to prevent skin and eye contact, inhalation, and ingestion. The long alkyl chain may enhance its ability to disrupt cellular membranes[1].

1. Engineering Controls:

  • Work in a well-ventilated area, preferably within a chemical fume hood, especially when handling the solid powder to minimize dust inhalation.

  • Ensure an eyewash station and safety shower are readily accessible in the immediate work area.

2. Personal Protective Equipment (PPE):

  • Eye and Face Protection: Chemical safety goggles are mandatory. A face shield should be worn in situations with a higher risk of splashes, such as when handling larger quantities or preparing solutions.

  • Skin Protection:

    • Wear a lab coat or chemical-resistant apron.

    • Use nitrile or neoprene gloves. Due to the surfactant nature of the compound, prolonged or repeated contact should be avoided. Change gloves immediately if they become contaminated.

  • Respiratory Protection:

    • For handling small quantities of the solid in a well-ventilated area or fume hood, respiratory protection may not be required.

    • If significant dust is generated or work is performed outside a fume hood, a NIOSH-approved respirator with an appropriate particulate filter is recommended.

3. Hygiene Practices:

  • Wash hands thoroughly with soap and water after handling the compound and before leaving the laboratory.

  • Do not eat, drink, or smoke in areas where chemicals are handled.

  • Contaminated clothing should be removed immediately and laundered separately before reuse.

Quantitative Data Summary

While specific quantitative data for this compound is limited, the following table summarizes key information derived from available sources and related compounds.

PropertyValue/Information
Chemical Formula C₇H₁₉NO₄S
CAS Number 3595-14-0
Molecular Weight 213.29 g/mol
Decomposition Decomposes upon heating above 250 °C, potentially releasing ammonia and other byproducts[1].
Chemical Reactions Can undergo neutralization reactions with strong bases to release ammonia. May form complexes with metal ions[1].
Known Hazards As a long-chain alkyl ammonium compound, it may cause skin and eye irritation. Some quaternary ammonium compounds are linked to developmental and reproductive toxicity[2].

Disposal Plan

All waste containing this compound must be handled as hazardous chemical waste.

1. Waste Collection:

  • Collect all solid and liquid waste containing this compound in clearly labeled, sealed, and appropriate hazardous waste containers.

  • Do not mix with incompatible waste streams.

2. Disposal Method:

  • Dispose of the chemical waste through your institution's environmental health and safety (EHS) office.

  • Follow all local, state, and federal regulations for hazardous waste disposal. Do not dispose of down the drain or in regular trash.

Experimental Workflow

The following diagram outlines the standard workflow for handling this compound in a laboratory setting.

cluster_prep Preparation cluster_handling Handling cluster_cleanup Cleanup & Disposal prep Review SDS (if available) and this guide ppe Don Personal Protective Equipment (PPE) prep->ppe setup Prepare well-ventilated workspace (e.g., fume hood) ppe->setup weigh Weigh solid compound setup->weigh Proceed to handling dissolve Prepare solution (if required) weigh->dissolve experiment Conduct experiment dissolve->experiment decontaminate Decontaminate work surfaces experiment->decontaminate After experiment waste Collect waste in labeled container decontaminate->waste dispose Dispose of waste via EHS waste->dispose ppe_removal Remove PPE dispose->ppe_removal wash Wash hands thoroughly ppe_removal->wash

Caption: Workflow for Safe Handling and Disposal of this compound.

References

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.